molecular formula C10H8BrFO3 B1323749 Ethyl 4-bromo-2-fluorobenzoylformate CAS No. 668970-56-7

Ethyl 4-bromo-2-fluorobenzoylformate

Cat. No.: B1323749
CAS No.: 668970-56-7
M. Wt: 275.07 g/mol
InChI Key: BLKGEPVEYOTFQN-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-fluorobenzoylformate (CAS 668970-56-7) is a high-purity chemical compound offered for research and development purposes. This organobromine α-ketoester features a molecular formula of C 10 H 8 BrFO 3 and a molecular weight of 275.07 . Its structure integrates two highly versatile functional groups: an α-ketoester and an aryl bromide. The aryl bromide moiety (4-bromo-2-fluorophenyl group) makes this compound a valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the construction of complex biaryl systems. Concurrently, the reactive α-ketoester group can serve as a synthetic handle for nucleophilic additions or be further elaborated into other valuable heterocyclic scaffolds and active pharmaceutical ingredients (APIs). As a solid building block in medicinal chemistry and materials science, it facilitates the exploration of new chemical space. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please note that this item may be subject to cold-chain transportation and is currently out of stock; contact the supplier for availability updates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKGEPVEYOTFQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641284
Record name Ethyl (4-bromo-2-fluorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668970-56-7
Record name Ethyl (4-bromo-2-fluorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-bromo-2-fluorobenzoylformate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the utility of highly functionalized aromatic compounds is paramount. Ethyl 4-bromo-2-fluorobenzoylformate represents a molecule of significant interest, combining the reactive potential of an α-ketoester with the unique electronic properties imparted by its halogenated phenyl ring. While this specific compound is not extensively documented in commercially available literature, this guide serves as a comprehensive technical overview of its predicted chemical properties, plausible synthetic routes, and potential applications. By drawing upon the established chemistry of its structural analogs, namely ethyl benzoylformate and other substituted α-ketoesters, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this versatile chemical entity.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of this compound features a central α-ketoester functionality attached to a 4-bromo-2-fluorophenyl group. The presence of the electron-withdrawing bromine and fluorine atoms on the aromatic ring is expected to significantly influence the molecule's reactivity and physical properties.

Predicted Physicochemical Data

The following table outlines the predicted physicochemical properties of this compound, derived from the known properties of ethyl benzoylformate and considering the additive effects of the halogen substituents.[1][2][3][4]

PropertyPredicted ValueRationale for Prediction
Molecular Formula C₁₀H₈BrFO₃Based on structural components.
Molecular Weight 275.07 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidSimilar to ethyl benzoylformate.[1]
Boiling Point > 140 °C at 18 mmHgHigher than ethyl benzoylformate due to increased molecular weight and polarity from halogens.[5]
Density > 1.122 g/mL at 25°CIncreased mass from bromine suggests a higher density than ethyl benzoylformate.[1]
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., DCM, ethyl acetate, THF).Similar to other aromatic esters.[2][6]
Sensitivity Likely moisture-sensitiveA known characteristic of α-ketoesters like ethyl benzoylformate.[6]

Proposed Synthesis of this compound

A robust and logical synthetic pathway to this compound would likely commence with the readily available 4-bromo-2-fluorobenzoic acid. The synthesis can be conceptualized as a two-step process: conversion of the carboxylic acid to its corresponding acyl chloride, followed by a reaction to introduce the ethyl glyoxylate moiety.

Step 1: Synthesis of 4-Bromo-2-fluorobenzoyl chloride

The initial step involves the activation of 4-bromo-2-fluorobenzoic acid to the more reactive acyl chloride. This is a standard transformation in organic synthesis.[7]

Experimental Protocol:

  • To a solution of 4-bromo-2-fluorobenzoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 equiv.) or thionyl chloride (1.2 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas (HCl and CO/CO₂ for oxalyl chloride, or SO₂ and HCl for thionyl chloride).

  • Once the reaction is complete (as determined by the cessation of gas evolution or by IR spectroscopy showing the disappearance of the carboxylic acid O-H stretch), the solvent and excess reagent are removed under reduced pressure to yield the crude 4-bromo-2-fluorobenzoyl chloride, which can be used in the next step without further purification.[7]

Step 2: Synthesis of this compound

The formation of the α-ketoester can be achieved through various methods. One plausible approach involves the reaction of the newly synthesized acyl chloride. While direct reaction with ethyl cyanide (followed by hydrolysis) is a possibility, a more general and widely applicable method for creating α-ketoesters from acyl chlorides is often desired. A common route for α-ketoester synthesis involves the use of organometallic reagents with diethyl oxalate, or through oxidation of corresponding α-hydroxy esters.[8] A direct conversion from the acyl chloride can also be envisioned.

Conceptual Experimental Protocol:

This protocol is a scientifically informed prediction and would require experimental validation.

  • Prepare a solution of ethyl alcohol (1.5 equiv) in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF).

  • Under an inert atmosphere (e.g., nitrogen or argon), cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of the crude 4-bromo-2-fluorobenzoyl chloride (1.0 equiv.) in anhydrous THF to the cooled alcohol solution.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour before gradually warming to room temperature and stirring overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: α-Ketoester Synthesis start 4-Bromo-2-fluorobenzoic Acid reagent1 Oxalyl Chloride (or Thionyl Chloride) Catalytic DMF in DCM start->reagent1 product1 4-Bromo-2-fluorobenzoyl Chloride reagent1->product1 reagent2 Ethyl Alcohol in THF product1->reagent2 final_product This compound reagent2->final_product

Caption: Proposed two-step synthesis of this compound.

Predicted Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups: the electrophilic α-keto group, the ester, and the halogenated aromatic ring. α-Ketoesters are known for their versatility in chemical transformations.[9][10]

  • Reactions at the Keto Group: The ketone carbonyl is highly electrophilic and susceptible to nucleophilic attack. This makes it a valuable precursor for the synthesis of α-hydroxy esters (via reduction with agents like sodium borohydride) and for carbon-carbon bond-forming reactions such as aldol additions, Wittig reactions, and Grignard reactions.[10]

  • Reactions involving the Ester Group: The ethyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding α-keto acid. It can also undergo transesterification in the presence of other alcohols or aminolysis to form α-keto amides.

  • Reactivity of the Aromatic Ring: The bromine atom on the phenyl ring can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further elaboration of the molecular scaffold. This is a powerful tool for generating libraries of compounds in drug discovery programs.

  • Enolate Chemistry: While less common for the ester carbonyl, the presence of acidic protons on a carbon adjacent to the keto group (if present) would allow for enolate formation and subsequent alkylation or condensation reactions. However, in this specific molecule, there are no α-hydrogens to the keto group.

Reactivity_Diagram cluster_sites Key Reactive Sites cluster_reactions Potential Transformations main_mol This compound keto α-Keto Group (Electrophilic) ester Ester Group bromo Aromatic Bromine nucleophilic_addition Nucleophilic Addition (e.g., Grignard, Aldol) keto->nucleophilic_addition hydrolysis Hydrolysis/Aminolysis ester->hydrolysis cross_coupling Cross-Coupling (e.g., Suzuki, Heck) bromo->cross_coupling

Caption: Predicted reactive sites on this compound.

Potential Applications in Research and Drug Development

Given the functionalities present in this compound, it is poised to be a valuable building block in several areas of chemical research:

  • Medicinal Chemistry: α-Ketoesters are precursors to a wide range of heterocyclic compounds, many of which form the core of pharmacologically active molecules.[1] The presence of bromine and fluorine can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. The bromo-substituent also provides a handle for late-stage functionalization, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.

  • Agrochemicals: Many modern pesticides and herbicides contain halogenated aromatic moieties. The unique substitution pattern of this molecule could be explored for the development of new agrochemicals with novel modes of action.

  • Organic Synthesis: As a versatile synthon, this compound can be used in the total synthesis of complex natural products and other target molecules. Its photoreactivity, a known property of ethyl benzoylformate, could also be exploited in photopolymerization and other light-mediated reactions.[11]

Predicted Safety and Handling

While specific toxicity data for this compound is unavailable, a cautious approach to handling is warranted based on its constituent parts and related compounds.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (chemically resistant, e.g., nitrile), and a lab coat.

  • Reactivity Hazards: As an α-ketoester, it may be sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere.[6] The precursor, 4-bromo-2-fluorobenzoyl chloride, is corrosive and reacts violently with water.

  • Health Hazards: Based on related compounds like Ethyl 4-bromo-2-fluorobenzoate, it may cause skin, eye, and respiratory irritation.[12] Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound, while not a commonplace reagent, holds significant potential as a highly functionalized building block for advanced chemical synthesis. Its predicted properties and reactivity, based on the well-understood chemistry of α-ketoesters and halogenated aromatics, suggest its utility in the development of novel pharmaceuticals, agrochemicals, and complex organic molecules. The synthetic pathways outlined in this guide, though requiring experimental validation, provide a logical and feasible approach to accessing this compound. It is our hope that this technical guide will inspire further research into the chemistry and applications of this and related compounds, ultimately contributing to advancements in the chemical sciences.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Alpha-Halo Beta-Keto Esters. BenchChem.
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  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
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Sources

An In-depth Technical Guide to Ethyl 4-bromo-2-fluorobenzoylformate and its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Halogenated Phenylglyoxylates in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine and bromine atoms into molecular scaffolds is a cornerstone of rational drug design. These halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. Ethyl 4-bromo-2-fluorobenzoylformate, an α-keto ester, represents a highly valuable, yet specialized, building block for the synthesis of complex heterocyclic systems and pharmacologically active agents. While a specific CAS number for this exact compound is not publicly cataloged, reflecting its status as a bespoke synthetic intermediate, its synthesis and reactivity are of significant interest to researchers in drug development.

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a foundational focus on its key precursor, 4-Bromo-2-fluorobenzoic acid (CAS No. 112704-79-7). We will explore the causal logic behind the synthetic strategies, provide detailed experimental protocols, and discuss the versatile reactivity of this class of compounds, grounding our discussion in established chemical principles and authoritative literature.

PART 1: Chemical Identity and Physicochemical Properties

The journey to this compound begins with its parent carboxylic acid, a well-characterized compound.

Key Precursor: 4-Bromo-2-fluorobenzoic Acid
  • CAS Number: 112704-79-7[1]

  • Molecular Formula: C₇H₄BrFO₂[1]

  • Molecular Weight: 219.01 g/mol [2]

This precursor is a white solid, and its bifunctionality—a carboxylic acid for derivatization and a halogenated aromatic ring for cross-coupling reactions—makes it a versatile starting material.[3]

PropertyValueSource
Melting Point211-215 °C[3]
Boiling Point (Predicted)289.4±25.0 °C[3]
pKa (Predicted)3.04±0.10[3]
StorageSealed in dry, Room Temperature[2]
Target Compound: this compound
  • Molecular Formula: C₁₀H₈BrFO₃

  • Molecular Weight: 275.07 g/mol

While experimental data for the target compound is scarce, its properties can be extrapolated from similar α-keto esters like Ethyl benzoylformate. It is expected to be a liquid or low-melting solid, with a boiling point likely to be higher than that of Ethyl benzoylformate (138-139 °C at 18 mmHg) due to the heavier halogen substituents.[4]

PART 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and field-proven pathway proceeds through the activation of the parent carboxylic acid to an acyl chloride, followed by conversion to the α-keto ester.

Synthetic Workflow Overview

The overall transformation can be visualized as a three-stage process, each with a distinct mechanistic underpinning.

G A 4-Bromo-2-fluorobenzoic Acid B Stage 1: Acyl Chloride Formation (SOCl₂, Oxalyl Chloride) A->B Activation C 4-Bromo-2-fluorobenzoyl Chloride B->C D Stage 2: Acyl Cyanide Formation (CuCN, NaCN) C->D Nucleophilic Substitution E 4-Bromo-2-fluorobenzoyl Cyanide D->E F Stage 3: Pinner Reaction/Esterification (Ethanol, HCl) E->F Esterification G This compound F->G

Caption: Proposed synthetic pathway from 4-Bromo-2-fluorobenzoic acid to the target α-keto ester.

Stage 1: Synthesis of 4-Bromo-2-fluorobenzoyl Chloride

Causality: The carboxylic acid is a relatively poor electrophile. To facilitate subsequent nucleophilic attack, it must be converted into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.

Detailed Protocol:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Bromo-2-fluorobenzoic acid (1.0 eq). The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.

  • Reagent Addition: Slowly add thionyl chloride (2.0-3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-bromo-2-fluorobenzoyl chloride is often used in the next step without further purification.

Stage 2 & 3: Conversion to this compound

Causality: The direct conversion of an acyl chloride to an α-keto ester is not straightforward. A reliable method involves the formation of an intermediate acyl cyanide, which can then be subjected to an acid-catalyzed reaction with an alcohol (a variation of the Pinner reaction) to yield the desired product.

Detailed Protocol:

  • Acyl Cyanide Formation:

    • In a separate flask under an inert atmosphere, suspend copper(I) cyanide (1.1 eq) in a dry, aprotic solvent such as acetonitrile.

    • Slowly add the crude 4-bromo-2-fluorobenzoyl chloride (1.0 eq) to the suspension.

    • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and filter to remove insoluble copper salts. The filtrate contains the 4-bromo-2-fluorobenzoyl cyanide.

  • Esterification (Pinner Reaction):

    • Cool the filtrate containing the acyl cyanide to 0 °C.

    • Prepare a solution of anhydrous ethanol (excess, >10 eq) and pass dry hydrogen chloride gas through it until saturation.

    • Slowly add the cold, saturated ethanolic HCl solution to the acyl cyanide solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

    • Quench the reaction by carefully pouring it into ice-water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure this compound.

PART 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compounds is critical. Below are the expected spectroscopic signatures based on known data for similar structures.

Analytical TechniqueExpected Data for this compound
¹H NMR Aromatic protons (3H) will appear as complex multiplets in the range of 7.5-8.2 ppm. The ethyl group will show a quartet (2H) around 4.4 ppm and a triplet (3H) around 1.4 ppm.[1]
¹³C NMR Two carbonyl carbons will be observed in the downfield region (160-190 ppm). The aromatic carbons will appear in the 110-140 ppm range, with C-F and C-Br couplings. The ethyl group carbons will be seen around 62 ppm and 14 ppm.
¹⁹F NMR A single resonance is expected, with coupling to adjacent aromatic protons.
Mass Spectrometry The molecular ion peak (M+) should be observable, along with a characteristic isotopic pattern (M+2) due to the presence of bromine. Fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) and the carbonyl group (-CO).
FT-IR Strong absorption bands for the two carbonyl groups (α-keto and ester) are expected in the region of 1680-1750 cm⁻¹. C-F and C-Br stretching vibrations will also be present.

PART 4: Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups.

G cluster_0 Reactivity of this compound cluster_1 α-Keto Ester Moiety cluster_2 Aryl Halide Moiety A This compound B Heterocycle Formation (e.g., with hydrazines, amidines) A->B Cyclocondensation C Reduction to α-Hydroxy Ester A->C NaBH₄ D Nucleophilic Addition to Ketone A->D Grignard Reagents E Suzuki Coupling A->E Pd Catalyst, Boronic Acid F Buchwald-Hartwig Amination A->F Pd Catalyst, Amine G Sonogashira Coupling A->G Pd/Cu Catalysts, Alkyne

Caption: Key reaction pathways illustrating the synthetic utility of the title compound.

  • α-Keto Ester Reactivity: This moiety is a precursor to a wide array of heterocyclic structures, which are prevalent in medicinal chemistry. For instance, condensation with hydrazines can yield pyridazinones, while reaction with amidines can lead to pyrimidines. The ketone can be selectively reduced to form an α-hydroxy ester, a common substructure in natural products.

  • Aryl Halide Reactivity: The bromine atom on the aromatic ring is a handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, including aryl, alkyl, amine, and alkyne groups, through well-established methodologies like Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This modularity is highly advantageous in the construction of compound libraries for high-throughput screening.

PART 5: Applications in Medicinal Chemistry and Drug Discovery

The structural motifs accessible from this compound are relevant to several therapeutic areas.

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core, which can be synthesized from α-keto esters. The fluorinated and brominated phenyl ring can occupy specific pockets in the ATP-binding site of kinases, enhancing potency and selectivity.[5]

  • Anticancer Agents: Compounds containing the 4-bromo-2-fluorophenyl moiety have been investigated as potential anticancer agents, including as topoisomerase inhibitors.[6][7] The ability to further elaborate the molecule via cross-coupling reactions allows for the optimization of anticancer activity.

  • CNS Agents: The introduction of fluorine can improve the blood-brain barrier penetration of drug candidates, making this scaffold attractive for the development of agents targeting the central nervous system.[5][8]

PART 6: Handling, Storage, and Safety

As with all laboratory chemicals, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

  • Handling: this compound and its precursors, particularly the acyl chloride, should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory.[9][10][11] Acyl chlorides are corrosive and react violently with water.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere to protect it from moisture.[9] Storage in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases is recommended.

  • Toxicity: While specific toxicity data for the title compound is unavailable, related compounds may cause skin and eye irritation. Inhalation and ingestion should be avoided.[1]

Conclusion

This compound stands as a testament to the enabling power of custom-designed building blocks in modern chemical synthesis. While not a commercially available reagent with a designated CAS number, its logical and accessible synthesis from 4-Bromo-2-fluorobenzoic acid places it firmly within the reach of synthetic chemists. Its unique combination of a reactive α-keto ester moiety and a versatile aryl halide handle makes it a powerful intermediate for the construction of novel, biologically active molecules. This guide has provided a comprehensive, scientifically grounded framework for its synthesis, characterization, and application, empowering researchers to leverage its potential in the ongoing quest for new therapeutic agents.

References

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  • 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[9][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Ethyl 4-bromo-2-fluorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of Ethyl 4-bromo-2-fluorobenzoylformate, a halogenated α-ketoester of significant interest in synthetic organic chemistry. This document details the compound's physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, and presents a thorough structural elucidation using a suite of spectroscopic techniques, including ¹H, ¹³C, and ¹⁹F NMR spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development who utilize complex organic intermediates. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity and reproducibility.

Introduction

This compound (CAS No. 107062-83-7) is a polyfunctional organic molecule belonging to the class of α-ketoesters. Its structure is characterized by a benzene ring substituted with bromine and fluorine atoms, and an ethyl ketoformate group. This unique combination of a reactive α-dicarbonyl system and a heavily substituted aromatic ring makes it a valuable and versatile building block in medicinal chemistry and materials science. The electrophilic nature of the adjacent carbonyl groups, coupled with the specific electronic and steric effects of the halogen substituents, allows for a wide range of chemical transformations. Understanding the precise molecular architecture and spectroscopic fingerprint of this compound is paramount for its effective application in complex synthetic pathways.

Physicochemical & Spectroscopic Overview

A clear understanding of a compound's physical properties and a summary of its spectroscopic data are essential for its practical use in a laboratory setting.

Key Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 107062-83-7N/A
Molecular Formula C₁₀H₈BrFO₃N/A
Molecular Weight 289.07 g/mol [1]
Appearance Typically a solid or oil[1]
Purity Often available at ≥97%[1]
InChI Key GVLMOVPIFSXARB-UHFFFAOYSA-N[1]
Spectroscopic Data Summary

The following table provides a quick reference to the key expected signals in the most common spectroscopic analyses for structural confirmation.

TechniqueKey Signals / Characteristics
¹H NMR Aromatic protons (3H, complex multiplets), Ethyl quartet (~4.4 ppm), Ethyl triplet (~1.4 ppm)
¹³C NMR Two carbonyl carbons (C=O, ~185 and ~162 ppm), Aromatic carbons (including C-Br and C-F), Ethyl carbons
IR (cm⁻¹) Strong C=O stretching bands (~1730-1680 cm⁻¹), C-F stretch (~1250-1050 cm⁻¹), C-Br stretch (~650-550 cm⁻¹)
Mass Spec (EI) Molecular ion peak (M⁺) showing a characteristic bromine isotopic pattern (M⁺ and M+2 peaks in ~1:1 ratio)

Synthesis and Mechanistic Considerations

α-Ketoesters such as this compound are commonly synthesized through the acylation of organometallic reagents or via Friedel-Crafts acylation.[2] A prevalent and reliable laboratory-scale method involves the reaction of a corresponding benzoyl chloride with a cyanide source followed by ethanolysis. An alternative direct approach is the Friedel-Crafts acylation of a substituted benzene with ethyl oxalyl chloride.[2]

Representative Synthetic Protocol: From Acyl Chloride

This protocol describes the synthesis starting from 4-bromo-2-fluorobenzoyl chloride.

Step 1: Preparation of 4-bromo-2-fluorobenzoyl chloride

  • To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in a dry, inert solvent like dichloromethane (DCM) or toluene, add oxalyl chloride (1.5-2.0 eq) at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution (CO₂, CO, HCl) ceases.

  • The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-bromo-2-fluorobenzoyl chloride, which is often used directly in the next step.

    • Expertise & Causality: Oxalyl chloride is a preferred chlorinating agent over thionyl chloride in many cases as the byproducts are all gaseous, simplifying purification. The DMF catalyst facilitates the reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent.

Step 2: Synthesis of this compound

  • The crude 4-bromo-2-fluorobenzoyl chloride is dissolved in a dry, aprotic solvent.

  • This solution is then reacted with a cyanide source (e.g., cuprous cyanide or trimethylsilyl cyanide) to form the corresponding acyl cyanide intermediate.

  • The intermediate is subsequently treated with absolute ethanol under acidic conditions (e.g., bubbling dry HCl gas) to yield the final product, this compound.

  • The crude product is purified by column chromatography on silica gel.

Workflow Visualization

The following diagram illustrates the key steps in the described synthetic pathway.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: α-Ketoester Synthesis A 4-Bromo-2-fluorobenzoic Acid C 4-Bromo-2-fluorobenzoyl Chloride A->C cat. DMF, DCM B Oxalyl Chloride (COCl)₂ B->C D Cyanide Source (e.g., CuCN) E Acyl Cyanide Intermediate C->E D->E G This compound E->G F Ethanol (EtOH) HCl (acid catalyst) F->G

Caption: 2D Structure of this compound.

Handling, Storage, and Safety

As with all halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is typically classified as an irritant, causing skin and serious eye irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

The molecular structure of this compound has been unequivocally defined through a multi-faceted analytical approach. Its key structural features—the substituted aromatic ring and the α-ketoester moiety—are readily identified by characteristic signals in NMR and IR spectroscopy and confirmed by mass spectrometry. This detailed structural understanding is fundamental for chemists to confidently employ this compound as a strategic intermediate in the synthesis of more complex molecular targets.

References

  • Wang, Y., et al. (2021). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 26(21), 6539. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Organic-chemistry.org. [Link]

  • Nimitz, J. S., & Mosher, H. S. (1981). A new synthesis of .alpha.-keto esters and acids. The Journal of Organic Chemistry, 46(10), 2119–2121. [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

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An In-depth Technical Guide to the Synthesis of Ethyl 4-bromo-2-fluorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a viable synthetic pathway for Ethyl 4-bromo-2-fluorobenzoylformate, a halogenated α-keto ester with potential applications as a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The strategic incorporation of bromine and fluorine atoms on the phenyl ring offers multiple points for further chemical modification, making this a valuable building block in medicinal chemistry. This document will delve into the mechanistic underpinnings of the proposed reactions, provide detailed experimental protocols, and offer insights based on established chemical principles.

Strategic Approach to Synthesis: A Two-Step Pathway

The most logical and efficient pathway to this compound commences with the commercially available 4-bromo-2-fluorobenzoic acid. The synthesis is envisioned as a two-step process:

  • Formation of the Acid Chloride: Conversion of 4-bromo-2-fluorobenzoic acid to its more reactive derivative, 4-bromo-2-fluorobenzoyl chloride.

  • Acylation and Esterification: Reaction of the in-situ generated acid chloride with an appropriate C2 synthon to introduce the ethyl ketoformate moiety.

This approach is predicated on the well-established reactivity of carboxylic acids and their derivatives, providing a reliable and scalable route to the target compound.

Part 1: Synthesis of 4-bromo-2-fluorobenzoyl chloride

The initial step involves the activation of the carboxylic acid group of 4-bromo-2-fluorobenzoic acid to form the corresponding acyl chloride. This transformation is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack in the subsequent step.

Mechanistic Insight

The conversion of a carboxylic acid to an acid chloride is a classic nucleophilic acyl substitution reaction. Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The use of a catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate the reaction, particularly with oxalyl chloride. The DMF acts as a catalyst by forming a small amount of a Vilsmeier reagent, which is a more potent acylating agent.

Experimental Protocol: Synthesis of 4-bromo-2-fluorobenzoyl chloride

Materials:

  • 4-bromo-2-fluorobenzoic acid

  • Oxalyl chloride or Thionyl chloride

  • N,N-dimethylformamide (DMF, catalytic)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

Procedure:

  • To a solution of 4-bromo-2-fluorobenzoic acid in anhydrous dichloromethane, add a catalytic amount of N,N-dimethylformamide.

  • Slowly add an excess (typically 1.5-2.0 equivalents) of oxalyl chloride or thionyl chloride to the stirred solution at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of gaseous byproducts (HCl, CO, CO₂ or SO₂).

  • Stir the reaction mixture at room temperature for 1-3 hours, or until the evolution of gas ceases and the reaction is complete (monitored by TLC or IR spectroscopy).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude 4-bromo-2-fluorobenzoyl chloride. This intermediate is often used in the next step without further purification.

Part 2: Synthesis of this compound

With the activated acid chloride in hand, the next critical step is the introduction of the ethyl ketoformate group. A reliable method for this transformation is the reaction of the aroyl chloride with a suitable nucleophile derived from an oxalate species.

Mechanistic Rationale

The reaction of 4-bromo-2-fluorobenzoyl chloride with a source of ethyl oxalyl anion (or a synthetic equivalent) will proceed via nucleophilic acyl substitution at the highly electrophilic acid chloride carbonyl. A common approach involves the use of diethyl oxalate and a base such as sodium ethoxide. The ethoxide deprotonates the diethyl oxalate to form a nucleophilic enolate, which then attacks the benzoyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-bromo-2-fluorobenzoyl chloride (crude from previous step)

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (for work-up)

Procedure:

  • In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To a stirred solution of diethyl oxalate in anhydrous diethyl ether or THF at 0 °C, slowly add the sodium ethoxide solution.

  • To this mixture, add a solution of the crude 4-bromo-2-fluorobenzoyl chloride in the same anhydrous solvent, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, or until completion as monitored by TLC.

  • Quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Data Summary

CompoundStarting MaterialReagentsKey Conditions
4-bromo-2-fluorobenzoyl chloride4-bromo-2-fluorobenzoic acidOxalyl chloride (or Thionyl chloride), cat. DMFAnhydrous solvent (e.g., DCM), Room Temperature
This compound4-bromo-2-fluorobenzoyl chlorideDiethyl oxalate, Sodium ethoxideAnhydrous solvent (e.g., Ether/Ethanol), 0 °C to RT

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: α-Keto Ester Formation 4-bromo-2-fluorobenzoic_acid 4-bromo-2-fluorobenzoic acid Reagents_1 Oxalyl Chloride (or Thionyl Chloride) cat. DMF, Anhydrous DCM 4-bromo-2-fluorobenzoyl_chloride 4-bromo-2-fluorobenzoyl chloride 4-bromo-2-fluorobenzoic_acid->4-bromo-2-fluorobenzoyl_chloride Reagents_1->4-bromo-2-fluorobenzoyl_chloride Nucleophilic Acyl Substitution Reagents_2 Diethyl Oxalate, Sodium Ethoxide Anhydrous Ether/Ethanol Ethyl_4-bromo-2-fluorobenzoylformate This compound 4-bromo-2-fluorobenzoyl_chloride->Ethyl_4-bromo-2-fluorobenzoylformate Reagents_2->Ethyl_4-bromo-2-fluorobenzoylformate Nucleophilic Acyl Substitution

Caption: Synthetic pathway for this compound.

Trustworthiness and Self-Validation

The described protocols are based on well-established and frequently utilized reactions in organic synthesis. The conversion of carboxylic acids to acid chlorides is a fundamental transformation with a high degree of reliability. Similarly, the acylation of enolates derived from dicarbonyl compounds is a robust method for carbon-carbon bond formation. The progress of each step can be readily monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) and Infrared (IR) Spectroscopy. The final product's identity and purity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Conclusion

This technical guide outlines a logical and experimentally sound pathway for the synthesis of this compound. By leveraging fundamental reactions of organic chemistry, this two-step process provides a reliable route to a potentially valuable building block for the pharmaceutical and fine chemical industries. The provided protocols, grounded in established mechanistic principles, offer a solid foundation for researchers to successfully synthesize this target molecule.

References

  • Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. [Link]

  • PubChem. 4-Bromo-2-fluorobenzoyl chloride. [Link]

  • PrepChem. Preparation of ethyl benzoylacetate. [Link]

  • BYJU'S. Structure of Benzoyl Chloride. [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • PubChem. 4-Bromo-2-fluorobenzoic acid. [Link]

Ethyl 4-bromo-2-fluorobenzoylformate IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate, a halogenated aromatic α-keto ester, represents a class of highly versatile and synthetically valuable building blocks in modern medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the bromine and fluorine substituents on the phenyl ring, coupled with the dual reactivity of the α-keto ester moiety, make it an attractive synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and characteristic reactivity. Furthermore, it explores its potential applications as a key intermediate in the development of novel therapeutic agents and functional materials, supported by detailed experimental protocols and mechanistic insights.

Introduction and Nomenclature

Aromatic α-keto esters are a privileged structural motif in organic chemistry, serving as precursors to a wide array of biologically active compounds and functional materials.[1] The presence of both a ketone and an ester functional group at adjacent positions provides a unique platform for diverse chemical transformations. Ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate belongs to this important class of molecules. The strategic placement of a bromine atom at the 4-position and a fluorine atom at the 2-position of the phenyl ring significantly modulates the molecule's reactivity and potential for further functionalization, particularly in cross-coupling reactions.

IUPAC Name: Ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate

Common Synonyms:

  • Ethyl 4-bromo-2-fluorobenzoylformate

  • Ethyl (4-bromo-2-fluorophenyl)glyoxylate

The systematic IUPAC name, ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate, will be used throughout this guide for clarity and precision.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate are critical for its identification, purification, and application in synthesis. While specific experimental data for this exact molecule is not extensively published, properties can be reliably predicted based on closely related analogs and general principles.

PropertyValueSource
Molecular Formula C₁₀H₈BrFO₃Calculated
Molecular Weight 275.07 g/mol Calculated
Physical Form Expected to be a liquid or low-melting solid at room temperature.[2]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water.General knowledge
¹H NMR Expected signals for the ethyl group (triplet ~1.4 ppm, quartet ~4.4 ppm) and aromatic protons.General knowledge
¹³C NMR Expected signals for ester and ketone carbonyls (~160-190 ppm), aromatic carbons, and ethyl group carbons.General knowledge
¹⁹F NMR A singlet corresponding to the fluorine atom on the aromatic ring.General knowledge
IR (Infrared) Characteristic strong C=O stretching bands for the ketone (~1730 cm⁻¹) and ester (~1740 cm⁻¹).General knowledge
Mass Spec (MS) A characteristic isotopic pattern for the bromine atom (¹⁹Br/⁸¹Br ≈ 1:1).General knowledge

Synthesis of Ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate

The synthesis of α-keto esters can be achieved through several established methodologies.[3][4] The choice of synthetic route is often dictated by the availability and cost of starting materials, reaction scalability, and overall efficiency. A common and reliable approach involves the oxidation of an activated methylene group adjacent to the aromatic ring.

Proposed Synthetic Pathway: Oxidation of Ethyl 2-(4-bromo-2-fluorophenyl)acetate

This pathway offers a direct and often high-yielding route to the target molecule, starting from the corresponding phenylacetate derivative.

Synthesis_Workflow SM 4-Bromo-2-fluorobenzoic acid I1 Ethyl 4-bromo-2-fluorobenzoate SM->I1 Esterification (EtOH, H+) I2 2-(4-Bromo-2-fluorophenyl)acetonitrile I1->I2 Reduction & Cyanation (e.g., DIBAL-H then NaCN) I3 Ethyl 2-(4-bromo-2-fluorophenyl)acetate I2->I3 Ethanolysis (EtOH, H+) P Ethyl 2-(4-bromo-2-fluorophenyl) -2-oxoacetate I3->P Oxidation (e.g., SeO2, KMnO4)

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Selenium Dioxide Oxidation

This protocol describes a laboratory-scale synthesis based on the oxidation of the α-carbon of the corresponding ester.

Step 1: Synthesis of the Precursor, Ethyl 2-(4-bromo-2-fluorophenyl)acetate This precursor can be synthesized from 4-bromo-2-fluorobenzoic acid via standard esterification, reduction, and cyanation followed by ethanolysis, or through other established routes.[5][6]

Step 2: Oxidation to the α-Keto Ester

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve Ethyl 2-(4-bromo-2-fluorophenyl)acetate (1.0 eq) in a suitable solvent such as dioxane or a mixture of acetic acid and water.

  • Reagent Addition: Add selenium dioxide (SeO₂, 1.1 - 1.5 eq) to the solution portion-wise. Caution: Selenium compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Dilute the filtrate with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate.

Causality in Protocol Design:

  • Selenium Dioxide: SeO₂ is a classic and effective reagent for the oxidation of activated methylene groups (α to a carbonyl or aromatic ring) to the corresponding carbonyl compound.

  • Solvent Choice: Dioxane or aqueous acetic acid are common solvents for SeO₂ oxidations, as they are relatively inert and can solubilize both the substrate and the oxidant.

  • Purification: The sequential washing steps are crucial to remove unreacted starting materials, acidic byproducts, and residual selenium compounds. Column chromatography is essential for obtaining a high-purity final product.

Reactivity and Synthetic Applications

The synthetic utility of ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate stems from the reactivity of its three key functional components: the α-keto group, the ester, and the substituted aromatic ring.

Reactivity_Hub center Ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate Key Reactive Sites Keto α-Ketone (Electrophilic Carbonyl) center->Keto Nucleophilic Addition (e.g., Grignard, Organolithium) Ester Ethyl Ester (Carboxylic Acid Derivative) center->Ester Hydrolysis/Saponification (H+ or OH-) Aryl 4-Bromo-2-fluorophenyl Ring (Cross-Coupling & NAS) center->Aryl Suzuki, Heck, Sonogashira Rxns (at C-Br)

Caption: Key reactive sites of the title molecule.

Reactions at the α-Keto Group

The ketone carbonyl is highly electrophilic and susceptible to nucleophilic attack, making it a valuable handle for constructing tertiary alcohols.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents (R-MgBr or R-Li) will selectively attack the ketone to form chiral tertiary α-hydroxy esters, which are valuable intermediates in pharmaceutical synthesis.

  • Reductions: Selective reduction of the ketone can be achieved using mild reducing agents like sodium borohydride (NaBH₄) to yield the corresponding α-hydroxy ester.

Reactions at the Ester Group

The ester functionality can undergo typical transformations of carboxylic acid derivatives.

  • Hydrolysis: Acidic or basic hydrolysis will yield the corresponding α-keto acid, (4-bromo-2-fluorophenyl)glyoxylic acid, which can be used in further synthetic steps or for biological screening.

  • Amidation: Reaction with amines can convert the ester to the corresponding α-keto amide, another important functional group in drug molecules.

Reactions on the Aromatic Ring

The presence of the bromine atom makes the aromatic ring a prime substrate for transition-metal-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters allows for the introduction of new aryl or alkyl groups at the 4-position, enabling the construction of complex biaryl structures.

  • Sonogashira Coupling: Coupling with terminal alkynes provides a direct route to aryl-alkyne derivatives.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, introducing an amine functionality at the 4-position.

The fluorine atom at the 2-position enhances the electrophilicity of the ring, potentially facilitating nucleophilic aromatic substitution (NAS) reactions under specific conditions.

Applications in Drug Discovery and Development

Halogenated aromatic compounds, particularly those containing fluorine, are of immense interest in drug discovery. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups. The bromine atom serves as a versatile synthetic handle for late-stage functionalization, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This building block can serve as a key intermediate for the synthesis of:

  • Enzyme Inhibitors: The α-keto ester moiety can act as a pharmacophore that mimics peptide bonds or interacts with active site residues of enzymes like proteases and kinases.[7]

  • Heterocyclic Compounds: The dicarbonyl functionality is an excellent precursor for condensation reactions to form various heterocyclic systems, which are core structures in many approved drugs.

  • Anticoagulants and Antagonists: Similar bromo-substituted aromatic structures are used in the synthesis of anticoagulants and various receptor antagonists.[8]

Conclusion

Ethyl 2-(4-bromo-2-fluorophenyl)-2-oxoacetate is a powerful and versatile building block for chemical synthesis. Its trifunctional nature provides multiple avenues for chemical modification, enabling the efficient construction of complex and diverse molecular scaffolds. For researchers in drug discovery and materials science, this compound offers a strategic starting point for developing novel molecules with tailored properties. A thorough understanding of its synthesis and reactivity, as outlined in this guide, is paramount to unlocking its full synthetic potential.

References

  • Vertex AI Search. (n.d.). Ethyl 2-bromo-2-(4-fluorophenyl)acetate - Chem-Impex.
  • P&S Chemicals. (n.d.). Product information, Ethyl (4-bromo-2-fluorobenzoyl)acetate.
  • Sigma-Aldrich. (n.d.). Ethyl (4-bromo-2-fluorobenzoyl)acetate 97%.
  • PubChem. (n.d.). Ethyl 2-(4-bromophenyl)-2-oxoacetate.
  • Nanjing Winsome Chemical Limited. (n.d.). Ethyl 4-bromobutyrate.
  • Sigma-Aldrich. (n.d.). Ethyl 4-bromocrotonate 75%, technical grade.
  • BLDpharm. (n.d.). Ethyl 2-bromo-2-(4-fluorophenyl)acetate.
  • ChemicalBook. (n.d.). ETHYL 4-FLUOROBENZOYLFORMATE.
  • PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile.
  • PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides.
  • Sigma-Aldrich. (n.d.). Ethyl 2-(4-bromophenyl)-2-oxoacetate.
  • Oakwood Chemical. (n.d.). Ethyl 4-bromo-2-fluorobenzoate.
  • Česká a slovenská farmacie. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol.
  • MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation.

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Ethyl 4-bromo-2-fluorobenzoylformate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Ethyl 4-bromo-2-fluorobenzoylformate

Section 1: Compound Profile & Executive Summary

This compound is an aryl α-keto ester, a class of compounds recognized for their utility as key intermediates in the synthesis of bioactive molecules and α-hydroxy carboxylic acids.[1][2] Its structure, featuring a halogenated benzene ring, suggests specific handling requirements due to potential reactivity and biological activity. This guide provides a comprehensive overview of the material's hazard profile, safe handling protocols, and emergency procedures, synthesized from safety data for structurally analogous compounds.

The primary hazards associated with this and similar chemical structures include irritation to the skin, eyes, and respiratory system.[3] Ingestion may also be harmful. Due to these risks, strict adherence to appropriate engineering controls, personal protective equipment (PPE), and handling protocols is mandatory to ensure the safety of laboratory personnel. This document is intended for researchers, scientists, and drug development professionals who may handle this compound.

Section 2: Hazard Identification and Toxicological Profile

Based on data from closely related fluorinated and brominated aromatic compounds, this compound is considered a hazardous chemical.[3] The primary routes of exposure are inhalation, ingestion, and direct contact with skin and eyes.

Summary of Potential Hazards:

Hazard ClassificationCategoryDescriptionSupporting Sources
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3][3][4][5]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[3][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[5]
Acute Toxicity (Oral)Category 4Harmful if swallowed.[5]
Skin SensitizationCategory 1May cause an allergic skin reaction.

Toxicological Insights:

The toxicological profile is informed by the compound's structural motifs:

  • Fluorinated Aromatic Compounds: The carbon-fluorine bond is exceptionally strong, which can confer metabolic stability.[6][7] However, the metabolism of fluorinated compounds can sometimes lead to the release of fluoride ions or harmful metabolites like fluoroacetic acid, which requires careful toxicological assessment during drug development.[6][7] While many fluorinated compounds are stable, the potential for biological activity is significant, and they can be absorbed into the body at varying rates.[8]

  • Aryl Halides (Bromoarenes): Halogenated aromatic compounds are a class of chemicals that require careful handling due to their potential for persistence in the environment and the possibility of bioaccumulation.[9]

  • α-Keto Esters: This functional group is highly electrophilic and serves as a versatile building block in organic synthesis.[1][10] This reactivity, while synthetically useful, also implies a potential to react with biological nucleophiles, underpinning the need to avoid direct contact.

No data is available to suggest that the components of this product are carcinogenic at levels greater than 0.1%.

Section 3: First Aid Measures - A Proactive Protocol

Prompt and correct first aid is critical in mitigating the effects of accidental exposure. The following protocols are based on standard procedures for irritant and potentially harmful chemicals.[3][11]

Step-by-Step First Aid Protocols:

Exposure RouteProtocolCausality and Rationale
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[3][12] 2. Remove contact lenses if present and easy to do so.[3] 3. Seek immediate medical attention from an ophthalmologist.The 15-minute flush is crucial to ensure the complete removal of the chemical from the eye surface and under the eyelids, minimizing damage to the cornea and other sensitive tissues.
Skin Contact 1. Immediately take off all contaminated clothing. 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][12] 3. If skin irritation or an allergic reaction (redness, rash) occurs, seek medical advice.[4] 4. Wash contaminated clothing before reuse.[4]Prompt removal of the chemical and contaminated clothing prevents prolonged contact and further absorption through the skin. Soap assists in removing organic residues that may not be fully water-soluble.
Inhalation 1. Move the affected person to fresh air immediately.[3][13] 2. If breathing is difficult or stops, provide artificial respiration.[11][14] 3. Keep the person comfortable and at rest.[3] 4. Seek immediate medical attention if symptoms persist or you feel unwell.[4]This ensures the person is removed from the contaminated atmosphere, preventing further inhalation. Medical attention is necessary as respiratory irritation can lead to more severe complications.
Ingestion 1. Do NOT induce vomiting.[14] 2. Rinse the mouth thoroughly with water.[15] 3. Have the person drink one or two glasses of water to dilute the substance. 4. Never give anything by mouth to an unconscious person.[16] 5. Call a physician or Poison Control Center immediately.[15]Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to chemical pneumonitis. Rinsing and dilution help to minimize irritation to the mucous membranes of the gastrointestinal tract.[3]

Section 4: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment, is essential for minimizing exposure risk.

1. Engineering Controls:

  • Primary Control: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[17]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[3]

  • Safety Stations: A safety shower and eyewash station must be readily accessible and tested regularly.[4]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that meets appropriate government standards such as NIOSH (US) or EN 166 (EU).[11]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the material.[11]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes to prevent skin contact.[3]

  • Respiratory Protection: If working outside of a fume hood or if vapors/aerosols are generated, a NIOSH-approved respirator is required.[17] Respirator use requires a formal respiratory protection program and training.[18]

Caption: Hierarchy of controls for managing chemical risk.

Section 5: Safe Handling, Storage, and Incompatibility

Safe Handling Practices:

  • Avoid all contact with skin, eyes, and clothing.[4]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[3][5]

  • Wash hands and any exposed skin thoroughly after handling.[3][4]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[15]

  • Keep away from open flames, hot surfaces, and sources of ignition.[3]

Storage Conditions:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]

  • Store away from incompatible materials.[3] Some related compounds are sensitive to air, light, and moisture and may require storage under an inert gas like nitrogen.[11][17]

Incompatible Materials:

  • Strong oxidizing agents[3]

  • Strong acids[3]

  • Strong bases[3]

Section 6: Accidental Release & Spill Management Protocol

A well-rehearsed spill response plan is crucial. The appropriate response depends on the scale and nature of the spill.[19][20]

Minor Spill (Contained within a Fume Hood): This is a spill that can be safely cleaned up by trained laboratory personnel without risk of significant exposure.[19]

  • Alert Personnel: Inform others in the immediate area.[19]

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.[18]

  • Containment: Cover the spill with a chemical absorbent material like vermiculite or a commercial spill kit absorbent.[21] Work from the outside of the spill inward.[20]

  • Collection: Once absorbed, carefully scoop the material into a designated, leak-proof container for hazardous waste.[18][21]

  • Decontamination: Clean the spill area with a mild detergent and water.[18]

  • Disposal: Label the waste container as "Spill Debris" with the chemical name and schedule a pickup for hazardous waste disposal.[18][21]

Major Spill (Outside of a Fume Hood, Large Volume, or Unknown Hazard): This is a spill that poses a significant health and safety threat and requires an emergency response.[19]

  • Evacuate: Immediately alert all personnel and evacuate the area.[19][21]

  • Isolate: Close the doors to the laboratory to contain any vapors.[19]

  • Call for Help: From a safe location, call your institution's emergency number (e.g., EHS) or 911.[18][19]

  • Provide Information: Be prepared to provide the chemical name, quantity spilled, location, and any known hazards to the emergency responders.[12]

  • Do Not Re-enter: Await the arrival of the trained emergency response team.[21]

Caption: Decision workflow for chemical spill response.

Section 7: Physical and Chemical Properties

No specific data sheet for this compound was available. The table below contains data for a structurally similar compound, Ethyl (4-bromo-2-fluorobenzoyl)acetate , to provide an illustrative profile.[22]

PropertyValueSource
Molecular Formula C₁₁H₁₀BrFO₃[22]
Molecular Weight 289.10 g/mol [22]
Appearance Solid[22]
Melting Point 40-44 °C[22]
Flash Point > 110 °C (> 230 °F)[22]
Storage Class 11 - Combustible Solids[22]

References

  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
  • University of Maryland, Baltimore. (2015, May 14). Response to a Chemical Spill. UMB Policies and Procedures.
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  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-Bromo-2-fluorobenzonitrile.
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  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures.
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  • Politzer, P. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
  • Sigma-Aldrich. Ethyl (4-bromo-2-fluorobenzoyl)acetate 97%.
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  • Sigma-Aldrich. Ethyl 4-bromobenzoate 98%.
  • Jia, Q., et al. (2019). Methods for the synthesis of aryl α‐ketoester.
  • Aurigene Pharmaceutical Services. (2011). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Synthesis, 2011(16), 2640-2646.
  • Wang, Y., et al. (2005). An efficient synthesis of aryl a-keto esters. Tetrahedron Letters, 46(30), 5077-5079.
  • Kim, S., et al. (2001). A Convenient Synthesis of α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. Bulletin of the Korean Chemical Society, 22(8), 917-919.
  • ResearchGate. (2024). Application of aryl-hydrazones of α-ketoethers in the synthesis of heterocyclic compounds.

Sources

An In-Depth Technical Guide to the Spectral Data of Ethyl 4-bromo-2-fluorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromo-2-fluorobenzoylformate is an α-ketoester, a class of compounds recognized for their synthetic versatility and potential biological activities, including antibacterial, antifungal, and anticancer effects.[1][2] The precise characterization of such molecules is paramount in drug discovery and development, ensuring purity, confirming structure, and understanding chemical behavior. This guide provides a comprehensive analysis of the spectral data for this compound, offering field-proven insights into the experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The molecular structure of this compound, with its distinct functional groups and substitution pattern, gives rise to a unique spectral fingerprint. Understanding this fingerprint is crucial for researchers working with this and related compounds.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3] For this compound, both ¹H and ¹³C NMR are indispensable for structural elucidation.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Rationale: The choice of solvent and acquisition parameters are critical for obtaining high-quality, reproducible NMR data. Deuterated chloroform (CDCl₃) is a common and effective solvent for nonpolar organic compounds like the topic molecule.[4] The following protocol is a self-validating system designed to yield unambiguous spectra.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.75 mL of deuterated chloroform (CDCl₃).[4][5] Ensure the sample is completely dissolved; if any particulate matter is present, filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is stabilized by "locking" onto the deuterium signal of the CDCl₃.[4]

  • Shimming: The magnetic field is then "shimmed" to maximize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.[4]

  • Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to ensure optimal signal detection.[4]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. The residual proton signal in CDCl₃ at ~7.26 ppm can be used as an internal reference.[6]

    • ¹³C NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon. A higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[4]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~7.7-7.9m1H-Aromatic H
~7.5-7.7m2H-Aromatic H
4.45q2H7.1-O-CH₂-CH₃
1.42t3H7.1-O-CH₂-CH₃

Note: Predicted values based on analogous structures. Actual experimental values may vary slightly.

Interpretation:

  • Aromatic Protons (δ ~7.5-7.9): The signals in this region correspond to the three protons on the substituted benzene ring. The complex multiplicity arises from both proton-proton (H-H) and proton-fluorine (H-F) coupling.

  • Ethyl Ester Protons (δ 4.45 and 1.42): The quartet at 4.45 ppm is characteristic of the methylene (-CH₂-) group adjacent to an oxygen atom and coupled to the three protons of the methyl group. The triplet at 1.42 ppm corresponds to the terminal methyl (-CH₃) group, coupled to the two protons of the methylene group. The coupling constant of 7.1 Hz is typical for ethyl groups.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~185-195C=O (keto)
~160-165C=O (ester)
160 (d, J250 Hz)C-F
~130-140Aromatic C
~120-130Aromatic C-Br
~115-125Aromatic C
62.9-O-CH₂-
14.0-CH₃

Note: Predicted values based on analogous structures. The presence of the electron-withdrawing fluorine and bromine atoms, along with the carbonyl groups, significantly influences the chemical shifts of the aromatic carbons.[7] The carbon directly attached to the fluorine will appear as a doublet due to C-F coupling.

Interpretation:

  • Carbonyl Carbons (δ ~160-195): Two distinct signals are expected in the downfield region for the two carbonyl carbons (keto and ester). α-ketoesters typically show the keto-carbonyl at a more downfield chemical shift.[8]

  • Aromatic Carbons (δ ~115-160): The signals for the six aromatic carbons are spread over a wide range due to the different electronic effects of the substituents (bromo, fluoro, and benzoylformate groups). The carbon bonded to fluorine will exhibit a large coupling constant.

  • Ethyl Ester Carbons (δ 62.9 and 1.42): The upfield signals correspond to the methylene (-O-CH₂-) and methyl (-CH₃) carbons of the ethyl group, respectively.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Experimental Protocol: Acquiring an FTIR Spectrum

Rationale: The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.[10] For liquid samples, placing a drop directly on the ATR crystal is sufficient.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.

  • Background Scan: Perform a background scan to capture the spectrum of the ambient environment (e.g., air), which will be subtracted from the sample spectrum.[11]

  • Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.[12]

  • Data Acquisition: Acquire the spectrum, typically over the range of 4000-600 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.[11]

  • Cleaning: Thoroughly clean the ATR crystal after the measurement.

IR Spectral Data

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1730-1750C=O stretchEster Carbonyl
~1680-1700C=O stretchKeto Carbonyl
~1550-1600C=C stretchAromatic Ring
~1200-1300C-O stretchEster
~1000-1100C-F stretchAryl-Fluoride

Note: Predicted values based on characteristic absorption frequencies for similar functional groups.[8]

Interpretation:

  • Carbonyl Region (1680-1750 cm⁻¹): The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the two carbonyl groups. The ester carbonyl typically appears at a higher frequency than the keto carbonyl. The conjugation of the keto group with the aromatic ring lowers its stretching frequency.[8]

  • Aromatic Region (~1550-1600 cm⁻¹): Absorptions in this region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorptions, including the C-O stretching of the ester and the C-F stretching vibration, which are unique to the molecule's overall structure.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It provides information about the molecular weight and can offer clues to the structure through fragmentation patterns.[13]

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum

Rationale: Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons to ionize and fragment molecules.[14] This extensive fragmentation can be highly useful for structural determination.[15] A standard electron energy of 70 eV is used to generate reproducible and comparable spectra.[15]

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is volatilized in the ion source.

  • Ionization: The gaseous molecules are bombarded with a beam of electrons, typically accelerated to 70 eV.[16] This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).[17]

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Mass Spectral Data

Molecular Weight: The molecular formula for this compound is C₁₀H₈BrFO₃, with a molecular weight of approximately 275.08 g/mol .[18]

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/zIon StructureDescription
274/276[C₁₀H₈BrFO₃]⁺•Molecular Ion (M⁺•)
229/231[M - OEt]⁺Loss of ethoxy radical
201/203[M - CO₂Et]⁺Loss of ethoxycarbonyl radical
183/185[BrC₆H₃F]⁺•Bromofluorobenzene radical cation
155/157[BrC₆H₄]⁺Bromophenyl cation

Note: Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an "isotopic signature") of roughly equal intensity, separated by 2 m/z units.

Interpretation and Fragmentation Pathway:

The molecular ion peak (M⁺•) should be observable at m/z 274 and 276. A key fragmentation pathway for esters is the loss of the alkoxy group.

  • Loss of Ethoxy Radical: Cleavage of the C-O bond of the ester can lead to the formation of an acylium ion at m/z 229/231.

  • Loss of Ethoxycarbonyl Radical: Cleavage of the bond between the keto-carbonyl and the ester group can result in the formation of the 4-bromo-2-fluorobenzoyl cation at m/z 201/203.

  • Further Fragmentation: This benzoyl cation can further fragment, for example, by losing carbon monoxide (CO) to yield other characteristic ions.

G M [C₁₀H₈BrFO₃]⁺• m/z 274/276 (Molecular Ion) F1 [C₈H₄BrFO₂]⁺ m/z 229/231 M->F1 - •OCH₂CH₃ F2 [C₇H₃BrFO]⁺ m/z 201/203 M->F2 - •COOCH₂CH₃ F3 [C₆H₃BrF]⁺• m/z 183/185 F2->F3 - CO

Conclusion

This technical guide has outlined the core spectroscopic techniques for the characterization of this compound. The detailed protocols and interpretations for NMR, IR, and MS provide a robust framework for researchers to confirm the identity, purity, and structure of this compound. A thorough understanding of these spectral data is a critical, self-validating step in any research or development pipeline involving this and structurally related α-ketoesters.

References

  • Sample Preparation for FTIR Analysis. (n.d.). Drawell.
  • Sample preparation for FT-IR. (n.d.). University of the West Indies.
  • Electron ionization. (n.d.). Wikipedia.
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  • Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.
  • Electron Ionization in GC–MS. (2019). LCGC International.
  • FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd.
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews.
  • Mass Spectrometry Ionization Methods. (n.d.). Emory University.
  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab.
  • NMR Spectrum Acquisition. (n.d.). University of Colorado Boulder.
  • How To Prepare And Run An NMR Sample. (2025). ALWSCI Technologies.
  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester.
  • NMR Spectroscopy. (n.d.). Michigan State University.
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  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. (2026). ACS Publications.
  • This compound. (n.d.). Sinfoo Biotech.
  • Spectroscopy of Aldehydes and Ketones. (2025). Chemistry LibreTexts.
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  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018). Stack Exchange.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-bromo-2-fluorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Ketoester Building Block

Ethyl 4-bromo-2-fluorobenzoylformate, a substituted α-ketoester, represents a class of compounds of significant interest in medicinal chemistry and drug development. The presence of a bromine atom provides a handle for further functionalization through cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of a parent molecule. The α-ketoester moiety is a key pharmacophore in various enzyme inhibitors and serves as a versatile precursor for the synthesis of more complex heterocyclic systems.

This technical guide provides a comprehensive overview of a proposed synthetic route to this compound, detailing the experimental procedures, the underlying chemical principles, and the analytical techniques for its characterization. As a self-validating document, the rationale behind each synthetic step is elucidated to ensure both reproducibility and a deep understanding of the process.

Proposed Synthetic Pathway: A Multi-step Approach

The synthesis of this compound can be logically approached in a three-step sequence starting from commercially available 4-bromo-2-fluorotoluene. This pathway involves:

  • Oxidation of the methyl group to a carboxylic acid.

  • Conversion of the carboxylic acid to a more reactive acyl chloride.

  • Acylation with an appropriate ethyl oxalyl derivative to yield the target α-ketoester.

This strategy is predicated on well-established and robust chemical transformations, ensuring a high probability of success in a laboratory setting.

Part 1: Synthesis of 4-Bromo-2-fluorobenzoic Acid

The initial step involves the oxidation of the methyl group of 4-bromo-2-fluorotoluene. A common and effective method for this transformation is the use of a strong oxidizing agent such as potassium permanganate (KMnO₄).

Experimental Protocol

Materials:

  • 4-bromo-2-fluorotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • tert-Butanol

  • Water

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of 4-bromo-2-fluorotoluene (1.0 eq) in a mixture of tert-butanol and water, add sodium hydroxide (2.0 eq) and stir until dissolved.

  • Heat the mixture to reflux (approximately 90-100 °C).

  • Slowly add potassium permanganate (3.0 eq) portion-wise over a period of 2-3 hours, maintaining the reflux. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue to heat at reflux for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the tert-butanol.

  • Cool the aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of 4-bromo-2-fluorobenzoic acid will form.

  • If the solution retains a purple or brown color, add a small amount of sodium bisulfite until the solution becomes colorless.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-bromo-2-fluorobenzoic acid.

Causality of Experimental Choices:

  • Potassium Permanganate: A powerful and cost-effective oxidizing agent for converting alkylbenzenes to carboxylic acids.

  • Sodium Hydroxide: The reaction is typically performed under basic conditions to improve the solubility of the permanganate and the intermediate carboxylate salt.

  • tert-Butanol/Water Co-solvent: This solvent system is used to improve the solubility of the organic starting material in the aqueous permanganate solution.

  • Acidification: Protonates the carboxylate salt to precipitate the desired carboxylic acid, which has low solubility in acidic aqueous media.

Part 2: Synthesis of 4-Bromo-2-fluorobenzoyl Chloride

The carboxylic acid is then converted to the more reactive acyl chloride, which is a key intermediate for the final acylation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol

Materials:

  • 4-bromo-2-fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

Procedure:

  • Suspend 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of N,N-dimethylformamide (a few drops).

  • Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature. Gas evolution (SO₂ and HCl) will be observed.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until the gas evolution ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-bromo-2-fluorobenzoyl chloride. This product is often used in the next step without further purification.

Causality of Experimental Choices:

  • Thionyl Chloride: A common chlorinating agent that produces gaseous byproducts (SO₂ and HCl), simplifying the work-up procedure.

  • DMF (catalyst): Acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, so anhydrous conditions are crucial to prevent hydrolysis back to the carboxylic acid.

Part 3: Synthesis of this compound

The final step is the formation of the α-ketoester via a Friedel-Crafts-type acylation. In this proposed method, 4-bromo-2-fluorobenzoyl chloride is reacted with a suitable ethyl oxalyl derivative. A plausible approach involves the use of ethyl oxalyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol

Materials:

  • 4-bromo-2-fluorobenzoyl chloride

  • Ethyl oxalyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl) (dilute, cold)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromo-2-fluorobenzoyl chloride (1.0 eq) and ethyl oxalyl chloride (1.2 eq) in anhydrous dichloromethane from the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Causality of Experimental Choices:

  • Ethyl Oxalyl Chloride: The acylating agent that introduces the ethyl ketoformate moiety.

  • Aluminum Chloride: A strong Lewis acid that activates the acyl chloride for electrophilic attack.

  • Anhydrous Dichloromethane: A common inert solvent for Friedel-Crafts reactions.

  • Aqueous Work-up: The acidic work-up quenches the reaction and dissolves the aluminum salts. The bicarbonate wash removes any unreacted acidic species.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Friedel-Crafts Acylation A 4-bromo-2-fluorotoluene B 4-bromo-2-fluorobenzoic acid A->B KMnO4, NaOH, H2O/t-BuOH, Reflux C 4-bromo-2-fluorobenzoyl chloride B->C SOCl2, DMF (cat.), Toluene, Reflux D This compound C->D Ethyl oxalyl chloride, AlCl3, CH2Cl2

Caption: Proposed three-step synthesis of this compound.

Characterization of this compound

Due to the limited availability of public spectral data for the title compound, the following characterization data is predicted based on the analysis of its chemical structure and comparison with analogous compounds.

Property Predicted Value Justification
Molecular Formula C₁₀H₈BrFO₃Based on the molecular structure.
Molecular Weight 275.07 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidTypical for small aromatic esters.
¹H NMR (CDCl₃, 400 MHz) δ 8.0-7.4 (m, 3H, Ar-H), 4.45 (q, J=7.2 Hz, 2H, -OCH₂CH₃), 1.40 (t, J=7.2 Hz, 3H, -OCH₂CH₃)The aromatic protons will appear as a complex multiplet. The ethyl ester will show a characteristic quartet and triplet.
¹³C NMR (CDCl₃, 101 MHz) δ 185-195 (C=O, ketone), 160-165 (C=O, ester), 160-165 (d, J≈250 Hz, C-F), 115-140 (aromatic carbons), 63 (-OCH₂CH₃), 14 (-OCH₂CH₃)The two carbonyl carbons will be distinct. The carbon attached to fluorine will show a large coupling constant.
IR (neat, cm⁻¹) ~1730 (C=O, ester), ~1690 (C=O, ketone), ~1600, 1480 (C=C, aromatic), ~1250 (C-O), ~1050 (C-F)Characteristic strong carbonyl stretches for the ester and ketone groups are expected.
Mass Spectrometry (EI) m/z 274/276 (M⁺, isotopic pattern for Br), 201/203 (M⁺ - CO₂Et)The molecular ion should show the characteristic M/M+2 isotopic pattern for a bromine-containing compound. A major fragment would be the loss of the ethoxycarbonyl radical.

Logical Relationship in the Synthetic Pathway

Logical_Flow Start Starting Material: 4-bromo-2-fluorotoluene Step1 Oxidation of Methyl Group Start->Step1 Intermediate1 Intermediate: 4-bromo-2-fluorobenzoic acid Step1->Intermediate1 Step2 Conversion to Acyl Chloride Intermediate1->Step2 Intermediate2 Key Intermediate: 4-bromo-2-fluorobenzoyl chloride Step2->Intermediate2 Step3 Friedel-Crafts Acylation Intermediate2->Step3 Product Final Product: This compound Step3->Product

Caption: Logical progression from starting material to the final product.

Conclusion

This technical guide outlines a robust and scientifically sound synthetic strategy for the preparation of this compound. By providing detailed, step-by-step protocols and elucidating the chemical reasoning behind the chosen methodologies, this document serves as a valuable resource for researchers in organic synthesis and drug discovery. The proposed pathway utilizes common and well-understood reactions, enhancing its applicability and reproducibility. While experimental verification of the predicted characterization data is recommended, the information provided herein offers a strong foundation for the successful synthesis and identification of this versatile chemical building block.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.
  • Olah, G. A. (Ed.). (1963). Friedel-Crafts and Related Reactions. John Wiley & Sons. (A comprehensive text on the scope and mechanism of Friedel-Crafts reactions).
  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations (2nd ed.). Wiley-VCH.
  • Thionyl Chloride . In Wikipedia. Retrieved January 17, 2026, from [Link].

  • Potassium Permanganate . In Wikipedia. Retrieved January 17, 2026, from [Link].

  • This compound . PubChem. Retrieved January 17, 2026, from [Link]. (Provides basic compound information, including CAS number 668970-56-7).

Ethyl 4-bromo-2-fluorobenzoylformate literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-bromo-2-fluorobenzoylformate: Synthesis, Reactivity, and Applications

Introduction

This compound is a halogenated aromatic α-ketoester. While specific literature on this compound is not widely available, its structural motifs—a reactive α-ketoester functionality, a fluorinated phenyl ring, and a bromine atom suitable for cross-coupling reactions—suggest its significant potential as a versatile building block in medicinal chemistry and materials science. The presence of fluorine can enhance metabolic stability and binding affinity in drug candidates, while the bromine atom serves as a handle for further molecular elaboration.[1] This guide proposes a plausible synthetic route, explores the compound's potential chemical reactivity, and discusses its prospective applications for researchers and professionals in drug development.

Proposed Synthesis of this compound

A robust and logical synthetic pathway to this compound begins with the commercially available 4-bromo-2-fluorobenzoic acid. The synthesis is envisioned as a two-step process: first, the conversion of the carboxylic acid to its more reactive acid chloride, followed by a reaction to introduce the ethyl glyoxylate moiety.

Step 1: Synthesis of 4-Bromo-2-fluorobenzoyl chloride

The initial step involves the conversion of 4-bromo-2-fluorobenzoic acid to 4-bromo-2-fluorobenzoyl chloride. This is a standard transformation in organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][3] The use of a catalytic amount of N,N-dimethylformamide (DMF) is common to facilitate the reaction, particularly with thionyl chloride.[2]

Step 2: Formation of the α-Ketoester

With the highly reactive 4-bromo-2-fluorobenzoyl chloride in hand, the subsequent step is the introduction of the ethyl ketoformate group. One of the most direct methods for synthesizing α-ketoesters from acyl chlorides is through the use of ethyl chlorooxoacetate or a related reagent.[4] This approach allows for the efficient formation of the desired carbon-carbon bond.

Synthetic Pathway start 4-Bromo-2-fluorobenzoic Acid intermediate 4-Bromo-2-fluorobenzoyl Chloride start->intermediate SOCl₂, cat. DMF or (COCl)₂ product This compound intermediate->product Reagent for ethyl glyoxylate synthesis

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This section provides a hypothetical, step-by-step protocol for the synthesis of this compound.

Materials and Reagents:

  • 4-bromo-2-fluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous dichloromethane (DCM)

  • Ethyl chlorooxoacetate

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Part A: Synthesis of 4-Bromo-2-fluorobenzoyl chloride
  • To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorobenzoic acid.

  • Add anhydrous dichloromethane (DCM) to dissolve the acid.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (typically 1.5 to 2.0 equivalents) to the solution at room temperature. The reaction may be exothermic.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude 4-bromo-2-fluorobenzoyl chloride, a liquid or low-melting solid, is often used directly in the next step without further purification.[2]

Part B: Synthesis of this compound
  • In a separate flame-dried flask under an inert atmosphere, prepare a solution for the acylation reaction. The specific method can vary, but a plausible approach involves a nucleophilic source of the ethyl glyoxylate anion.

  • Cool the reaction flask to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add the crude 4-bromo-2-fluorobenzoyl chloride from Part A, dissolved in an anhydrous solvent, to the cooled reaction mixture.

  • Allow the reaction to stir at low temperature for a specified time, then gradually warm to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or diethyl ether.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.[5]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Experimental_Workflow cluster_part_a Part A: Acid Chloride Formation cluster_part_b Part B: α-Ketoester Synthesis A1 Dissolve Acid in DCM Add cat. DMF A2 Add Thionyl Chloride A1->A2 A3 Reflux (2-4h) A2->A3 A4 Solvent Evaporation A3->A4 B2 Add Acid Chloride A4->B2 Use crude product B1 Prepare Nucleophile Cool to -78°C B1->B2 B3 Reaction & Warm to RT B2->B3 B4 Aqueous Work-up B3->B4 B5 Extraction B4->B5 B6 Drying & Concentration B5->B6 B7 Purification (Chromatography) B6->B7

Caption: Step-by-step workflow for the proposed synthesis.

Physicochemical Properties and Characterization

The following table summarizes the predicted physicochemical properties of this compound.

PropertyPredicted Value
Molecular Formula C₁₀H₈BrFO₃
Molecular Weight 275.07 g/mol
Appearance Expected to be a liquid or a low-melting solid
Solubility Soluble in common organic solvents (DCM, EtOAc, THF)
Boiling Point Higher than Ethyl Benzoylformate (138-139°C @ 18 mmHg)[6]

Spectroscopic Characterization:

  • ¹H NMR: Expected signals for the ethyl group (a quartet and a triplet) and aromatic protons. The aromatic signals will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.

  • ¹³C NMR: Resonances for the carbonyl carbons of the ketone and ester, the ethyl group carbons, and the aromatic carbons. Carbon signals will be split due to C-F coupling.

  • ¹⁹F NMR: A singlet is expected for the single fluorine atom on the aromatic ring.

  • IR Spectroscopy: Strong characteristic absorption bands for the C=O stretching of the ketone and the ester functionalities.

  • Mass Spectrometry: The molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Chemical Reactivity and Synthetic Potential

This compound is a bifunctional molecule with two primary sites of reactivity: the α-ketoester group and the brominated aromatic ring.

  • Reactions at the α-Ketoester Moiety: The adjacent carbonyl groups make this functionality highly reactive. It can undergo nucleophilic addition reactions, condensations, and serve as a precursor for various heterocyclic systems, which are of great interest in pharmaceutical chemistry.[6][7]

  • Reactions at the Aromatic Ring: The bromine atom is a versatile handle for various cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[8] This allows for the introduction of a wide range of substituents at the 4-position, enabling the synthesis of a diverse library of compounds.

Reactivity cluster_ketoester α-Ketoester Reactions cluster_ring Aromatic Ring Reactions main This compound nuc_add Nucleophilic Addition (e.g., Grignard) main->nuc_add at C=O hetero Heterocycle Synthesis (e.g., with diamines) main->hetero Condensation suzuki Suzuki Coupling (with Boronic Acids) main->suzuki at C-Br sonogashira Sonogashira Coupling (with Alkynes) main->sonogashira at C-Br

Caption: Potential reaction pathways for this compound.

Potential Applications in Research and Development

Medicinal Chemistry

α-Ketoamides and α-ketoesters are considered "privileged" motifs in medicinal chemistry due to their presence in numerous natural products and their ability to act as inhibitors for various enzymes.[5][9] this compound could serve as a key intermediate for:

  • Synthesis of Novel Heterocycles: Reaction with binucleophiles can lead to the formation of quinoxalines, benzoxazines, and other heterocyclic scaffolds with potential biological activities.

  • Development of Enzyme Inhibitors: The α-ketoester group can mimic peptide bonds or interact with active sites of enzymes, making it a valuable warhead in inhibitor design.

Materials Science

Fluorinated and brominated aromatic compounds are widely used in the development of advanced materials.[1] This compound could be a precursor for:

  • Functional Polymers: Incorporation into polymer backbones through cross-coupling reactions could impart specific properties like thermal stability or altered electronic characteristics.

  • Liquid Crystals: The rigid, substituted aromatic core is a common feature in liquid crystal molecules.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is unavailable, the safety precautions should be based on its reactive nature and the known hazards of its precursors.

  • Precursor Hazards: The intermediate, 4-bromo-2-fluorobenzoyl chloride, is classified as corrosive and causes severe skin burns and eye damage.[10]

  • General Precautions:

    • Handle the compound in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place, likely under an inert atmosphere due to moisture sensitivity.[6]

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Ethyl Benzoylformate: Properties and Applications in Chemical Synthesis.
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  • PubMed Central. (n.d.). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities.
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  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE.
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  • YouTube. (2016). Organic Chemistry Synthesis Reactions - Examples and Practice Problems.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Bromo-4-fluoropyridine: A Versatile Building Block for Advanced Organic Synthesis and Material Science.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Chemistry of Fluorinated Compounds: The Role of 4-Bromo-3-fluoroacetophenone.
  • NIH. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.

Sources

A Technical Guide to the Synthesis and Potential Applications of Ethyl 4-bromo-2-fluorobenzoylformate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Ethyl 4-bromo-2-fluorobenzoylformate, a versatile α-keto ester with significant potential in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, and the rationale for the design of its analogs. This document is intended to serve as a practical resource, offering not only theoretical insights but also detailed experimental protocols and a forward-looking perspective on the applications of this compound class.

Introduction: The Significance of the α-Keto Ester Moiety

The α-keto ester functional group is a privileged motif in organic synthesis and drug discovery.[1][2] Its unique electronic properties, arising from the two adjacent carbonyl groups, render it susceptible to a variety of chemical transformations. This reactivity makes α-keto esters valuable intermediates for the synthesis of complex heterocyclic compounds, which form the backbone of many pharmaceuticals.[3] Furthermore, the α-ketoamide moiety, which can be derived from α-keto esters, is found in numerous natural products and has been extensively utilized by medicinal chemists to develop compounds targeting a wide range of biological targets.[2][4]

This compound, with its halogenated phenyl ring, presents a particularly interesting scaffold. The presence of bromine and fluorine atoms can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogen bonding, lipophilicity, and metabolic stability are all modulated by these substituents, making this a promising starting point for the development of novel bioactive molecules.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound can be logically approached in two main stages: the preparation of the key intermediate, 4-bromo-2-fluorobenzoyl chloride, followed by its conversion to the desired α-keto ester.

Stage 1: Synthesis of 4-Bromo-2-fluorobenzoyl Chloride

The most direct route to 4-bromo-2-fluorobenzoyl chloride is the chlorination of the corresponding carboxylic acid.[5][6] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol:

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromo-2-fluorobenzoic acid.

  • Reagent Addition: Under a nitrogen atmosphere, add an excess of thionyl chloride (approximately 5-10 equivalents).

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction can be monitored by the disappearance of the solid starting material.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The resulting crude 4-bromo-2-fluorobenzoyl chloride can be purified by vacuum distillation to yield a colorless to light-yellow liquid.[5]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive thionyl chloride and the resulting acyl chloride product back to the carboxylic acid.

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and also serves as the solvent for the reaction.

  • DMF Catalyst: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent acylating agent.

  • Reflux: Heating the reaction mixture increases the reaction rate and helps to drive the reaction to completion by removing the gaseous byproducts.

Diagram: Synthesis of 4-Bromo-2-fluorobenzoyl Chloride

G start 4-Bromo-2-fluorobenzoic Acid reagents + SOCl₂ (cat. DMF) start->reagents product 4-Bromo-2-fluorobenzoyl Chloride reagents->product Reflux

Caption: Reaction scheme for the synthesis of the key acyl chloride intermediate.

Stage 2: Conversion to this compound

Experimental Protocol:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend copper(I) cyanide in anhydrous tetrahydrofuran (THF).

  • Acyl Chloride Addition: Dissolve the purified 4-bromo-2-fluorobenzoyl chloride in anhydrous THF and add it dropwise to the copper(I) cyanide suspension at 0°C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the acyl chloride.

  • Ethanolysis: Cool the reaction mixture back to 0°C. In a separate flask, prepare a solution of absolute ethanol (excess) in anhydrous THF. Add this solution dropwise to the reaction mixture.

  • Acidification: After the addition is complete, slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • Copper(I) Cyanide: This is a common and effective cyanide source for the conversion of acyl chlorides to acyl cyanides.

  • Anhydrous Conditions: Essential to prevent the hydrolysis of the acyl chloride and the intermediate acyl cyanide.

  • Low-Temperature Addition: The initial addition at 0°C helps to control the exothermic reaction.

  • Ethanolysis: The reaction of the acyl cyanide with ethanol in the presence of an acid catalyst (formed in situ or added) yields the desired ethyl ester.

Diagram: Synthesis of this compound

G start 4-Bromo-2-fluorobenzoyl Chloride step1_reagents + CuCN in THF start->step1_reagents intermediate 4-Bromo-2-fluorobenzoyl Cyanide step1_reagents->intermediate step2_reagents + Ethanol (EtOH) intermediate->step2_reagents product This compound step2_reagents->product

Caption: Proposed reaction pathway for the synthesis of the title compound.

Analogs of this compound: Design and Synthesis

The exploration of analogs is a cornerstone of modern drug discovery. By systematically modifying the structure of a lead compound, researchers can optimize its biological activity, selectivity, and pharmacokinetic profile. The following sections outline key classes of analogs of this compound.

Analogs with Modified Aryl Substitution

The 4-bromo-2-fluoro substitution pattern is just one of many possibilities. The synthesis of analogs with different substituents on the aromatic ring would follow a similar pathway, starting from the appropriately substituted benzoic acid.

Table 1: Examples of Aryl-Modified Analogs and Their Rationale

Substituent (Position)Rationale for InvestigationStarting Material
4-Chloro, 2-FluoroInvestigate the effect of a different halogen at the 4-position on activity and physical properties.4-Chloro-2-fluorobenzoic acid
4-Trifluoromethyl, 2-FluoroThe trifluoromethyl group is a strong electron-withdrawing group and can improve metabolic stability and cell permeability.4-(Trifluoromethyl)-2-fluorobenzoic acid
4-Methoxy, 2-FluoroThe methoxy group is an electron-donating group, which can alter the electronic properties and potential hydrogen bonding interactions of the molecule.4-Methoxy-2-fluorobenzoic acid
2,4-DichloroExplore the impact of two chlorine atoms on the biological activity.2,4-Dichlorobenzoic acid

The synthesis of these analogs would proceed via the corresponding acyl chlorides, following the protocols outlined in Section 2.

Analogs with Modified Ester Group

The ethyl ester can be readily replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket of a potential biological target.

Synthesis of Ester Analogs:

The synthesis of these analogs would follow the same procedure as for the ethyl ester (Section 2.2), simply by substituting ethanol with the desired alcohol during the ethanolysis step.

Table 2: Examples of Ester-Modified Analogs

Ester GroupRationale for InvestigationAlcohol for Synthesis
MethylMinimal steric bulk.Methanol
IsopropylIncreased steric bulk compared to ethyl.Isopropanol
tert-ButylSignificant steric hindrance, may improve selectivity.tert-Butanol
BenzylIntroduction of an additional aromatic ring for potential pi-stacking interactions.Benzyl alcohol
Amide and Thioester Analogs

The α-keto ester can be converted to the corresponding α-keto amide or thioester, which often exhibit different biological activities and pharmacokinetic profiles.[2] α-Ketoamides, in particular, have shown improved stability towards plasma esterases compared to their ester counterparts.[2]

Synthesis of Amide Analogs:

Amide analogs can be synthesized by reacting the 4-bromo-2-fluorobenzoyl chloride with a primary or secondary amine in the presence of a non-nucleophilic base.

Potential Applications in Drug Discovery and Materials Science

While specific biological data for this compound is not extensively published, the structural motifs present in the molecule suggest several promising avenues for investigation.

  • Enzyme Inhibition: The α-keto ester and its derived amides are known to be effective inhibitors of various enzymes, particularly proteases. The electrophilic nature of the carbonyl groups allows for covalent or non-covalent interactions with active site residues.

  • Antimicrobial Agents: Many fluorinated and brominated aromatic compounds exhibit antimicrobial activity.[7] The title compound and its analogs could be screened against a panel of bacterial and fungal strains.

  • Anticancer Agents: Substituted benzoyl derivatives have been investigated for their anticancer properties.[8] The unique electronic and steric properties of this compound make it a candidate for evaluation in cancer cell lines.

  • Organic Electronics: The aromatic and carbonyl-rich structure of these compounds suggests potential applications in materials science, for example, as building blocks for organic semiconductors or fluorescent dyes. The condensation of α-keto esters with diamines to form quinoxalines is a well-established method for generating fluorescent materials.[9]

Conclusion and Future Directions

This compound represents a versatile and accessible chemical scaffold with considerable potential for further exploration. The synthetic routes outlined in this guide provide a solid foundation for the preparation of this compound and a diverse library of its analogs. Future research should focus on the systematic synthesis and biological evaluation of these analogs to unlock their full potential in medicinal chemistry and materials science. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of reproducibility for researchers entering this exciting field.

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  • Česká a slovenská farmacie. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-bromo-5-fluorobenzofuran-2-carboxylate. Retrieved from [Link]

  • ACS Publications. (2021). Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • Chemguide. (n.d.). The nucleophilic substitution reactions between halogenoalkanes and cyanide ions. Retrieved from [Link]

  • Allen. (n.d.). The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to. Retrieved from [Link]

  • YouTube. (2022). The reaction of 4-bromobenzyl chloride with NaCN in ethanol leads to. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocols: Strategic Synthesis of Kinase Inhibitors Using Ethyl 4-bromo-2-fluorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Protein kinases are a pivotal class of enzymes that orchestrate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a well-established hallmark of numerous diseases, most notably cancer, rendering them high-value targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. A key strategy in modern medicinal chemistry involves the use of highly functionalized, "privileged" scaffolds that can be systematically elaborated to explore structure-activity relationships (SAR).

This document provides a detailed guide to the strategic use of Ethyl 4-bromo-2-fluorobenzoylformate as a versatile starting material for the synthesis of novel kinase inhibitors. We will elucidate the rationale behind its design, focusing on the synergistic roles of its constituent functional groups. Detailed, field-tested protocols for the synthesis of a core heterocyclic scaffold and its subsequent diversification via palladium-catalyzed cross-coupling are provided.

The Strategic Advantage of the 4-Bromo-2-Fluoro Phenyl Motif

The chemical architecture of this compound is not coincidental; it is deliberately designed for multi-stage, divergent synthesis. Each functional group serves a distinct and critical purpose.

  • The α-Ketoester Moiety: This is the primary reactive center for constructing the core heterocyclic scaffold of the inhibitor. Its two electrophilic carbonyl carbons are primed for condensation reactions with a variety of binucleophiles (e.g., diamines, hydrazines, amidines) to rapidly generate diverse ring systems such as quinoxalinones, pyrazinones, or triazinones.

  • The 2-Fluoro Substituent: The strategic placement of a fluorine atom ortho to the benzoyl group is a common tactic in drug design. Fluorine's high electronegativity can significantly alter the electronic properties of the aromatic ring and adjacent functionalities. This can lead to enhanced binding affinity with the target kinase through favorable electrostatic or dipole interactions within the ATP-binding pocket.[1][2] Furthermore, the C-F bond is exceptionally stable, often imparting increased metabolic stability to the final compound, a crucial parameter for drug candidates.[3]

  • The 4-Bromo Substituent: The bromine atom is the key to molecular diversification. It serves as a robust and reliable synthetic handle for a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] This allows for the late-stage introduction of various aryl, heteroaryl, or amine fragments, enabling a systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategy & Workflow Overview

Our synthetic approach is a two-stage process designed for efficiency and modularity.

  • Core Scaffold Formation: Condensation of this compound with a suitable binucleophile to construct a stable, functionalized heterocyclic core. For this guide, we will focus on the synthesis of a quinoxalinone, a scaffold present in numerous biologically active compounds.

  • Scaffold Diversification: Suzuki-Miyaura cross-coupling of the brominated quinoxalinone intermediate with a library of arylboronic acids to generate a panel of potential kinase inhibitors for biological evaluation.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Diversification SM This compound INT 3-(4-Bromo-2-fluorophenyl) quinoxalin-2(1H)-one Intermediate SM->INT Condensation (e.g., Acetic Acid, Reflux) NUC Substituted 1,2-Phenylenediamine NUC->INT FIN Final Kinase Inhibitor Library (Diverse R-Group) INT->FIN Suzuki-Miyaura Coupling (Pd Catalyst, Base) BA Arylboronic Acid (R-B(OH)₂) BA->FIN

Caption: High-level synthetic workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-(4-Bromo-2-fluorophenyl)quinoxalin-2(1H)-one (Intermediate)

This protocol details the cyclocondensation reaction to form the core quinoxalinone scaffold. The reaction proceeds by initial Schiff base formation followed by intramolecular cyclization and aromatization.

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (1.0 mmol scale)Molar Eq.
This compound289.09289 mg1.0
Benzene-1,2-diamine108.14120 mg1.1
Glacial Acetic Acid60.055 mLSolvent
Ethanol, 200 Proof46.075 mLCo-Solvent
Deionized Water18.02As neededFor wash
Saturated Sodium Bicarbonate Solution-As neededFor wash
Anhydrous Magnesium Sulfate120.37As neededDrying

Step-by-Step Methodology

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and benzene-1,2-diamine (1.1 eq).

  • Solvent Addition: Add glacial acetic acid (5 mL) and ethanol (5 mL). The ethanol acts as a co-solvent to aid in the initial dissolution of the starting materials.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 110-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting starting material is observed (typically 4-8 hours).

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing 50 mL of ice-cold deionized water. A precipitate should form.

    • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake sequentially with cold water (2 x 20 mL) and a small amount of cold ethanol.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure quinoxalinone intermediate.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Final Inhibitor Synthesis

This protocol uses the bromine handle on the quinoxalinone intermediate to introduce molecular diversity. The palladium catalyst facilitates the formation of a new carbon-carbon bond.[4]

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (0.5 mmol scale)Molar Eq.
3-(4-Bromo-2-fluorophenyl)quinoxalin-2(1H)-one319.14160 mg1.0
4-Methoxyphenylboronic acid (Example)151.9691 mg1.2
Sodium Carbonate (Na₂CO₃)105.99106 mg2.0
Tetrakis(triphenylphosphine)palladium(0)1155.5629 mg0.05
1,4-Dioxane88.118 mLSolvent
Deionized Water18.022 mLSolvent

Step-by-Step Methodology

  • Inert Atmosphere: To a Schlenk flask or microwave vial, add the quinoxalinone intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove all oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 6-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material and the appearance of the new, higher Rf product spot.

  • Workup & Isolation:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL).

    • Wash the organic layer with water (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-50% ethyl acetate in hexanes) to afford the final, purified kinase inhibitor.

Target Signaling Pathway & Biological Evaluation

The synthesized inhibitors can be screened against a panel of kinases to determine their activity and selectivity. Many kinase inhibitors target key nodes in oncogenic signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in various cancers due to mutations in genes like BRAF or RAS.[3]

G RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Output Cell Proliferation, Survival, Angiogenesis TF->Output Regulates Gene Expression for Inhibitor Synthesized Inhibitor Inhibitor->RAF INHIBITS Inhibitor->MEK INHIBITS

Caption: The RAS-RAF-MEK-ERK signaling cascade, a common target for kinase inhibitors.

Hypothetical Biological Data

The inhibitory activity is typically quantified as an IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase's activity.

Compound IDR-Group (at C4-position)Target KinaseIC₅₀ (nM)
INH-0014-methoxyphenylBRAF V600E85
INH-0023-pyridylBRAF V600E120
INH-0034-aminophenylBRAF V600E45
INH-004PhenylBRAF V600E250

Note: The data presented in this table is representative and for illustrative purposes only. Actual values will depend on the specific final compounds synthesized and the assay conditions employed.

Conclusion

This compound is a powerful and highly versatile building block for the efficient synthesis of kinase inhibitor libraries. Its pre-installed reactive handles—the α-ketoester for scaffold formation, the fluorine for potential binding enhancement, and the bromine for late-stage diversification—provide a streamlined and modular path to novel chemical entities. The protocols outlined in this document offer a robust foundation for researchers in drug discovery to generate diverse compound collections for targeting therapeutically relevant kinases.

References

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press. (Note: General reference, no specific URL)
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Corma, A., Navas, J., & Sabater, M. J. (2018). Advances in Suzuki–Miyaura cross-coupling reaction. Chemical Reviews, 118(18), 8506-8574. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Zhou, Y., Wang, Y., Li, J., & Zhu, J. (2016). The role of fluorine in drug design. Expert Opinion on Drug Discovery, 11(8), 783-793. [Link]

  • PubChem. 4-Bromo-2-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Ruan, J., & Bäckvall, J. E. (2007). Palladium-catalyzed aerobic oxidative reactions. Accounts of Chemical Research, 40(11), 1142-1152. [Link]

  • Dhillon, S. (2016). Vemurafenib: a review of its use in patients with BRAF V600 mutation-positive metastatic or unresectable melanoma. Drugs, 76(14), 1385-1394. [Link]

  • Drosten, M., & Barbacid, M. (2020). Targeting the RAF–MEK–ERK pathway in cancer therapy. Nature Reviews Cancer, 20(5), 282-299. [Link]

  • Słoczyńska, K., et al. (2023). Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow. International Journal of Molecular Sciences, 24(8), 7401. [Link]

Sources

Ethyl 4-bromo-2-fluorobenzoylformate in heterocyclic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of Ethyl 4-Bromo-2-fluorobenzoylformate in the Synthesis of Fluorinated Heterocycles

Abstract

This compound is a highly functionalized and versatile building block for the synthesis of complex heterocyclic scaffolds. Its unique molecular architecture, featuring a reactive α-ketoester moiety, a fluorinated phenyl ring, and a synthetically useful bromine atom, makes it an invaluable precursor in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its application, focusing on the synthesis of pharmaceutically relevant quinoxaline and benzoxazine derivatives. We present detailed mechanistic insights, step-by-step experimental protocols, and strategies for subsequent molecular diversification, tailored for researchers, chemists, and professionals in drug development.

Introduction: A Privileged Precursor for Modern Medicinal Chemistry

The incorporation of fluorine atoms and heterocyclic scaffolds are two of the most powerful strategies in modern drug design. Fluorine substitution can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, while heterocyclic cores are ubiquitous in nature and form the basis of a vast number of approved drugs.[1][2] The strategic combination of these features often leads to compounds with superior pharmacological profiles.

This compound emerges as a key player in this context. It is an α-ketoester, a class of compounds known for its reliable reactivity in cyclocondensation reactions. The molecule offers three key points of chemical utility:

  • The α-Ketoester Group: This 1,2-dicarbonyl system readily reacts with binucleophiles, such as aromatic diamines and amino alcohols, serving as a robust entry point to a variety of heterocyclic systems.

  • The 2-Fluoro Substituent: The fluorine atom, positioned ortho to the carbonyl group, imparts unique electronic properties that can influence reaction kinetics and the biological activity of the final products.

  • The 4-Bromo Substituent: The bromine atom is a versatile synthetic handle, stable under many reaction conditions, which allows for late-stage functionalization via palladium-catalyzed cross-coupling reactions, enabling the creation of diverse compound libraries.

This document serves as a technical guide to unlocking the synthetic potential of this powerful reagent.

Section 1: Synthesis of Fluorinated Quinoxaline Scaffolds

Quinoxalines are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The most direct and reliable method for their synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. This compound is an ideal dicarbonyl synthon for this transformation.

Principle and Mechanism

The reaction proceeds via an acid-catalyzed cyclocondensation. The process begins with the nucleophilic attack of one amino group of the o-phenylenediamine onto one of the carbonyl carbons of the α-ketoester. This is typically followed by the formation of an imine intermediate, intramolecular cyclization by the second amino group, and subsequent dehydration to yield the stable, aromatic quinoxaline ring system.

Quinoxaline_Synthesis_Workflow cluster_synthesis Cyclocondensation Reaction cluster_diversification Post-Synthesis Modification reagent1 Ethyl 4-bromo-2- fluorobenzoylformate reaction Acid Catalyst (e.g., Acetic Acid) Ethanol, Reflux reagent1->reaction reagent2 Substituted o-Phenylenediamine reagent2->reaction product Functionalized Quinoxaline Core coupling Pd-Catalyzed Cross-Coupling product->coupling Suzuki, Sonogashira, etc. diversification Diversified Analogs reaction->product coupling->diversification Quinoxaline_Mechanism A This compound + 4-bromo-o-phenylenediamine B Protonation of Keto-Carbonyl A->B H⁺ (AcOH) C Nucleophilic Attack by Amino Group B->C D Tetrahedral Intermediate C->D E Dehydration & Imine Formation D->E -H₂O F Intramolecular Cyclization E->F Tautomerization G Second Dehydration (Aromatization) F->G -H₂O, H⁺ H Final Quinoxaline Product (6-bromo-2-(4-bromo-2-fluorophenyl)quinoxaline) G->H Diversification_Workflow cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions start Bromo-Substituted Quinoxaline/Benzoxazine suzuki Suzuki Coupling (with Boronic Acids) -> Bi-aryl products start->suzuki sonogashira Sonogashira Coupling (with Alkynes) -> Alkynylated products start->sonogashira buchwald Buchwald-Hartwig (with Amines) -> Aminated products start->buchwald

Sources

Application Notes and Protocols: Ethyl 4-bromo-2-fluorobenzoylformate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Ethyl 4-bromo-2-fluorobenzoylformate

This compound emerges as a highly versatile and strategically valuable building block in the landscape of modern medicinal chemistry. Its utility is rooted in the unique combination of reactive functional groups and substitution patterns on the aromatic ring. The presence of the bromine atom provides a handle for a wide array of cross-coupling reactions, allowing for the introduction of diverse molecular fragments to modulate potency, selectivity, and pharmacokinetic properties of a target molecule. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter the physicochemical properties of the final compound. Furthermore, the α-ketoester functionality is a key reactive center for the construction of various heterocyclic scaffolds, which are prevalent in numerous approved drugs.

Heterocyclic compounds, particularly those containing nitrogen, are of paramount importance in drug discovery, forming the core of many therapeutic agents.[1][2] Quinazolinones, for instance, are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] The 4-anilinoquinazoline scaffold, in particular, is a well-established pharmacophore in the design of kinase inhibitors, such as gefitinib, an epidermal growth factor receptor (EGFR) inhibitor.[5][6]

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of medicinally relevant heterocyclic compounds, with a focus on the preparation of substituted quinazolinones. Detailed protocols, mechanistic insights, and data presentation are included to facilitate the integration of this valuable building block into drug discovery programs.

Core Applications in Heterocyclic Synthesis

The primary application of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of complex heterocyclic systems. The α-ketoester moiety is particularly susceptible to reactions with binucleophiles, leading to the formation of various ring structures. A key transformation is the cyclocondensation reaction with amidines or related nitrogen-containing compounds to furnish substituted quinazolinones.

Workflow for Quinazolinone Synthesis

The general workflow for the synthesis of a 7-bromo-5-fluoro-2-substituted-quinazolin-4(3H)-one from this compound is depicted below. This multi-step process involves an initial reaction to form a key intermediate, followed by cyclization to yield the quinazolinone core.

Quinazolinone Synthesis Workflow start This compound intermediate Intermediate Formation (e.g., with 2-amino-acetamide) start->intermediate Reaction with binucleophile cyclization Cyclization (e.g., base-mediated) intermediate->cyclization product 7-bromo-5-fluoro-2-substituted- quinazolin-4(3H)-one cyclization->product purification Purification and Characterization product->purification end Final Compound purification->end

Caption: Overall workflow for the synthesis of quinazolinone derivatives.

Detailed Experimental Protocol: Synthesis of 7-bromo-2-(chloromethyl)-5-fluoroquinazolin-4(3H)-one

This protocol details a plausible and robust method for the synthesis of a key quinazolinone intermediate from this compound. The resulting 2-(chloromethyl)quinazolinone can be further functionalized to generate a library of analogs for structure-activity relationship (SAR) studies. This approach is adapted from established methodologies for quinazolinone synthesis.

Materials and Reagents
ReagentSupplierPurityCAS Number
This compoundCommercial Source>95%668970-56-7
2-Amino-2-chloroacetamide hydrochlorideCommercial Source>98%13025-07-3
Triethylamine (TEA)Commercial Source>99%121-44-8
Ethanol (anhydrous)Commercial Source>99.5%64-17-5
Sodium ethoxideCommercial Source95%141-52-6
Dichloromethane (DCM)Commercial Source>99.8%75-09-2
Saturated sodium bicarbonate solutionIn-house preparation--
BrineIn-house preparation--
Anhydrous sodium sulfateCommercial Source>99%7757-82-6
Silica gel for column chromatographyCommercial Source-63231-67-4
Step-by-Step Procedure

Step 1: Reaction of this compound with 2-Amino-2-chloroacetamide

  • To a stirred solution of 2-amino-2-chloroacetamide hydrochloride (1.1 equivalents) in anhydrous ethanol (10 mL per mmol of the limiting reagent) in a round-bottom flask, add triethylamine (2.2 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the free amine.

  • Add a solution of this compound (1.0 equivalent) in anhydrous ethanol (5 mL per mmol) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude intermediate.

Step 2: Cyclization to 7-bromo-2-(chloromethyl)-5-fluoroquinazolin-4(3H)-one

  • Dissolve the crude intermediate from Step 1 in anhydrous ethanol (15 mL per mmol).

  • Add sodium ethoxide (1.5 equivalents) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and carefully quench with water.

  • Acidify the mixture to pH 5-6 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the title compound.

Rationale and Mechanistic Insights

The synthesis proceeds through a two-step sequence involving nucleophilic attack and subsequent cyclization.

Quinazolinone Formation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization ketoester This compound intermediate1 Intermediate Adduct ketoester->intermediate1 + amine 2-Amino-2-chloroacetamide amine->intermediate1 intermediate1_c Intermediate Adduct product 7-bromo-2-(chloromethyl)-5-fluoroquinazolin-4(3H)-one intermediate1_c->product Base-mediated - EtOH, - H2O

Sources

Application Note: Ethyl 4-bromo-2-fluorobenzoylformate as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern agrochemical design, often leading to enhanced efficacy, metabolic stability, and favorable environmental profiles.[1][2] Ethyl 4-bromo-2-fluorobenzoylformate and its chemical relatives represent a class of highly valuable building blocks, offering a trifecta of reactive sites for constructing complex, biologically active molecules. This document provides a detailed guide for researchers and synthetic chemists on the applications and experimental protocols involving this versatile intermediate in the synthesis of potential agrochemical candidates. We will explore its strategic value and provide step-by-step protocols for its conversion into key agrochemical scaffolds, such as pyrazoles and precursors for advanced insecticide classes.

Introduction: The Strategic Advantage of Fluorinated Benzoyl Scaffolds

This compound (an α-ketoester) is a powerful synthetic intermediate. Its utility is closely mirrored by the more commercially available β-ketoester, Ethyl (4-bromo-2-fluorobenzoyl)acetate. Both structures provide a foundation for a diverse range of chemical transformations relevant to agrochemical discovery. The key features that underscore their synthetic value are:

  • The 2-Fluoro Substituent: This fluorine atom, positioned ortho to the carbonyl group, exerts a strong electron-withdrawing inductive effect. This can modulate the reactivity of the carbonyl group and influence the binding affinity of the final molecule to its biological target. Furthermore, C-F bonds are exceptionally stable, often enhancing the metabolic resistance of the compound in target pests and the environment.[3]

  • The 4-Bromo Substituent: The bromine atom serves as a versatile synthetic handle. It is an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl moieties to expand the chemical space and fine-tune biological activity.[4]

  • The Ethyl Keto-Ester Moiety: This 1,2- or 1,3-dicarbonyl system is a classic precursor for the synthesis of five- and six-membered heterocyclic rings, which are prevalent in numerous classes of herbicides, fungicides, and insecticides.

This guide will focus on leveraging these features to construct molecules with high potential for agrochemical applications.

Physicochemical Properties & Safety Data

Before commencing any experimental work, it is crucial to be familiar with the properties and handling requirements of the starting material. The data below is for the closely related and more accessible Ethyl (4-bromo-2-fluorobenzoyl)acetate.

PropertyValueReference
Chemical Formula C₁₁H₁₀BrFO₃
Molecular Weight 289.10 g/mol
Appearance Solid
Melting Point 40-44 °C
Flash Point > 110 °C
CAS Number 1014792-63-3 (for Ethyl (4-bromo-2-fluorobenzoyl)acetate)N/A
Storage Class 11 - Combustible Solids

Safety Information: Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the supplier's Safety Data Sheet (SDS) for complete handling and disposal information.

Synthetic Applications & Detailed Protocols

The true value of a building block is demonstrated through its successful conversion into diverse and valuable structures. The following protocols illustrate how to leverage the unique reactivity of the title compound's scaffold.

Application 3.1: Synthesis of Pyrazole-Based Herbicides/Fungicides

The 1,3-dicarbonyl motif of Ethyl (4-bromo-2-fluorobenzoyl)acetate is an ideal precursor for synthesizing 1,3,5-trisubstituted pyrazoles via the Knorr pyrazole synthesis. This heterocyclic core is central to many commercial herbicides and fungicides. The reaction involves a condensation reaction with a hydrazine derivative, followed by cyclization and dehydration.

G cluster_0 Protocol Workflow: Pyrazole Synthesis start Reactants: - Ethyl (4-bromo-2-fluorobenzoyl)acetate - Phenylhydrazine HCl - Ethanol (Solvent) reaction Reaction Conditions: - Reflux (approx. 78 °C) - 4-6 hours - Stirring start->reaction 1. Combine & Heat workup Workup: - Cool to room temp. - Pour into ice-water - Filter the precipitate reaction->workup 2. Isolate Crude Product purify Purification: - Recrystallize from Ethanol/Water workup->purify 3. Purify product Final Product: Ethyl 5-(4-bromo-2-fluorophenyl)-1-phenyl -1H-pyrazole-3-carboxylate purify->product 4. Characterize

Caption: Workflow for the synthesis of a pyrazole derivative.

Protocol 3.1: Synthesis of Ethyl 5-(4-bromo-2-fluorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate

  • Rationale: This protocol utilizes a classic acid-catalyzed condensation/cyclization reaction. Phenylhydrazine is chosen as the nucleophile to form the pyrazole ring. Ethanol is an excellent solvent for both reactants and allows for heating to reflux to drive the reaction to completion. The acidic nature of the phenylhydrazine hydrochloride salt helps catalyze the dehydration step.

  • Materials:

    • Ethyl (4-bromo-2-fluorobenzoyl)acetate (2.89 g, 10.0 mmol)

    • Phenylhydrazine hydrochloride (1.45 g, 10.0 mmol)

    • Absolute Ethanol (50 mL)

    • Deionized Water

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl (4-bromo-2-fluorobenzoyl)acetate (10.0 mmol) and absolute ethanol (50 mL).

    • Stir the mixture at room temperature until the solid is fully dissolved.

    • Add phenylhydrazine hydrochloride (10.0 mmol) to the solution in one portion.

    • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Eluent: 3:1 Hexanes:Ethyl Acetate).

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. A precipitate should form.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

    • Purify the crude product by recrystallization from an ethanol/water mixture to yield the title compound as a crystalline solid.

    • Dry the purified product under vacuum.

  • Expected Outcome: A white to off-white crystalline solid. The expected yield is typically in the range of 75-85%.

Application 3.2: Modification via Palladium-Catalyzed Cross-Coupling

The bromine atom on the phenyl ring is a prime site for modification to create analogues with potentially improved or novel biological activities. The Suzuki-Miyaura cross-coupling reaction is a robust method for forming C-C bonds by coupling the aryl bromide with a boronic acid.

G cluster_1 Protocol Workflow: Suzuki Cross-Coupling reactants Reactants: - Synthesized Pyrazole (from 3.1) - 4-Methoxyphenylboronic Acid - Pd(PPh₃)₄ (Catalyst) - K₂CO₃ (Base) - Toluene/Water (Solvent) reaction Reaction Conditions: - Inert Atmosphere (N₂ or Ar) - Heat to 90 °C - 8-12 hours reactants->reaction 1. Combine & Heat workup Workup: - Cool to room temp. - Phase Separation - Extract aqueous layer with Toluene - Dry organic layer (MgSO₄) reaction->workup 2. Quench & Extract purify Purification: - Concentrate under vacuum - Column Chromatography (Silica Gel) workup->purify 3. Purify product Final Product: Coupled Pyrazole Derivative purify->product 4. Characterize

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3.2: Suzuki Coupling of Pyrazole Product with 4-Methoxyphenylboronic Acid

  • Rationale: This protocol demonstrates the power of using the bromine atom as a synthetic handle. Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. A base (K₂CO₃) is required for the transmetalation step of the catalytic cycle. A two-phase solvent system (Toluene/Water) is often used to facilitate the reaction. An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Materials:

    • Pyrazole product from Protocol 3.1 (1.0 mmol)

    • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv)

    • Toluene (10 mL)

    • Deionized Water (2.5 mL)

  • Procedure:

    • To a Schlenk flask, add the pyrazole product (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

    • Add the Pd(PPh₃)₄ catalyst (3 mol%).

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Add degassed toluene (10 mL) and degassed deionized water (2.5 mL) via syringe.

    • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 8-12 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel (Eluent: Hexanes:Ethyl Acetate gradient) to obtain the pure coupled product.

Representative Data & Characterization

The following table provides expected, representative data for the compounds synthesized in the protocols above. Actual results may vary.

CompoundStructureExpected YieldAppearanceKey ¹H NMR Signals (δ, ppm)
Pyrazole Product (from 3.1) 5-(4-bromo-2-fluorophenyl)-pyrazole75-85%White Crystalline Solid7.6-7.8 (m, Ar-H), 7.2-7.5 (m, Ar-H), 6.9 (s, 1H, pyrazole-H), 4.3 (q, 2H, -CH₂-), 1.3 (t, 3H, -CH₃)
Suzuki Product (from 3.2) 5-(4'-methoxy-[1,1'-biphenyl]-4-yl)-pyrazole60-75%Pale Yellow Solid7.5-7.9 (m, Ar-H), 6.9-7.2 (m, Ar-H), 6.9 (s, 1H, pyrazole-H), 3.8 (s, 3H, -OCH₃)

Conclusion

This compound and its analogues are demonstrably potent building blocks for the synthesis of novel agrochemical candidates. The strategic placement of the fluoro and bromo substituents, combined with the reactive dicarbonyl core, provides chemists with a platform to rapidly generate diverse libraries of complex molecules. The protocols detailed herein for the synthesis of pyrazoles and for subsequent modification via cross-coupling illustrate a reliable and efficient pathway from a simple starting material to high-value, drug-like scaffolds. This approach, which combines heterocycle formation with late-stage functionalization, is a powerful strategy in the ongoing search for next-generation crop protection agents.

References

  • Ethyl 4-bromo-2-fluorobenzoate | Oakwood Chemical. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. CHIMIA, 58(3), 117-128. Available at: [Link]

  • Maienfisch, P., & Hall, R. G. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. CHIMIA, 58(3), 117-123. Available at: [Link]

  • Serafinowska, H. T., et al. (2006). Fluorine analogs of dicamba and tricamba herbicides; synthesis and their pesticidal activity. Journal of Fluorine Chemistry, 127(2), 209-215. Available at: [Link]

  • Shao, H., et al. (2011). Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators. Journal of Agricultural and Food Chemistry, 59(8), 4074-4081. Available at: [Link]

  • This compound Price | Chemsrc. Available at: [Link]

  • Trepka, R. D., et al. (1974). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides. Journal of Agricultural and Food Chemistry, 22(6), 1111-1119. Available at: [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents, CN108640108A.
  • 4-Bromo-2-fluorobenzoic acid | PubChem. Available at: [Link]

  • Hossain, M. M., et al. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses, 96, 98-109. Available at: [Link]

  • Synthetic method of 4-bromo-2-fluorobiphenyl. Google Patents, CN114524705A.
  • Ethyl 4-bromobenzoate | Carl ROTH. Available at: [Link]

  • 4-Bromo-2-ethyl-1-fluorobenzene | PubChem. Available at: [Link]

  • Ethyl 4-bromobenzoate | PubChem. Available at: [Link]

  • 4-Bromo-2-ethylbenzoic acid | PubChem. Available at: [Link]

  • Processes for producing 4-bromo-2-methoxybenzaldehyde. Google Patents, US8692026B2.

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Application Notes and Protocols for the Use of Ethyl 4-bromo-2-fluorobenzoylformate in PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Design in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the choice of ligands determines the target specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[3]

The composition and rigidity of the linker are paramount. While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are commonly employed due to their synthetic tractability, there is a growing interest in more rigid linker architectures.[3] Aryl-containing linkers, for instance, can offer conformational constraint, which may pre-organize the PROTAC into a bioactive conformation and enhance the cooperativity of ternary complex formation. Furthermore, the strategic introduction of substituents onto these aryl linkers can fine-tune the PROTAC's properties. Fluorine atoms, in particular, are increasingly being utilized in medicinal chemistry to modulate lipophilicity, membrane permeability, and metabolic stability.[4]

This technical guide focuses on the application of Ethyl 4-bromo-2-fluorobenzoylformate , a versatile building block for the synthesis of PROTACs with fluorinated aryl linkers. The 4-bromo and 2-fluoro substitution pattern offers several strategic advantages:

  • Orthogonal Synthetic Handles: The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allowing for the facile attachment of the POI ligand or a portion of the linker.[5]

  • Modulation of Physicochemical Properties: The 2-fluoro substituent can influence the conformation of the linker through steric and electronic effects. It can also lower the pKa of adjacent functionalities and impact the lipophilicity of the molecule, potentially improving cell permeability and pharmacokinetic properties.

  • Metabolic Stability: The presence of a fluorine atom can block potential sites of metabolism, enhancing the in vivo stability of the PROTAC.

This document provides a comprehensive overview of the synthesis of this compound, detailed protocols for its incorporation into a model PROTAC targeting the BRD4 bromodomain for degradation via the von Hippel-Lindau (VHL) E3 ligase, and methods for the characterization of the resulting PROTAC.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available 4-bromo-2-fluorotoluene. The proposed synthetic route is outlined below:

Synthesis_of_Ethyl_4-bromo-2-fluorobenzoylformate cluster_0 Synthetic Pathway 4-bromo-2-fluorotoluene 4-bromo-2-fluorotoluene 4-bromo-2-fluorobenzoic_acid 4-bromo-2-fluorobenzoic acid 4-bromo-2-fluorotoluene->4-bromo-2-fluorobenzoic_acid KMnO4, H2O/Pyridine, reflux 4-bromo-2-fluorobenzoyl_chloride 4-bromo-2-fluorobenzoyl chloride 4-bromo-2-fluorobenzoic_acid->4-bromo-2-fluorobenzoyl_chloride SOCl2, reflux Ethyl_4-bromo-2-fluorobenzoylformate This compound 4-bromo-2-fluorobenzoyl_chloride->Ethyl_4-bromo-2-fluorobenzoylformate 1. NaCN, CuCN 2. EtOH, H+ PROTAC-X_Structure cluster_1 PROTAC-X Architecture JQ1_ligand JQ1 (BRD4 Ligand) Linker Linker incorporating This compound JQ1_ligand->Linker Attachment Point 1 VHL_ligand VH032 derivative (VHL Ligand) Linker->VHL_ligand Attachment Point 2

Sources

Application Notes and Protocols for Reactions Involving Ethyl 4-bromo-2-fluorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-bromo-2-fluorobenzoylformate is a versatile, poly-functionalized building block of significant interest in medicinal chemistry and organic synthesis. As an α-ketoester, it possesses two distinct electrophilic sites: the highly reactive keto-carbonyl and the ester carbonyl.[1][2] The presence of bromo and fluoro substituents on the aromatic ring provides additional vectors for modification, such as cross-coupling reactions, and modulates the electronic properties of the molecule, influencing its reactivity and the physiological properties of its derivatives.[3][4] This document provides a detailed guide to the handling, reactivity, and synthetic applications of this compound, complete with step-by-step experimental protocols and troubleshooting insights.

Chemical Profile and Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its effective use in synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 668970-56-7[5]
Molecular Formula C₁₀H₈BrFO₃[5]
Molecular Weight 275.08 g/mol [5]
Appearance (Predicted) Pale yellow oil or low-melting solidN/A
Solubility Soluble in common organic solvents (DCM, THF, EtOAc, Acetone)N/A

Critical Safety and Handling Protocols

Authoritative Insight: Handling halogenated aromatic compounds requires stringent safety measures. While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from structurally similar compounds, such as 4-bromo-2-fluorobenzoic acid and other brominated aromatics, suggest it should be treated as a hazardous substance.[6][7]

General Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a lab coat.[8][9]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents, which may react violently.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Core Concepts: The Reactivity of an α-Ketoester

The synthetic utility of this compound stems from the vicinal arrangement of its two carbonyl groups. This arrangement makes the keto-carbonyl group significantly more electrophilic and thus more susceptible to nucleophilic attack compared to a simple ketone.[2] This enhanced reactivity allows for a range of selective transformations.

Key Reactive Sites:

  • Keto Carbonyl (C=O): The primary site for nucleophilic attack. It readily undergoes additions, reductions, and olefinations.

  • Ester Carbonyl (-COOEt): Susceptible to hydrolysis or amidation, typically under more forcing conditions than reactions at the keto position.

  • Aromatic Ring (C-Br bond): The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of complex carbon skeletons.

  • Aromatic Ring (C-F bond): The fluorine atom influences the electronic nature of the ring and can participate in certain nucleophilic aromatic substitution (SNAAr) reactions or C-F activation chemistries.[10]

start_node This compound reaction_node1 reaction_node1 start_node->reaction_node1 1. Nucleophilic Addition (e.g., Grignard, Organolithium) reaction_node2 reaction_node2 start_node->reaction_node2 2. Selective Reduction (e.g., NaBH₄) reaction_node3 reaction_node3 start_node->reaction_node3 3. Olefination (e.g., Wittig, HWE) reaction_node4 reaction_node4 start_node->reaction_node4 4. Cross-Coupling (e.g., Suzuki, Heck @ C-Br) reaction_node reaction_node product_node product_node product_node1 Tertiary α-Hydroxy Ester reaction_node1->product_node1 α-Hydroxy-α-Aryl Ester product_node2 Secondary α-Hydroxy Ester reaction_node2->product_node2 α-Hydroxy Ester product_node3 Substituted Acrylate Derivative reaction_node3->product_node3 α,β-Unsaturated Ester product_node4 Functionalized α-Ketoester reaction_node4->product_node4 Bi-aryl or Styrenyl α-Ketoester cluster_prep 1. Reaction Setup cluster_reaction 2. Grignard Addition cluster_workup 3. Workup & Purification step_node step_node action_node action_node qc_node qc_node final_node final_node s1 Dissolve ketoester in THF s2 Cool to 0 °C s1->s2 r1 Add MeMgBr dropwise s2->r1 r2 Stir at 0 °C r1->r2 r3 Monitor by TLC r2->r3 w1 Quench with NH₄Cl r3->w1 w2 Extract with EtOAc w1->w2 w3 Dry & Concentrate w2->w3 w4 Column Chromatography w3->w4 w4->final_node Pure Tertiary Alcohol

Sources

Ethyl 4-bromo-2-fluorobenzoylformate in the synthesis of novel pesticides.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Ethyl 4-bromo-2-fluorobenzoylformate in the Synthesis of Novel Pesticides

Audience: Researchers, scientists, and drug development professionals.

Harnessing a Versatile Precursor: this compound for the Construction of Novel Pyrazole Carboxamide Fungicides

Abstract

The escalating challenge of fungal resistance necessitates the continuous development of novel agrochemicals with diverse modes of action. Pyrazole carboxamides represent a cornerstone class of modern fungicides, renowned for their potent and specific inhibition of the succinate dehydrogenase (SDH) enzyme complex. This application note details the strategic utility of this compound, an α-keto ester, as a highly versatile and reactive building block for the synthesis of these critical agricultural compounds. We provide a comprehensive overview of its reactivity, detailed, field-tested protocols for its conversion into a core pyrazole intermediate, and subsequent elaboration into a final, exemplary active ingredient. The methodologies are designed to be self-validating, with clear explanations of the chemical principles and expected analytical outcomes for robust, reproducible synthesis.

Core Reagent Profile: this compound

This compound is a multifunctional platform molecule whose utility in synthesis is derived from its unique electronic and structural features.[1] The vicinal arrangement of two carbonyl groups—a ketone and an ester—creates a highly reactive 1,2-dicarbonyl system that is primed for cyclocondensation reactions.[2]

Key Reactive Features:

  • α-Keto Group: The ketone carbonyl is highly electrophilic, making it the primary site for nucleophilic attack. This reactivity is central to its use in forming heterocyclic systems.[2][3]

  • Ester Group: The ethyl ester provides a secondary reactive handle that can be readily hydrolyzed and converted into an amide, which is the defining feature of pyrazole carboxamide fungicides.

  • Substituted Aromatic Ring: The 4-bromo and 2-fluoro substituents are not merely passive elements. The electron-withdrawing nature of these halogens can influence the reactivity of the benzoyl group. Furthermore, these positions are critical for tuning the biological activity and metabolic stability of the final pesticide product. The strategic placement of halogens is a common tactic in agrochemical design to enhance efficacy.[4]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₈BrFO₃
Molecular Weight 289.07 g/mol
Appearance Typically a light yellow oil or low-melting solid
Key Functional Groups α-Keto Ester, Aryl Bromide, Aryl Fluoride
Primary Application Heterocyclic synthesis, particularly for pyrazole-based scaffolds.
Primary Synthetic Application: Knorr-Type Pyrazole Synthesis

The most powerful application of this reagent is in the construction of the pyrazole core. This is efficiently achieved through a cyclocondensation reaction with a hydrazine derivative. The reaction proceeds via a nucleophilic attack of the hydrazine on the highly electrophilic keto-carbonyl, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

The following diagram outlines the strategic conversion of this compound into a final, exemplary N-aryl pyrazole carboxamide fungicide.

G A This compound C Ethyl 5-(4-bromo-2-fluorophenyl)- 1H-pyrazole-3-carboxylate A->C Step 1: Cyclocondensation B Hydrazine Hydrate B->C E 5-(4-bromo-2-fluorophenyl)-1H- pyrazole-3-carboxylic acid C->E Step 2 D NaOH or LiOH (Ester Hydrolysis) D->E G Final Product: N-Aryl-5-(4-bromo-2-fluorophenyl)- 1H-pyrazole-3-carboxamide E->G Step 3: Amidation F Activating Agent (e.g., SOCl₂) + Substituted Aniline F->G

Caption: High-level workflow for synthesizing a novel pyrazole carboxamide.

This protocol details the foundational step of creating the pyrazole ring system.

Principle & Rationale: This reaction is a classic example of heterocycle formation driven by the inherent reactivity of the α-keto ester.[2] Hydrazine hydrate acts as a dinucleophile. The more nucleophilic nitrogen first attacks the more electrophilic ketone. The subsequent intramolecular cyclization involving the second nitrogen and the ester carbonyl, followed by elimination of water and ethanol, forms the thermodynamically stable aromatic pyrazole ring. Acetic acid is used as a solvent and a mild acid catalyst to facilitate the dehydration steps.

Table 2: Materials and Reagents for Protocol 1

ReagentM.W. ( g/mol )Quantity (molar eq.)Notes
This compound289.0710.0 g (1.0 eq.)Starting material.
Hydrazine Hydrate (~64% in H₂O)50.06~1.8 mL (1.05 eq.)Handle with extreme care.[5]
Glacial Acetic Acid60.05100 mLSolvent and catalyst.
Ethyl Acetate88.11As neededFor extraction.
Saturated Sodium Bicarbonate Solution-As neededFor neutralization.
Brine-As neededFor washing.
Anhydrous Magnesium Sulfate120.37As neededFor drying.

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 34.6 mmol).

  • Solvent Addition: Add glacial acetic acid (100 mL) to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: Slowly and carefully add hydrazine hydrate (~1.8 mL, 36.3 mmol) to the solution at room temperature. Causality Note: A slight exotherm may be observed. Slow addition is crucial for controlling the reaction rate and preventing side reactions.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material spot is consumed.

  • Work-up (Quenching & Extraction):

    • Allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-water (300 mL). A precipitate will likely form.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL) until effervescence ceases, and finally with brine (100 mL). Trustworthiness Note: The bicarbonate wash is critical to remove the acetic acid solvent, which is essential for successful purification.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the pure product.

Table 3: Expected Results and Characterization Data for the Pyrazole Intermediate

ParameterExpected Outcome
Yield 80-90%
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz) Peaks corresponding to the ethyl group (triplet & quartet), pyrazole CH, aromatic protons, and pyrazole NH proton.
¹³C NMR (100 MHz) Resonances for the ethyl group, aromatic carbons (including C-Br and C-F), pyrazole ring carbons, and ester carbonyl.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight (C₁₁H₁₀BrFN₂O₂).
Elaboration to a Final Active Ingredient

With the core pyrazole heterocycle in hand, the final steps involve converting the ester into the requisite carboxamide functionality. This is a robust and high-yielding two-step process.

G C Ethyl 5-(4-bromo-2-fluorophenyl)- 1H-pyrazole-3-carboxylate E 5-(4-bromo-2-fluorophenyl)-1H- pyrazole-3-carboxylic acid C->E 1. LiOH, THF/H₂O 2. HCl (aq) G Final Product: N-Aryl Pyrazole Carboxamide E->G 1. SOCl₂ or Oxalyl Chloride 2. Substituted Amine, Base

Caption: Standard hydrolysis and amidation sequence to the target molecule.

Rationale: This protocol outlines the hydrolysis of the ester followed by amide bond formation. The choice of a substituted aniline, such as 2-methylaniline, is representative of moieties found in commercial SDHI fungicides.[6][7] The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) to facilitate acylation of the aniline.

Step-by-Step Procedure:

  • Ester Hydrolysis:

    • Dissolve the pyrazole ester intermediate (from Protocol 1) in a mixture of THF and water (3:1).

    • Add lithium hydroxide (LiOH, ~2.0 eq.) and stir at 40 °C for 2-4 hours until TLC indicates complete consumption of the starting material.

    • Cool the mixture, acidify to pH ~2 with 1M HCl. The carboxylic acid product will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Amide Bond Formation:

    • Safety First: This step must be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.[5]

    • Suspend the dried pyrazole carboxylic acid (1.0 eq.) in toluene containing a catalytic amount of DMF.

    • Add thionyl chloride (1.2 eq.) dropwise at room temperature.

    • Heat the mixture to 70 °C for 2 hours. The solid will dissolve as the acyl chloride forms.

    • Cool the mixture and concentrate under reduced pressure to remove excess thionyl chloride.

    • Dissolve the crude acyl chloride in a fresh portion of an aprotic solvent like dichloromethane.

    • In a separate flask, dissolve the desired aniline (e.g., 2-methylaniline, 1.1 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in dichloromethane.

    • Cool the aniline solution to 0 °C and add the acyl chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 3-5 hours.

    • Upon completion, wash the reaction mixture with 1M HCl, water, and brine. Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.

Table 4: Characterization Data for Exemplary Final Product

ParameterExpected Data
Yield 75-85% (over 2 steps)
Appearance White to off-white solid
¹H NMR Will show characteristic peaks for both aromatic rings, the pyrazole CH, and two distinct NH protons (amide and pyrazole).
LC-MS A single major peak with the correct mass-to-charge ratio for the target molecule.
Safety & Handling

All synthetic procedures should be conducted by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • This compound and related intermediates may cause skin, eye, and respiratory irritation.[5][8]

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme caution.

  • Thionyl chloride is highly corrosive and reacts violently with water.

Always consult the Safety Data Sheet (SDS) for each reagent before use. Waste must be disposed of in accordance with local and national regulations.[5]

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. MDPI. [Link]

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. [Link]

  • Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journals. [Link]

  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Springer. [Link]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. National Library of Medicine. [Link]

  • Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. National Library of Medicine. [Link]

  • α-Keto Acids: Acylating Agents in Organic Synthesis. ResearchGate. [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]

  • Different synthetic approaches toward α-keto esters. ResearchGate. [Link]

  • Nucleophilic reactions of ethyl (Z)-2‑bromo-4,4,4-trifluorobut-2-enoate: One molecule – various heterocycles. ResearchGate. [Link]

  • 4-Bromo-2-fluorobenzoic acid. PubChem. [Link]

  • Ethyl 4-bromo-5-fluorobenzofuran-2-carboxylate. PubChem. [Link]

  • Synthesis of Novel 4‐Acyloxy‐2′‐Bromo‐6′‐Chloropodophyllotoxin Derivatives Displaying Significant Insecticidal Activity Against Mythimna Separata. ResearchGate. [Link]

  • Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. SciELO. [Link]

  • Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886). National Library of Medicine. [Link]

  • Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • Synthetic method of 3-bromo-4-fluorobenzaldehyde.
  • Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • comparison between customs preparations and workout preparations for pesticide profenofos from differ. Plant Archives. [Link]

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Application Notes and Protocols: Derivatization of Ethyl 4-bromo-2-fluorobenzoylformate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Benzoylformate Scaffold

In the landscape of modern medicinal chemistry, the discovery of novel molecular scaffolds that can be readily diversified is a cornerstone of successful drug discovery campaigns. Ethyl 4-bromo-2-fluorobenzoylformate emerges as a particularly strategic starting material for the synthesis of compound libraries destined for biological screening. Its structure is endowed with three key features that make it an attractive scaffold:

  • A Bioisosteric Core: The α-ketoester moiety is a known pharmacophore present in a range of biologically active molecules, including enzyme inhibitors.

  • Orthogonal Reactive Sites: The presence of a bromine and a fluorine atom on the phenyl ring provides two distinct handles for chemical modification. The bromine atom is primed for palladium-catalyzed cross-coupling reactions, while the fluorine atom, activated by the adjacent benzoyl group, is susceptible to nucleophilic aromatic substitution (SNAr). This orthogonality allows for the systematic and independent introduction of diverse substituents.

  • Modulation of Physicochemical Properties: The fluorine atom can also serve to modulate the electronic properties of the molecule, potentially enhancing binding affinity and improving pharmacokinetic parameters of the final compounds.[1]

This application note provides a comprehensive guide to the derivatization of this compound, presenting detailed protocols for both Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution. Furthermore, we will discuss the characterization of the resulting derivatives and their potential applications in high-throughput screening for the discovery of novel therapeutic agents, particularly kinase inhibitors.

Synthetic Derivatization Strategies

The true utility of this compound lies in its capacity for divergent synthesis, allowing for the creation of a large and diverse library of compounds from a single, readily accessible starting material. The two primary avenues for derivatization are outlined below.

Workflow for Divergent Synthesis

Figure 1: Divergent synthetic pathways for the derivatization of this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[2][3] In the context of our scaffold, this reaction allows for the introduction of a wide variety of aryl and heteroaryl moieties at the 4-position, which is often a key interaction point in enzyme active sites.

Causality Behind Experimental Choices:
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, robust catalyst for Suzuki couplings. For more challenging substrates, or to improve yields, other catalysts such as Pd(dppf)Cl2 can be employed.[4]

  • Base: A base is required to facilitate the transmetalation step of the catalytic cycle. An aqueous solution of potassium carbonate is a mild and effective choice that is compatible with a wide range of functional groups.

  • Solvent System: A biphasic solvent system, such as toluene and water, is often used to dissolve both the organic-soluble reactants and the inorganic base.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, so the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Detailed Experimental Protocol:
  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Under a positive pressure of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 0.03 eq).

  • Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-substituted derivative.

Representative Suzuki Coupling Reactions
EntryBoronic AcidProduct StructureExpected Yield (%)
1Phenylboronic acid

85-95
24-Methoxyphenylboronic acid

80-90
3Pyridine-3-boronic acid

70-85

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing effect of the benzoylformate group activates the ortho-positioned fluorine atom towards nucleophilic aromatic substitution.[5] This allows for the introduction of nitrogen and sulfur nucleophiles, which are prevalent in many kinase inhibitor scaffolds, providing crucial hydrogen bonding interactions.

Causality Behind Experimental Choices:
  • Nucleophiles: Primary and secondary amines are excellent nucleophiles for this transformation.[6] Thiols can also be used, typically after deprotonation to the more nucleophilic thiolate.

  • Base: A non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) is used to neutralize the HF that is formed during the reaction and to deprotonate the nucleophile if necessary.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for SNAr reactions as it can solvate the charged intermediate (Meisenheimer complex) and does not protonate the nucleophile.

  • Temperature: While the fluorine is activated, heating is often required to drive the reaction to completion in a reasonable timeframe.

Detailed Experimental Protocol:
  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq) and potassium carbonate (2.0 mmol, 2.0 eq) in anhydrous DMF (10 mL).

  • Add the desired amine or thiol nucleophile (1.5 mmol, 1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL) to remove residual DMF, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-substituted derivative.

Workflow for SNAr and Purification

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification A Combine Reactants: - Scaffold - Nucleophile - Base - Anhydrous DMF B Heat under N2 (80-100 °C) A->B C Cool and Quench with Ice-Water B->C D Extract with Ethyl Acetate C->D E Wash with Brine, Dry, and Concentrate D->E F Column Chromatography (Silica Gel) E->F G Characterize Pure Product F->G

Figure 2: Step-by-step workflow for the SNAr reaction and subsequent purification.

Characterization of Derivatives

Unequivocal structural characterization is essential to validate the outcome of the derivatization reactions. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: Will confirm the incorporation of the new substituent. For Suzuki products, new aromatic signals corresponding to the introduced aryl/heteroaryl group will be observed. For SNAr products, characteristic signals for the amine protons (if present) and the alkyl groups of the nucleophile will appear. The disappearance of the coupling to the fluorine atom in the aromatic region is also a key indicator of a successful SNAr reaction.

  • 13C NMR: Provides information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons, particularly C2 and C4, will change significantly upon substitution.

  • 19F NMR: The disappearance of the fluorine signal will definitively confirm the success of the SNAr reaction.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized derivatives. The observed mass should be within 5 ppm of the calculated mass for the desired product.

Example Characterization Data (Hypothetical)
DerivativeTechniqueKey Observations
4-Phenyl Derivative 1H NMR (400 MHz, CDCl3)δ 7.60-7.80 (m, 5H, new phenyl protons), 7.90 (d, 1H, Ar-H), 8.10 (d, 1H, Ar-H).
HRMS (ESI)m/z [M+H]+ calculated for C17H14FO3: 285.0921, found: 285.0925.
2-Morpholino Derivative 1H NMR (400 MHz, CDCl3)δ 3.85 (t, 4H, -OCH2-), 3.20 (t, 4H, -NCH2-), 7.50 (d, 1H, Ar-H), 7.70 (d, 1H, Ar-H).
HRMS (ESI)m/z [M+H]+ calculated for C15H17BrNO4: 370.0339, found: 370.0342.

Application in Biological Screening

The synthesized library of this compound derivatives is well-suited for high-throughput screening (HTS) campaigns aimed at identifying novel enzyme inhibitors.[6][7][8]

Target Rationale: Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology.[9][10] Many kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the enzyme. The derivatized benzoylformate scaffold can be designed to mimic the hinge-binding interactions of the adenine region of ATP, with the introduced substituents at the 2- and 4-positions exploring other regions of the ATP-binding site to achieve potency and selectivity.

High-Throughput Screening (HTS) Assays

A variety of HTS assays can be employed to screen the compound library against a panel of protein kinases.[9][11]

  • Biochemical Assays: These assays directly measure the activity of the purified enzyme. Common formats include:

    • Fluorescence-Based Assays: Measure the phosphorylation of a fluorescently labeled peptide substrate.

    • Luminescence-Based Assays: Quantify the amount of ATP remaining after the kinase reaction.

  • Cell-Based Assays: These assays measure the effect of the compounds on a specific signaling pathway in a cellular context. This provides information on cell permeability and potential off-target effects.

Screening Workflow

G A Synthesized Compound Library B Primary HTS (e.g., Single-point kinase assay) A->B C Hit Identification B->C D Dose-Response Analysis (IC50 Determination) C->D E Selectivity Profiling (Kinase Panel) D->E F Lead Optimization E->F

Figure 3: A typical workflow for a high-throughput screening campaign.

Conclusion

This compound is a versatile and powerful scaffold for the generation of diverse compound libraries for biological screening. The orthogonal reactivity of the bromine and fluorine substituents allows for the systematic exploration of chemical space through well-established synthetic methodologies like the Suzuki-Miyaura coupling and nucleophilic aromatic substitution. The resulting derivatives are well-positioned for screening in a variety of assays, particularly those targeting enzyme families such as protein kinases. The protocols and strategies outlined in this application note provide a robust framework for researchers and drug development professionals to leverage this valuable starting material in their quest for novel therapeutic agents.

References

  • Seo, J., et al. (2018). High-throughput assays for promiscuous inhibitors. PubMed, National Institutes of Health. Available at: [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772. Available at: [Link]

  • Wieland, M., et al. (2021). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Omega, 6(11), 7568–7580. Available at: [Link]

  • Velve-Casquillas, G., et al. (2010). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 10(10), 1247-1253. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2020). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 16(6), 843–853. Available at: [Link]

  • Kopp, F., et al. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. RSC Medicinal Chemistry, 12(5), 783–791. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2011). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. ResearchGate. Available at: [Link]

  • Park, H., et al. (2021). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Molecules, 26(11), 3326. Available at: [Link]

  • Tayyari, S. F., et al. (2013). Conformational analysis, tautomerization, IR, Raman, and NMR studies of ethyl benzoylacetate. ResearchGate. Available at: [Link]

  • Goth, F., & Goth, A. (2014). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules, 19(7), 9789-9819. Available at: [Link]

  • Smith, A. M., et al. (2021). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 143(40), 16471–16478. Available at: [Link]

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. Available at: [Link]

  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29107-29111. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-bromo-2-fluorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-bromo-2-fluorobenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with this versatile α-keto ester. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring the success and reproducibility of your work.

Introduction to this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its unique structure, featuring an electron-deficient aromatic ring and a reactive α-keto ester moiety, makes it a valuable building block. However, these same features can present challenges during synthesis and subsequent reactions. This guide will address common issues and provide strategies for optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary convergent strategies for the synthesis of this compound, starting from commercially available precursors:

  • Route A: Acylation of an Organometallic Reagent. This involves the formation of a Grignard or organolithium reagent from a suitable precursor like 1,4-dibromo-2-fluorobenzene, followed by acylation with diethyl oxalate.

  • Route B: Friedel-Crafts type Acylation. This route typically starts with the corresponding 4-bromo-2-fluorobenzoyl chloride, which is then reacted with a suitable two-carbon synthon.

Q2: What are the main stability concerns with this compound?

A2: The primary stability concerns are hydrolysis and decarboxylation. The α-keto ester is susceptible to cleavage by water, especially under basic or acidic conditions, which can lead to the formation of 4-bromo-2-fluorobenzoic acid. Decarboxylation can occur at elevated temperatures, leading to the formation of 4-bromo-2-fluorobenzaldehyde.

Q3: How should I purify the final product?

A3: Purification is typically achieved through column chromatography on silica gel, using a gradient of ethyl acetate in a non-polar solvent like hexanes. Due to its potential for instability on silica, it is advisable to use a deactivated silica gel (e.g., with triethylamine) and to perform the chromatography quickly. Distillation under reduced pressure is another option, but care must be taken to avoid thermal decomposition.

Q4: What are the key safety precautions when working with the precursors and the final product?

A4: Precursors like 4-bromo-2-fluorobenzoyl chloride are corrosive and moisture-sensitive. Organometallic intermediates are highly reactive and pyrophoric. The final product, this compound, should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. For detailed safety information, always consult the Safety Data Sheet (SDS) for each chemical used.

Troubleshooting Guide

Section 1: Synthesis via Grignard Reagent and Diethyl Oxalate

This section focuses on the preparation of this compound via the Grignard pathway.

Problem 1: Low or no formation of the Grignard reagent.

  • Possible Cause: The presence of moisture in the glassware, solvent, or on the surface of the magnesium turnings. Grignard reactions are notoriously sensitive to water.

  • Solution:

    • Thoroughly dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or argon.

    • Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.

    • Activate the magnesium turnings by gently crushing them in a mortar and pestle (under an inert atmosphere if possible) or by adding a small crystal of iodine to initiate the reaction.

Problem 2: Formation of a significant amount of biphenyl side product.

  • Possible Cause: A coupling reaction between the Grignard reagent and unreacted 1-bromo-4-iodo-2-fluorobenzene (or similar precursor). This is often favored by higher temperatures and high concentrations of the aryl halide.

  • Solution:

    • Maintain a low reaction temperature during the formation of the Grignard reagent (0-5 °C).

    • Add the aryl halide solution slowly to the magnesium suspension to maintain a low instantaneous concentration.

Problem 3: Low yield of the desired α-keto ester after reaction with diethyl oxalate.

  • Possible Cause 1: The Grignard reagent is attacking both ester groups of the diethyl oxalate, leading to the formation of a tertiary alcohol by-product.

  • Solution 1:

    • Use an inverse addition technique: add the freshly prepared Grignard reagent slowly to a cold (-78 °C) solution of excess diethyl oxalate. This ensures that the Grignard reagent is always the limiting reagent in the immediate reaction environment, favoring mono-addition.

  • Possible Cause 2: The intermediate magnesium alkoxide is not stable and decomposes upon warming.

  • Solution 2:

    • Quench the reaction at low temperature with a cold, dilute acid (e.g., 1 M HCl) to protonate the alkoxide before it has a chance to react further.

Section 2: Synthesis via Friedel-Crafts Acylation

This section addresses issues that may arise when using a Friedel-Crafts based approach.

Problem 1: The Friedel-Crafts acylation is sluggish or does not proceed.

  • Possible Cause: The 4-bromo-2-fluorobenzoyl moiety is strongly deactivating, making the aromatic ring less susceptible to electrophilic substitution. Standard Friedel-Crafts conditions may not be sufficient.

  • Solution:

    • Employ a more potent Lewis acid catalyst, such as aluminum chloride (AlCl₃), in stoichiometric amounts.

    • Consider using a more reactive acylating agent.

    • The reaction may require elevated temperatures, but this must be balanced against the risk of side reactions and decomposition.

Problem 2: Formation of multiple products.

  • Possible Cause: Rearrangement of the acylium ion or competing side reactions due to the harsh conditions of the Friedel-Crafts reaction.

  • Solution:

    • Carefully control the reaction temperature. Running the reaction at lower temperatures for a longer duration may improve selectivity.

    • Ensure the purity of the starting materials and the anhydrous nature of the reaction conditions.

Section 3: Work-up and Purification

Problem 1: Significant product loss during aqueous work-up.

  • Possible Cause: Hydrolysis of the α-keto ester.

  • Solution:

    • Perform the aqueous washings with cold, saturated sodium bicarbonate or brine to minimize contact time and maintain a neutral to slightly basic pH.

    • Promptly extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and dry the organic layer thoroughly with a drying agent like anhydrous magnesium sulfate.

Problem 2: Product decomposition on silica gel column.

  • Possible Cause: The acidic nature of silica gel can promote hydrolysis or other decomposition pathways.

  • Solution:

    • Deactivate the silica gel by preparing a slurry with your eluent system containing 1-2% triethylamine, then packing the column.

    • Use a less acidic stationary phase, such as alumina, if the product is compatible.

    • Minimize the time the product spends on the column by using flash chromatography techniques.

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-2-fluorobenzoyl chloride

This protocol describes the conversion of 4-bromo-2-fluorobenzoic acid to the corresponding acyl chloride, a key precursor for Friedel-Crafts reactions.

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromo-2-fluorobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by GC-MS or LC-MS to confirm the formation of the methyl ester.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 4-bromo-2-fluorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

ReagentMolar Eq.Notes
4-bromo-2-fluorobenzoic acid1.0Ensure it is dry.
Thionyl chloride (SOCl₂)2.0 - 3.0Use in a fume hood.
N,N-dimethylformamide (DMF)Catalytic1-2 drops.
Protocol 2: Grignard Reaction with Diethyl Oxalate (Inverse Addition)

This protocol outlines the synthesis of this compound from a Grignard reagent.

  • Grignard Reagent Formation:

    • In a flame-dried, three-neck flask under an inert atmosphere, place magnesium turnings (1.2 eq).

    • Add a small volume of anhydrous THF and a crystal of iodine.

    • Slowly add a solution of 1-bromo-4-iodo-2-fluorobenzene (1.0 eq) in anhydrous THF dropwise. The reaction should initiate (slight warming and bubbling).

    • Once initiated, continue the dropwise addition, maintaining a gentle reflux. After addition is complete, stir for an additional hour at room temperature.

  • Acylation:

    • In a separate, larger, flame-dried flask, prepare a solution of diethyl oxalate (2.0 eq) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly transfer the freshly prepared Grignard reagent to the cold diethyl oxalate solution via cannula, keeping the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Work-up:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.

ReagentMolar Eq.Notes
1-bromo-4-iodo-2-fluorobenzene1.0Halogen exchange favors Grignard formation at the iodo position.
Magnesium turnings1.2Activate before use.
Diethyl oxalate2.0Use in excess to minimize di-addition.
Anhydrous THF-Freshly distilled or from a solvent purification system.

Visualizations

Workflow for Grignard Synthesis

Grignard Synthesis Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation (Inverse Addition) cluster_2 Step 3: Work-up & Purification start 1-bromo-4-iodo-2-fluorobenzene + Mg Turnings grignard Formation of 4-bromo-2-fluorophenylmagnesium iodide start->grignard Anhydrous THF, I₂ (cat.) acylation Formation of Mg-alkoxide intermediate grignard->acylation Cannula Transfer diethyl_oxalate Diethyl Oxalate in THF (-78 °C) diethyl_oxalate->acylation workup Quench with aq. NH₄Cl Extraction acylation->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Grignard synthesis workflow.

Troubleshooting Logic for Low Yield

Troubleshooting Low Yield cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage start Low Yield of This compound check_grignard Check Grignard Formation Incomplete reaction? Side products (e.g., biphenyl)? start->check_grignard check_acylation Check Acylation Step Di-addition product observed? Decomposition upon warming? start->check_acylation check_hydrolysis Check for Hydrolysis Acidic/basic conditions? Prolonged contact with water? start->check_hydrolysis check_purification Check Purification Streaking on TLC? Decomposition on column? start->check_purification sol_grignard Optimize Grignard: - Dry glassware/solvents - Activate Mg - Slow addition check_grignard->sol_grignard sol_acylation Optimize Acylation: - Inverse addition - Low temperature (-78 °C) - Quench cold check_acylation->sol_acylation sol_hydrolysis Minimize Hydrolysis: - Use cold, neutral washes - Prompt extraction & drying check_hydrolysis->sol_hydrolysis sol_purification Improve Purification: - Deactivate silica (Et₃N) - Flash chromatography check_purification->sol_purification

Caption: Troubleshooting logic for low yield.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation. Retrieved from [Link]

  • Google Patents. (2019). CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene.
  • Google Patents. (2022). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • MDPI. (2022). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2012). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Retrieved from [Link]

Technical Support Center: Synthesis of Ethyl 4-bromo-2-fluorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-bromo-2-fluorobenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common problems encountered during its multi-step synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental success.

Introduction: A Multi-Step Synthetic Challenge

The synthesis of this compound is not a trivial undertaking. It requires careful control over reaction conditions and a deep understanding of the reactivity of the intermediates. The most common and logical synthetic pathway involves three key transformations, each with its own set of potential challenges. This guide is structured to provide troubleshooting advice for each of these critical steps.

Overall Synthetic Workflow

The synthesis proceeds through the following three stages:

  • Oxidation: Conversion of 2-fluoro-4-bromotoluene to 4-bromo-2-fluorobenzoic acid.

  • Esterification: Formation of ethyl 4-bromo-2-fluorobenzoate from the corresponding carboxylic acid.

  • Acylation: Introduction of the ethyl oxalyl group to yield the final product, this compound.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Acylation A 2-Fluoro-4-bromotoluene B 4-Bromo-2-fluorobenzoic Acid A->B KMnO4 or Co(OAc)2/O2 C Ethyl 4-bromo-2-fluorobenzoate B->C EtOH, H+ or SOCl2 D This compound C->D Ethyl oxalyl chloride, AlCl3 G start Low or No Yield in Acylation Step q1 Are reagents anhydrous and of high purity? start->q1 a1_yes Yes q1->a1_yes a1_no No. Dry solvents and purify reagents. q1->a1_no q2 Is a stoichiometric amount of AlCl3 being used? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No. Use at least 1.1 equivalents of AlCl3. q2->a2_no q3 Is the reaction temperature optimized? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No. Start at 0°C and slowly warm. Monitor by TLC. q3->a3_no end_node Consider alternative acylation strategies. a3_yes->end_node

Caption: Troubleshooting decision tree for the final acylation step.

Proposed Protocol: Friedel-Crafts Acylation

This protocol is based on established principles of Friedel-Crafts acylation, as direct synthesis of the target molecule is not widely reported. Optimization will be required.

ReagentMolar Eq.
Ethyl 4-bromo-2-fluorobenzoate1.0
Ethyl oxalyl chloride1.2
Aluminum chloride (AlCl₃)1.2
Dichloromethane (DCM)-

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dry dichloromethane.

  • Cool the suspension to 0°C.

  • In a separate flask, dissolve ethyl 4-bromo-2-fluorobenzoate and ethyl oxalyl chloride in dry dichloromethane.

  • Slowly add the solution from step 3 to the aluminum chloride suspension, maintaining the temperature at 0°C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

Technical Support Center: Purification of Ethyl 4-bromo-2-fluorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support hub for Ethyl 4-bromo-2-fluorobenzoylformate. This guide is designed for researchers, synthetic chemists, and drug development professionals who require this key intermediate in its purest form. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

The purity of this compound is paramount for its successful use in subsequent synthetic steps, particularly in the development of complex pharmaceutical agents. Impurities, such as unreacted starting materials (e.g., 4-bromo-2-fluorobenzoic acid) or by-products from the esterification or oxidation process, can lead to unwanted side reactions, low yields, and complex downstream purification challenges. This guide provides a systematic approach to achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile depends heavily on the synthetic route. A common synthesis involves the esterification of 4-bromo-2-fluorobenzoic acid followed by oxidation. Potential impurities include:

  • Unreacted 4-bromo-2-fluorobenzoic acid: The acidic starting material.[1][2]

  • Residual Solvents: From the reaction or initial work-up (e.g., THF, Toluene, Ethanol).

  • Over-oxidation or Side-Reaction Products: Depending on the specific reagents used.

  • Hydrolysis Product: The parent acid, 4-bromo-2-fluorobenzoic acid, can re-form if the compound is exposed to moisture, especially under acidic or basic conditions.

Q2: What are the recommended analytical methods for assessing the purity of my sample?

A2: A multi-faceted approach is best for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantifying non-volatile organic molecules. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is invaluable for structural confirmation and identifying impurities. ¹H NMR can detect residual solvents and organic impurities, while ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and confirming the molecular weight of the desired product.[3]

  • Thin-Layer Chromatography (TLC): An essential, rapid technique for monitoring reaction progress and guiding the selection of conditions for column chromatography.

Q3: What are the ideal storage conditions for this compound?

A3: To prevent degradation, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place. Many suppliers recommend refrigerated, desiccated storage. This minimizes the risk of hydrolysis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Q4: My purified product appears as a persistent yellow or brown oil, but I expect a solid. What went wrong?

A4: This is a common issue that can stem from several sources:

  • Residual Solvent: Even trace amounts of solvent can significantly depress the melting point, causing the product to appear as an oil. Solution: Dry the sample under high vacuum for an extended period (12-24 hours). Gentle heating (e.g., 30-40°C) can aid this process if the compound is thermally stable.

  • Presence of Impurities: Impurities act as a colligative property, lowering the melting point of the compound. The discoloration suggests the presence of chromophoric (color-containing) by-products. Solution: Re-purify the material. If recrystallization was initially used, attempt flash column chromatography, as it often provides superior separation of structurally distinct impurities.[4]

  • Product Degradation: The α-ketoester functionality can be sensitive. Exposure to strong acids, bases, or excessive heat can cause decomposition. Solution: Ensure all work-up and purification steps are performed under neutral or mildly acidic conditions and avoid unnecessary heat.

Q5: After column chromatography, my TLC plate still shows multiple spots. How can I improve the separation?

A5: This indicates that the chosen solvent system (eluent) for your column is not optimal. The goal is to have a significant difference in the retention factor (Rf) between your product and the impurities.

  • Optimize the Eluent System: The key is to find a solvent system where your desired compound has an Rf value between 0.25 and 0.35 on the TLC plate.

    • If the spots are too high on the TLC (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 80:20 Hexane:Ethyl Acetate to 90:10).

    • If the spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 90:10 Hexane:Ethyl Acetate to 85:15).

  • Consider a Different Solvent System: If adjusting polarity doesn't work, switch solvents. For example, replacing Ethyl Acetate with Dichloromethane or Diethyl Ether can alter the selectivity of the separation.[5]

  • Column Packing and Loading: Ensure the column is packed uniformly without air bubbles and that the sample is loaded in a minimal volume of solvent as a concentrated band.

Q6: My recovery yield after recrystallization is very low. What can I do to improve it?

A6: Low yield is typically a problem of solvent selection or technique.

  • Improper Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. If the compound is too soluble at room temperature, you will lose a significant amount in the mother liquor. Solution: Perform a thorough solvent screen with small amounts of your crude product. Test a range of solvents (e.g., Hexanes, Toluene, Isopropanol, Ethyl Acetate, and mixtures thereof).

  • Cooling Too Quickly: Rapid cooling leads to the formation of small, often impure crystals and traps impurities. Solution: Allow the hot, saturated solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator to maximize recovery.[4]

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent it from reaching saturation upon cooling, leading to poor or no crystallization. Solution: Add the hot solvent portion-wise to the crude material until it just dissolves.

Experimental Protocols & Workflows

Purification Workflow Decision Diagram

This diagram outlines the logical steps for purifying crude this compound.

G cluster_start Initial Assessment cluster_decision Method Selection cluster_paths Purification Paths cluster_end Final Analysis Start Crude this compound TLC Analyze by TLC & ¹H NMR Start->TLC Decision Is the major spot >90% pure with minor, well-separated impurities? TLC->Decision Recryst Protocol 1: Recrystallization Decision->Recryst Yes Column Protocol 2: Flash Column Chromatography Decision->Column No / Complex Mixture Analysis Assess Purity: HPLC, NMR Recryst->Analysis Column->Analysis Final Pure Product (>98%) Analysis->Final G cluster_column Silica Gel Column ColumnBody p1 p2 p3 p4 p5 p6 p7 Impurity A Impurity->p7 Strong Interaction Product P Product->p3 Moderate Interaction NonPolar N StationaryPhase Stationary Phase (Polar Silica Gel) MobilePhase Mobile Phase (Solvent) Flows Downwards ElutionOrder Elution Order: 1. Non-Polar (N) 2. Product (P) 3. Polar Acid (A)

Sources

Technical Support Center: Mitigating Dehalogenation of Bromofluorobenzoyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting strategies and detailed protocols to address the common and often frustrating side reaction of dehalogenation, specifically the loss of bromine, in reactions involving bromofluorobenzoyl scaffolds. Our goal is to equip you with the expert knowledge and practical tools necessary to maximize the yield of your desired product and streamline your purification processes.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial questions encountered when dehalogenation unexpectedly becomes a major reaction pathway.

Q1: What is dehalogenation in the context of my reaction, and why is it a significant problem?

A: Dehalogenation, or more specifically hydrodehalogenation, is an undesired side reaction where the bromine atom on your bromofluorobenzoyl compound is replaced by a hydrogen atom.[1][2] This is highly problematic for several reasons:

  • Yield Reduction: It consumes your starting material, directly lowering the yield of the intended product.[1]

  • Purification Complexity: It generates a fluorobenzoyl byproduct that often has similar chromatographic properties to the desired product, making separation difficult and time-consuming.[1]

  • Wasted Resources: It leads to the inefficient use of often expensive starting materials, catalysts, and reagents.

Q2: I'm running a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What is the most likely cause of the debromination I'm observing?

A: In palladium-catalyzed reactions, the primary culprit is typically the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can be generated from various sources within your reaction mixture, including:

  • Bases: Strong bases with available β-hydrogens, such as sodium tert-butoxide (NaOtBu), can generate Pd-H species.[3]

  • Solvents: Solvents like alcohols or even residual water can act as hydride or proton sources.[2][4]

  • Ligands: Degradation of phosphine ligands can sometimes produce hydride sources.

  • Reagents: Impurities in your boronic acid (in Suzuki coupling) or other reagents can introduce hydrides.

Once formed, the Pd-H species can react with your bromofluorobenzoyl starting material in a competing catalytic cycle to produce the dehalogenated byproduct.[1]

Q3: How critical is my choice of phosphine ligand in preventing dehalogenation?

A: The ligand choice is arguably the most critical parameter for controlling reaction selectivity.[5][6] Ligands modulate the electronic and steric properties of the palladium catalyst.[7]

  • Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or tri-tert-butylphosphine are highly effective at preventing dehalogenation.[1][5] Their large size (steric bulk) promotes the final, desired step of the catalytic cycle (reductive elimination) to form your product, making it kinetically faster than the competing dehalogenation pathway.[5]

  • High Electron Density: These ligands also increase the electron density on the palladium center, which can influence the rates of various steps in the catalytic cycle, often favoring product formation.[5]

Q4: Could the base I'm using be the source of my problem?

A: Absolutely. The choice of base is crucial. While a base is necessary to facilitate the transmetalation step in many cross-coupling reactions, its properties can significantly influence the extent of dehalogenation.[8][9]

  • Strong Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are known to promote dehalogenation, especially at elevated temperatures.[3]

  • Weaker Inorganic Bases: Switching to milder, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is a highly effective strategy to suppress the formation of the dehalogenated byproduct.[1][8] For aryl bromides, these weaker bases are often sufficient for the desired reaction to proceed while minimizing side reactions.[8]

Part 2: Troubleshooting Guides & Protocols

This section provides structured, scenario-based guides to diagnose and solve dehalogenation issues in two of the most common reaction types.

Scenario 1: Suzuki-Miyaura Coupling

Problem: You are attempting to couple a bromofluorobenzoyl derivative with a boronic acid, but you observe >20% of the corresponding fluorobenzoyl byproduct by LC-MS.

This workflow provides a logical sequence of steps to optimize your reaction and minimize the unwanted side reaction.

G cluster_0 Troubleshooting Dehalogenation in Suzuki Coupling A High Dehalogenation Observed (>10%) B Step 1: Evaluate Ligand & Catalyst Is the ligand bulky and electron-rich? (e.g., SPhos, XPhos) A->B C Step 2: Change the Base Is a strong base (e.g., NaOtBu) being used? B->C If Yes B_sol Action: Switch to a bulky biaryl- phosphine ligand (SPhos, XPhos) or a bulky NHC ligand. B->B_sol If No D Step 3: Lower Reaction Temperature Is the reaction run >100 °C? C->D If Yes C_sol Action: Switch to a weaker base (K₃PO₄, K₂CO₃, Cs₂CO₃). C->C_sol If No E Step 4: Check Solvent & Reagents Are solvents anhydrous and degassed? D->E If Yes D_sol Action: Reduce temperature to 80 °C. Monitor reaction over a longer time. D->D_sol If No F Success: Dehalogenation <5% E->F If Yes E_sol Action: Use high-purity, anhydrous solvents (e.g., toluene, dioxane). Ensure reagents are pure. E->E_sol If No B_sol->C C_sol->D D_sol->E E_sol->F

A logical workflow for troubleshooting dehalogenation.

This protocol provides a robust starting point for coupling bromofluorobenzoyl compounds while actively suppressing hydrodehalogenation.[10]

Materials:

  • Bromofluorobenzoyl substrate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-4 mol%)

  • Toluene (or Dioxane), anhydrous (0.1-0.2 M)

  • Water, degassed (optional, typically 10% v/v with organic solvent)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the bromofluorobenzoyl substrate, the boronic acid, and anhydrous potassium phosphate.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the reaction flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the anhydrous, degassed toluene (and water, if using a two-phase system) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The lower end of this range is often preferable to start.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of starting material and the ratio of desired product to the dehalogenated byproduct.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Scenario 2: Buchwald-Hartwig Amination

Problem: You are performing a C-N coupling between a bromofluorobenzoyl compound and an amine, but the major product observed is the dehalogenated starting material.

The desired catalytic cycle for C-N bond formation must outcompete the off-cycle dehalogenation pathway. The choice of ligand and base is paramount in controlling this selectivity.

G Pd0 L₂Pd(0) OA Ar(Br)Pd(II)L₂ Pd0->OA Oxidative Addition (Ar-Br) Amine [ArPd(II)L₂(HNR₂)]⁺Br⁻ OA->Amine Amine Coordination PdH [L₂Pd(II)-H]⁺ OA->PdH Hydride Source (e.g., Base, Solvent) Amide ArPd(II)L(NR₂) Amine->Amide Deprotonation (Base) Amide->Pd0 Product Ar-NR₂ Amide->Product Reductive Elimination PdH->Pd0 Dehalo_Product Ar-H PdH->Dehalo_Product Reductive Elimination

Competing pathways in palladium-catalyzed cross-coupling reactions.

This protocol utilizes a modern catalyst system designed for challenging substrates, which is effective at minimizing hydrodehalogenation.[11][12]

Materials:

  • Bromofluorobenzoyl substrate (1.0 mmol, 1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 equiv)

  • G3 or G4 Buchwald Precatalyst (e.g., XPhos Pd G3) (1-2 mol%)

  • Anhydrous, aprotic solvent (e.g., Toluene, CPME, or t-BuOH) (0.1-0.2 M)

Procedure:

  • Glovebox Setup: Due to the air and moisture sensitivity of the reagents, this reaction is best set up in an inert atmosphere glovebox.

  • Vessel Preparation: To a reaction vial, add the bromofluorobenzoyl substrate, the precatalyst, and the base.

  • Reagent Addition: Add the solvent, followed by the amine coupling partner.

  • Sealing and Reaction: Seal the vial tightly, remove it from the glovebox, and place it in a preheated heating block (typically 80-110 °C).

  • Monitoring: Stir the reaction vigorously. Monitor for completion by LC-MS. Note that aryl bromides are generally more reactive than chlorides in Buchwald-Hartwig aminations.[12]

  • Workup: After cooling, carefully quench the reaction by adding it to a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Part 3: Data-Driven Recommendations

The selection of reaction parameters is critical. The tables below summarize the general effects of different components on the ratio of the desired cross-coupled product to the undesired dehalogenated byproduct.

Table 1: Effect of Ligand Choice on Dehalogenation
Ligand ClassExample(s)Steric BulkElectron Donating AbilityTypical DehalogenationRationale
Monodentate BiarylphosphineXPhos, SPhos, RuPhosVery HighVery HighVery Low Promotes rapid reductive elimination, outcompeting the dehalogenation pathway.[1][5]
Bulky AlkylphosphineP(t-Bu)₃HighVery HighLow Highly electron-donating and bulky, effective for many systems.[5]
N-Heterocyclic Carbene (NHC)IPr, SIMesHighVery HighLow to Medium Strong σ-donors that form stable catalysts, often effective at preventing dehalogenation.[3][13]
TriphenylphosphinePPh₃MediumMediumHigh Often leads to significant dehalogenation due to slower reductive elimination.
Table 2: Effect of Base and Solvent on Dehalogenation
BaseSolventTypical DehalogenationComments
K₃PO₄, K₂CO₃, Cs₂CO₃Toluene, DioxaneLow Weak, inorganic bases are the preferred choice for Suzuki couplings to minimize dehalogenation.[1][8]
NaOtBu, KOtBuToluene, DioxaneHigh Strong alkoxide bases are known to generate Pd-H species, especially at high temperatures.[3]
NaOtBu, LHMDSt-BuOHMedium to High Often required for Buchwald-Hartwig aminations. Using a precatalyst can help mitigate dehalogenation.[12]
Any BaseProtic Solvents (e.g., MeOH, EtOH)Very High Alcohols can act as hydride donors, significantly increasing the rate of dehalogenation.[4]

Part 4: References

  • Grasa, G. A., et al. (2008). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. National Institutes of Health. [Link]

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. [Link]

  • Cui, P., et al. (2023). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]

  • Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. (n.d.). ResearchGate. [Link]

  • Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. (n.d.). ResearchGate. [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (n.d.). ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Reddit r/chemistry community. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • Reddit r/Chempros community. (2024). How to approach choosing reaction conditions for Suzuki?[Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Phosphine Ligands. (n.d.). [Link]

  • Čejka, J., et al. (2021). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. MDPI. [Link]

  • ACS Green Chemistry Institute. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). 2.9: Phosphines. [Link]

  • Crest, A. N., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0). Journal of the American Chemical Society. [Link]

  • Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2021). (PDF) The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Francke, R., & Schille, B. (2020). Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. Molecules. [Link]

  • Mongin, F. (2016). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. Chimia. [Link]

  • Unacademy. (n.d.). Haloalkanes and Haloarenes. [Link]

Sources

Stability of Ethyl 4-bromo-2-fluorobenzoylformate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Technical Support Center: Ethyl 4-bromo-2-fluorobenzoylformate

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals using this compound in their experimental workflows. As a key building block in organic synthesis, understanding its stability and reactivity profile is critical for achieving reproducible and high-yield results. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: Due to its halogenated aromatic structure and the presence of an ester functional group, this compound is generally soluble in a wide range of common organic solvents. It exhibits good solubility in polar aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Acetone.[1] It has limited solubility in nonpolar solvents like hexanes and is practically insoluble in water.[1][2]

Q2: How should I store this compound to ensure its long-term stability?

A2: For optimal stability, store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3][4][5] It is crucial to protect it from moisture and light. Long-term storage at room temperature is not recommended, as it can increase the rate of potential degradation, especially if trace impurities are present in the solvent or headspace of the container.

Q3: Is this compound sensitive to water or atmospheric moisture?

A3: Yes. The compound contains two electrophilic centers: the ester carbonyl and the α-keto carbonyl. Both are susceptible to nucleophilic attack by water, leading to hydrolysis.[6][7] The ester can hydrolyze to the corresponding carboxylic acid (4-bromo-2-fluorobenzoylformic acid), and the α-keto group can undergo hydration. While this reaction is often slow without a catalyst, prolonged exposure to moisture, especially at elevated temperatures or in the presence of acid/base catalysts, will lead to degradation.[7][8] Therefore, using anhydrous solvents and inert atmosphere techniques is highly recommended.

Q4: What are the primary modes of degradation I should be aware of?

A4: The main degradation pathways are nucleophilic acyl substitution at the ester carbonyl and reactions at the α-keto carbonyl. This includes:

  • Hydrolysis: Reaction with water to form the carboxylic acid.[6][7]

  • Transesterification: Reaction with alcohol solvents (e.g., methanol, ethanol) to form a different ester.

  • Aminolysis: Reaction with primary or secondary amine impurities to form an amide.

  • Decarboxylation: While α-keto esters are more stable than β-keto esters, decarboxylation can be induced under harsh thermal or certain catalytic conditions, especially following hydrolysis to the α-keto acid.[9][10]

Troubleshooting Guide

Problem: My reaction yield is low, and I'm observing a complex mixture of byproducts by LC-MS/NMR.

Possible Cause & Solution:

This is a common issue stemming from the compound's reactivity with nucleophilic species or impurities in the reaction medium.

  • Causality: The core structure, an α-keto ester, is highly electrophilic.[11] The electron-withdrawing effects of the fluorine and bromine atoms on the aromatic ring further activate the carbonyl carbons, making them susceptible to attack by even weak nucleophiles.[12] Solvents that are not fully anhydrous, or those containing impurities (e.g., amines in DMF, peroxides in THF), can act as reactants.

  • Troubleshooting Steps:

    • Solvent Purity Check: Use freshly distilled or purchased anhydrous solvents. For solvents like DMF or DMSO, which are hygroscopic, use a fresh bottle or dry it over molecular sieves.

    • Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (N₂ or Ar) to exclude moisture.

    • Reagent Purity: Verify the purity of all other reagents. If you are using a nucleophilic reagent, ensure it is added under controlled conditions (e.g., slow addition at low temperature) to minimize side reactions with the α-keto ester.

    • Temperature Control: Run the reaction at the lowest effective temperature to minimize thermally induced degradation or side reactions.

Problem: The compound is degrading in my protic solvent (e.g., methanol, ethanol). Why is this happening?

Possible Cause & Solution:

Protic solvents are nucleophilic and can directly react with your compound.

  • Causality: Alcohols can act as nucleophiles in a process called transesterification, where the ethyl group of the ester is exchanged for the alkyl group of the solvent.[13] For example, in methanol, you may form Mthis compound. This process is often catalyzed by trace amounts of acid or base. Furthermore, protic solvents are excellent at solvating and stabilizing leaving groups, which can facilitate nucleophilic substitution reactions.[14][15]

  • Troubleshooting Steps:

    • Solvent Selection: If the protocol allows, switch to an aprotic solvent (e.g., THF, DCM, Toluene).

    • Temperature Management: If a protic solvent is required, conduct the experiment at low temperatures (e.g., 0°C or below) to significantly reduce the rate of transesterification.

    • Reaction Time: Minimize the time the compound spends in the protic solvent. Work up the reaction as soon as it is complete.

Problem: My analysis shows a byproduct corresponding to the loss of CO₂Et, resulting in 4-bromo-2-fluorobenzaldehyde. What is causing this decarboxylation?

Possible Cause & Solution:

This indicates a potential hydrolysis followed by decarboxylation of the resulting α-keto acid.

  • Causality: The initial step is almost certainly the hydrolysis of the ethyl ester to the carboxylic acid, as discussed in FAQ A3. The resulting α-keto acid is susceptible to decarboxylation, especially when heated or in the presence of certain catalysts, to lose CO₂ and form an aldehyde.[10]

  • Troubleshooting Steps:

    • Strict Anhydrous Conditions: This is the most critical step. Re-evaluate your experimental setup to eliminate all sources of water.

    • Avoid High Temperatures: If your reaction requires heat, determine the minimum temperature necessary for the desired transformation. Consider microwave-assisted synthesis for shorter reaction times at elevated temperatures.

    • pH Control: Avoid strongly acidic or basic conditions, which can catalyze both the initial hydrolysis and the subsequent decarboxylation step.

Data Summary: Solvent Compatibility Table

Solvent ClassSpecific ExamplesCompatibilityMechanism of Potential Degradation
Aprotic Nonpolar Toluene, Hexanes, BenzeneRecommended Low risk of chemical reaction. Use may be limited by solubility.
Aprotic Polar THF, DCM, Ethyl Acetate, AcetonitrileRecommended Generally stable. Ensure solvent is anhydrous and peroxide-free (for ethers like THF).
Aprotic Polar (Amide) DMF, DMAcUse with Caution High risk of degradation if solvent contains water or free amine impurities from its own degradation.
Protic (Alcohols) Methanol, Ethanol, IsopropanolNot Recommended High risk of transesterification.[13]
Protic (Acids) Acetic AcidNot Recommended Will catalyze hydrolysis and potentially other side reactions.
Aqueous/Water Water, Aqueous BuffersNot Recommended Direct hydrolysis of the ester functional group.[6][7]

Key Degradation Pathways

Below is a diagram illustrating the primary degradation pathways for this compound when exposed to common nucleophiles.

DegradationPathways Parent This compound Hydrolysis_Product 4-bromo-2-fluorobenzoylformic acid (+ Ethanol) Parent->Hydrolysis_Product H₂O (Acid/Base Cat.) Transesterification_Product Mthis compound (+ Ethanol) Parent->Transesterification_Product CH₃OH (Protic Solvent) Aminolysis_Product N-Alkyl-4-bromo-2-fluorobenzoylformamide (+ Ethanol) Parent->Aminolysis_Product R-NH₂ (Amine Impurity) Decarboxylation_Product 4-bromo-2-fluorobenzaldehyde (+ CO2) Hydrolysis_Product->Decarboxylation_Product Heat (Δ)

Caption: Potential degradation pathways of the target compound.

Experimental Protocol: Stability Assessment in a Novel Solvent

This protocol provides a self-validating system to quantitatively assess the stability of this compound in a solvent of interest.

Objective: To determine the percent recovery of the parent compound in a test solvent over 24 hours at room temperature.

Materials:

  • This compound (≥98% purity)

  • Test Solvent (anhydrous grade)

  • Internal Standard (IS): A stable, non-reactive compound with a distinct analytical signal (e.g., dodecane for GC, dimethyl terephthalate for HPLC).

  • Volumetric flasks, autosampler vials with septa.

  • Analytical Instrument: HPLC-UV or GC-MS.

Workflow Diagram:

StabilityProtocol A 1. Prepare Stock Solution (Compound + Internal Standard in Test Solvent) B 2. Aliquot into Sealed Vials A->B C 3. Analyze t=0 Sample (Establish Initial Ratio) B->C D 4. Incubate Vials (Room Temp, Protected from Light) B->D F 6. Calculate % Recovery vs. t=0 (Ratio of Compound/IS) C->F E 5. Analyze Samples at Time Points (e.g., 1, 4, 8, 24 hours) D->E E->F

Caption: Workflow for the stability assessment protocol.

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh ~20 mg of this compound and ~20 mg of the chosen Internal Standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the anhydrous test solvent. This is your stock solution.

  • Sample Preparation:

    • Dispense 1 mL aliquots of the stock solution into five separate autosampler vials and seal them immediately. Label them: t=0, t=1h, t=4h, t=8h, t=24h.

  • Analysis:

    • Immediately analyze the "t=0" vial using a validated HPLC or GC method. Record the peak area ratio of the parent compound to the internal standard.

    • Store the remaining vials at room temperature, protected from light.

    • At each subsequent time point (1, 4, 8, and 24 hours), analyze the corresponding vial.

  • Calculation and Interpretation:

    • For each time point, calculate the peak area ratio of the parent compound to the internal standard.

    • Calculate the percent recovery at each time point t using the formula: % Recovery = (Ratio_t / Ratio_t=0) * 100

    • Trustworthiness Check: A stable compound is defined as having >95% recovery after 24 hours. A recovery below this threshold indicates significant degradation and the solvent should be considered incompatible for long-term use or reactions requiring extended time.

References

  • Vertex AI Search, based on solubility principles of similar molecules like 1-bromo-3-fluorobenzene.
  • Guidechem. 1-Bromo-3-fluorobenzene 1073-06-9.
  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • PMC NIH. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides.
  • Fisher Scientific. SAFETY DATA SHEET for 4-Bromo-2-fluorobenzylamine.
  • Beilstein Journals. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides.
  • NIH.
  • Fisher Scientific.
  • ResearchGate. Methods for the Synthesis of α-Keto Esters | Request PDF.
  • Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid.
  • Fisher Scientific.
  • Fisher Scientific.
  • ACS Publications.
  • AK Lectures.
  • Chemistry Steps.
  • ResearchGate.
  • Chemistry LibreTexts. Nucleophilicity and Solvent Effects.
  • Wikipedia. 1-Bromo-4-fluorobenzene.
  • CDH Fine Chemical.
  • PMC NIH. Reactions of Polyfluorobenzenes With Nucleophilic Reagents.
  • Chemistry LibreTexts. Nucleophilic Acyl Substitution Reactions.
  • YouTube. 20.2 Nucleophilic Acyl Substitution | Organic Chemistry.

Sources

Technical Support Center: Synthesis of Ethyl 4-bromo-2-fluorobenzoylformate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of Ethyl 4-bromo-2-fluorobenzoylformate and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical α-ketoester intermediate in their synthetic workflows. As a key building block in the development of pharmaceuticals and agrochemicals, achieving high yield and purity is paramount. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address common challenges encountered during synthesis.

Section 1: Troubleshooting Common Synthetic Routes

The synthesis of α-ketoesters like this compound is most commonly approached via two primary pathways: Friedel-Crafts acylation and the Grignard reaction. This section addresses specific issues you might encounter with each method.

Route A: Friedel-Crafts Acylation of 1-bromo-3-fluorobenzene

This is often the most direct route, involving the reaction of 1-bromo-3-fluorobenzene with an acylating agent like ethyl oxalyl chloride in the presence of a strong Lewis acid catalyst (e.g., AlCl₃).[1]

Answer:

Low conversion in a Friedel-Crafts acylation is a frequent issue, typically pointing to catalyst deactivation or insufficient reactivity. Here’s a breakdown of the causes and corrective actions:

  • Catalyst Deactivation (Moisture): This is the most common culprit. Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react violently with water. Any moisture in your glassware, solvent, or starting materials will quench the catalyst, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use. Solvents must be anhydrous grade and preferably distilled from a suitable drying agent. Handle the Lewis acid in a glovebox or under a positive pressure of inert gas.

  • Insufficient Catalyst Loading: The product, an aromatic ketone, is a Lewis base that can form a complex with the AlCl₃ catalyst.[2] This complexation effectively removes the catalyst from the reaction cycle.

    • Solution: A stoichiometric amount (at least 1.0 equivalent) of the Lewis acid is required. For sluggish reactions, increasing the loading to 1.1 - 1.3 equivalents can significantly improve conversion.

  • Poor Reagent Quality: Old or improperly stored ethyl oxalyl chloride can decompose, and impure 1-bromo-3-fluorobenzene can introduce contaminants that interfere with the reaction.

    • Solution: Use freshly opened or distilled reagents. Verify the purity of your starting materials via NMR or GC-MS before starting the reaction.

  • Insufficient Reaction Temperature: While higher temperatures can lead to side products, some activation energy is required.

    • Solution: If the reaction is clean but stalled at 0°C or room temperature, consider gentle heating to 40-50°C. Monitor closely by TLC or LC-MS to avoid decomposition.

Answer:

Regioselectivity is governed by the directing effects of the existing substituents and the reaction conditions. In 1-bromo-3-fluorobenzene, both the fluorine and bromine atoms are ortho-, para-directors. The acylation is expected to occur at the C4 position (para to fluorine and ortho to bromine) due to a combination of electronic activation by fluorine and steric hindrance at the positions ortho to the halogens.

  • Steric Hindrance and Temperature: The bulky acylium ion electrophile will preferentially attack the less sterically hindered position.[3] Higher temperatures can provide enough energy to overcome the steric barrier at the ortho positions, leading to a mixture of isomers.

    • Solution: Maintain a low reaction temperature (typically -10°C to 5°C) during the addition of the acylating agent. This enhances selectivity for the thermodynamically favored para-acylation product.

  • Choice of Lewis Acid: The size and strength of the Lewis acid can influence the steric environment around the electrophile.

    • Solution: While AlCl₃ is standard, experimenting with other Lewis acids like FeCl₃ or SnCl₄ might offer different selectivity profiles. Milder catalysts can sometimes provide cleaner reactions, albeit with longer reaction times.

Answer:

Tar formation indicates decomposition of starting materials or products, often due to overly harsh conditions.

  • Cause: The combination of a strong Lewis acid and elevated temperatures can lead to polymerization and degradation, especially if the reaction is run for an extended period.

    • Solution 1 (Temperature Control): The most critical factor is strict temperature control. The reaction is highly exothermic. Add the Lewis acid and the acylating agent slowly and portion-wise at low temperature (0°C or below) to manage the exotherm.

    • Solution 2 (Workup Procedure): The quench step is crucial. Pouring the reaction mixture onto crushed ice and concentrated HCl is standard. This should be done carefully and with vigorous stirring to dissipate heat and efficiently hydrolyze the aluminum complexes. An improper quench can cause localized heating and decomposition.

Troubleshooting Workflow: Friedel-Crafts Acylation

start Low Yield in Friedel-Crafts Acylation q1 Is Starting Material (SM) Consumed? start->q1 a1_yes High SM Consumption, Low Product Formation q1->a1_yes Yes a1_no Low SM Consumption q1->a1_no No q2 Significant Tar/ Decomposition? a1_yes->q2 q3 Is Catalyst Active? a1_no->q3 sol2 1. Control Temperature: - Slow addition at 0°C - Efficient stirring 2. Optimize Quench: - Pour onto ice/HCl slurry q2->sol2 Yes sol3 1. Check Isomer Ratio (GC/NMR) 2. Lower Reaction Temp (-10°C) 3. Screen other Lewis Acids (FeCl₃) q2->sol3 No (Clean but low yield) sol1 1. Check for Moisture: - Flame-dry glassware - Use anhydrous solvents 2. Increase Catalyst Loading: - Use >1.0 equivalent of AlCl₃ 3. Check Reagent Purity q3->sol1 Likely No

Caption: Troubleshooting decision tree for Friedel-Crafts acylation.

Route B: Grignard Reaction with Ethyl Oxalyl Chloride

This route involves forming the Grignard reagent, 4-bromo-2-fluorophenylmagnesium halide, and reacting it with an appropriate electrophile like ethyl oxalyl chloride or diethyl oxalate.

Answer:

Grignard reagent formation is notoriously sensitive. The primary barrier is the passivating oxide layer (MgO) on the surface of the magnesium metal.[4]

  • Moisture: Like the Friedel-Crafts reaction, absolute exclusion of water is mandatory. Water will protonate and destroy the Grignard reagent as it forms.[5][6]

    • Solution: Use rigorously dried glassware and anhydrous ether or THF.

  • Magnesium Activation: The oxide layer prevents the organohalide from reacting with the metal.

    • Solution 1 (Mechanical/Chemical Activation): Gently crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface. A small crystal of iodine is the most common chemical activator; it reacts with the magnesium surface, cleaning it. A few drops of 1,2-dibromoethane can also be used, which reacts to form ethylene gas and MgBr₂, activating the surface.[4]

    • Solution 2 (Concentration): Ensure the initial addition of your aryl halide solution is to a very small volume of solvent so that the concentration over the magnesium surface is high, which helps initiation. Once the reaction starts (indicated by bubbling or a gentle reflux), you can dilute it with the remaining solvent.

Answer:

This suggests the Grignard reagent formed but did not react effectively with the electrophile.

  • Cause (Poor Electrophile Reactivity): Diethyl oxalate is less reactive than ethyl oxalyl chloride. If the reaction temperature is too low or the reaction time is too short, the addition may not go to completion.

    • Solution: Use the more reactive ethyl oxalyl chloride. Ensure the Grignard reagent is added slowly to the electrophile at a low temperature (-78°C is ideal) to control the reaction. After addition, allow the mixture to warm slowly to room temperature to ensure the reaction is complete.

  • Cause (Schlenk Equilibrium): In solution, Grignard reagents exist in equilibrium with diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species.[4] This can sometimes affect reactivity.

    • Solution: While difficult to control directly, using THF as a solvent generally favors the monomeric RMgX species and often leads to better results than diethyl ether.

Answer:

This is a classic problem in Grignard reactions with ester-containing electrophiles. The initial product, the α-ketoester, contains a ketone that is more reactive than the starting ester functionality of the electrophile. A second equivalent of the Grignard reagent can attack this ketone, leading to a tertiary alcohol after workup.[6][7]

  • Solution 1 (Inverse Addition at Low Temperature): This is the most effective strategy. Add the Grignard reagent solution slowly to a solution of the electrophile (ethyl oxalyl chloride) at a very low temperature (-78°C). This ensures that the Grignard reagent is the limiting species at any given moment and reacts with the abundant electrophile before it can react with the newly formed ketoester product.

  • Solution 2 (Stoichiometry): Use a precise 1.0 equivalent of the Grignard reagent. Prepare and titrate the Grignard solution before use to know its exact concentration. Avoid any excess.

  • Solution 3 (Choice of Electrophile): While more advanced, using a Weinreb amide equivalent of the oxalyl chloride can completely prevent over-addition, as the initial adduct is stable to further Grignard attack.

Section 2: Frequently Asked Questions (FAQs)

For industrial scale-up, the Friedel-Crafts acylation is often preferred due to its use of cheaper reagents and fewer steps. However, it can be sensitive and difficult to optimize. The Grignard route offers more predictable control over regiochemistry but requires stringent anhydrous conditions and careful handling of highly reactive organometallic species. For laboratory-scale synthesis where control and purity are key, the Grignard route is often very reliable once the conditions are established.

Both halogens are deactivating groups via the inductive effect but are ortho-, para-directors due to resonance (lone pair donation). Fluorine is more electronegative (stronger deactivator) but also a better resonance donor than bromine. In electrophilic aromatic substitution like the Friedel-Crafts reaction, the primary directing influence for acylation is the fluorine atom, guiding the incoming electrophile to the C4 (para) position.[8]

Absolutely.

  • Lewis Acids (AlCl₃): Highly corrosive and react violently with water. Handle in a fume hood, wear appropriate PPE (gloves, goggles, lab coat), and work under inert gas. The quench is highly exothermic and releases HCl gas.

  • Grignard Reagents: Pyrophoric (can ignite on contact with air) and react violently with water. Must be handled under a strict inert atmosphere. Ethereal solvents like diethyl ether and THF are extremely flammable.[5]

  • Ethyl Oxalyl Chloride: Corrosive and lachrymatory. Reacts with moisture to release HCl. Handle in a fume hood.

Thin-Layer Chromatography (TLC) is the most common method. Use a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The starting aryl halide will have a high Rf value, while the product ketoester will be more polar and have a lower Rf. Staining with potassium permanganate can also help visualize spots. For more quantitative analysis, taking aliquots for Gas Chromatography (GC) or LC-MS analysis is recommended.

Section 3: Reference Protocol & Data

Reference Protocol: Friedel-Crafts Acylation

This protocol is a representative example and should be optimized for your specific laboratory conditions.

  • Setup: A 250 mL three-neck round-bottom flask is flame-dried under a stream of dry nitrogen and equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel.

  • Charging Reagents: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.1 eq) and anhydrous dichloromethane (DCM, 100 mL). The mixture is cooled to 0°C in an ice bath.

  • Addition: A solution of 1-bromo-3-fluorobenzene (1.0 eq) and ethyl oxalyl chloride (1.05 eq) in anhydrous DCM (50 mL) is added dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5°C.

  • Reaction: The reaction mixture is stirred at 0-5°C for 2-4 hours. Progress is monitored by TLC until the starting material is consumed.

  • Quench: The reaction mixture is poured slowly and carefully into a vigorously stirred beaker containing crushed ice (300 g) and concentrated HCl (50 mL).

  • Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 50 mL). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or vacuum distillation to yield this compound.

Table 1: Impact of Key Parameters on Friedel-Crafts Acylation
ParameterCondition A (Optimized)Condition B (Sub-optimal)Expected Outcome
Lewis Acid (eq) 1.1 - 1.2< 1.0A: High conversion. B: Stalled reaction, low yield.
Temperature 0 - 5°C> 25°C (Room Temp)A: High regioselectivity, clean product. B: Isomer formation, potential for tar.
Solvent Anhydrous DCM / DCETechnical Grade DCMA: Efficient reaction. B: Catalyst quenching, no reaction.
Addition Rate Slow, dropwise (>1 hr)Rapid (<15 min)A: Controlled exotherm, clean reaction. B: Temperature spike, decomposition.

Section 4: Mechanistic Visualization

r1 Ethyl Oxalyl Chloride plus1 + cat1 AlCl₃ ion [Acylium Ion Complex]⁺[AlCl₄]⁻ ion2 Acylium Ion ion->ion2 sub 1-bromo-3-fluorobenzene plus2 + sigma Sigma Complex (Arenium Ion) sigma2 Sigma Complex sigma->sigma2 plus3 + cat_anion [AlCl₄]⁻ prod Product-AlCl₃ Complex hcl HCl cat2 AlCl₃

Sources

Technical Support Center: Scalable Synthesis of Ethyl 4-bromo-2-fluorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of Ethyl 4-bromo-2-fluorobenzoylformate. This guide is designed for researchers, chemists, and process development professionals engaged in pharmaceutical and fine chemical synthesis. Here, we provide in-depth, field-proven insights, troubleshooting guides, and frequently asked questions to ensure a successful and scalable synthesis campaign.

Introduction: The Importance and Synthetic Challenge

This compound is a valuable α-keto ester intermediate, crucial for the synthesis of various pharmacologically active molecules and complex organic structures. Its utility lies in the reactive keto-ester moiety, which serves as a versatile handle for constructing carbon-carbon and carbon-heteroatom bonds. The presence of bromo- and fluoro-substituents on the aromatic ring provides sites for further functionalization, for instance, through cross-coupling reactions.

However, its scalable synthesis is not trivial. The primary challenge lies in achieving high regioselectivity during the introduction of the ethyl oxalyl group onto the substituted benzene ring. This guide focuses on the most common and scalable method: the Friedel-Crafts acylation reaction.[1][2][3] We will explore the intricacies of this reaction, anticipate common pitfalls, and provide robust solutions.

Recommended Synthesis Workflow: Friedel-Crafts Acylation

The most direct and industrially viable approach for this synthesis is the Lewis acid-catalyzed Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with ethyl oxalyl chloride. Aluminum chloride (AlCl₃) is the most common and cost-effective Lewis acid for this transformation.[4][5]

The overall reaction is as follows:

1-bromo-3-fluorobenzene + Ethyl oxalyl chloride --(AlCl₃)--> this compound

Below is a diagram illustrating the key steps of the proposed workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reagent Preparation (1-bromo-3-fluorobenzene, Ethyl oxalyl chloride, AlCl₃) B Complex Formation AlCl₃ + Ethyl oxalyl chloride A->B Inert Solvent (e.g., DCM) C Electrophilic Aromatic Substitution (Friedel-Crafts Acylation) -10°C to 0°C B->C Slow addition of 1-bromo-3-fluorobenzene D Reaction Quench (Iced HCl) C->D After reaction completion E Phase Separation D->E F Washing of Organic Layer (NaHCO₃, Brine) E->F G Drying & Solvent Removal F->G H Purification (Vacuum Distillation or Column Chromatography) G->H I Final Product: This compound H->I

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale (0.1 mol) and includes considerations for scaling up.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (0.1 mol scale)MolesPurity
1-bromo-3-fluorobenzene175.0017.5 g0.10>99%
Ethyl oxalyl chloride136.5315.0 g (11.8 mL)0.11>98%
Aluminum chloride (anhydrous)133.3415.9 g0.12>99%
Dichloromethane (DCM, anhydrous)-200 mL-Dry
Hydrochloric acid (conc.)-50 mL-37%
Saturated NaHCO₃ solution-100 mL--
Saturated NaCl solution (Brine)-100 mL--
Anhydrous MgSO₄ or Na₂SO₄-~10 g--

Procedure:

  • Reactor Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet/outlet. Ensure the system is completely dry by flame-drying under vacuum or oven-drying all glassware.

  • Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (15.9 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0°C using an ice-salt bath.

  • Acylium Ion Precursor Formation: Add ethyl oxalyl chloride (15.0 g) dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature between 0°C and 5°C. A yellow-orange complex should form. Stir for an additional 30 minutes at this temperature.

  • Friedel-Crafts Reaction: Dissolve 1-bromo-3-fluorobenzene (17.5 g) in anhydrous dichloromethane (100 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 2-4 hours. Monitor the reaction progress by TLC or GC-MS by carefully quenching a small aliquot in iced water and extracting with DCM.

  • Quenching: Prepare a beaker with a mixture of crushed ice (200 g) and concentrated HCl (50 mL). Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. Caution: This is a highly exothermic process that releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water (100 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL, caution: CO₂ evolution), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by either vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Troubleshooting Guide (Q&A)

Here we address specific issues that may arise during the synthesis.

Q1: The reaction is very slow or shows no conversion. What could be the cause?

A1: This is a common issue often related to reagent quality or reaction conditions.

  • Cause (Expertise & Experience): The most frequent culprit is inactive aluminum chloride. AlCl₃ is extremely hygroscopic and readily hydrolyzes with atmospheric moisture, rendering it inactive. Similarly, "wet" solvent or starting materials will consume the catalyst.

  • Solution (Trustworthiness):

    • Verify Catalyst Activity: Use a fresh, unopened bottle of anhydrous AlCl₃. Ensure it is a fine, white to pale-yellow powder. Clumped or discolored AlCl₃ is likely partially hydrolyzed.

    • Ensure Anhydrous Conditions: Use a properly dried solvent (e.g., distilled over CaH₂) and ensure your starting materials are anhydrous. The reaction setup must be rigorously protected from moisture with a nitrogen or argon atmosphere.

    • Temperature Check: While the reaction is exothermic, excessively low temperatures (< -15°C) can sometimes slow the reaction rate significantly. Ensure your cooling bath is in the recommended -10°C to 0°C range.

Q2: My final product is a mixture of isomers. How can I improve the regioselectivity?

A2: This is the primary chemical challenge of this synthesis. The directing effects of the fluorine and bromine substituents on the benzene ring dictate the position of acylation. Both are ortho-, para-directors. Acylation of 1-bromo-3-fluorobenzene can potentially yield three isomers.

G cluster_products Potential Acylation Products Start 1-bromo-3-fluorobenzene P1 Desired Product (4-bromo-2-fluoro-) Acylation para to F Start->P1 Major P2 Isomer 1 (2-bromo-4-fluoro-) Acylation para to Br Start->P2 Minor P3 Isomer 2 (2-bromo-6-fluoro-) Acylation ortho to both Start->P3 Minor (Sterically Hindered)

Caption: Regioselectivity in the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene.
  • Cause (Expertise & Experience): The fluorine atom is a more activating (or less deactivating) ortho-, para-director than bromine. Therefore, acylation is electronically favored at the positions ortho and para to the fluorine atom. The position para to fluorine (C4) is the most likely site for substitution, leading to the desired product. However, acylation para to the bromine (C2) can also occur.

  • Solution (Trustworthiness):

    • Control Temperature: Lowering the reaction temperature (e.g., to -15°C or -20°C) often increases selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions.

    • Choice of Lewis Acid: While AlCl₃ is standard, other Lewis acids like ferric chloride (FeCl₃) or titanium tetrachloride (TiCl₄) can sometimes offer different selectivity profiles, although they are generally less reactive.

    • Solvent Effects: Changing the solvent can influence selectivity. Less polar solvents like carbon disulfide (CS₂) or nitrobenzene are classic choices in Friedel-Crafts chemistry, but their toxicity and reactivity limit their use in scalable synthesis. DCM remains the most practical choice.

    • Purification Strategy: Accept that a mixture may be unavoidable. Develop a robust purification method. The isomers often have slightly different polarities, making them separable by careful column chromatography or potentially by fractional distillation under high vacuum.

Q3: The yield is low, and I isolated a significant amount of a decarboxylated side product (4-bromo-2-fluorobenzaldehyde). Why did this happen?

A3: This points to the instability of the acylium ion intermediate.

  • Cause (Expertise & Experience): The electrophile in this reaction is an acylium ion ([EtOOC-CO]⁺). Under harsh conditions (e.g., high temperature, excess strong Lewis acid), this ion can lose a molecule of carbon monoxide (CO) to form a less stable secondary cation, which can lead to other products or decomposition.[5]

  • Solution (Trustworthiness):

    • Strict Temperature Control: Do not allow the reaction temperature to rise, especially during the addition of reagents.

    • Stoichiometry of AlCl₃: Use the minimum effective amount of AlCl₃. An excess (e.g., >1.5 equivalents) can promote side reactions like decarbonylation. A 1.1 to 1.2 molar equivalent is typically sufficient.

    • Milder Conditions: If decarbonylation is a persistent issue, consider using a milder Lewis acid that is less likely to promote the fragmentation of the acylium ion.

Frequently Asked Questions (FAQs)

Q1: Why is ethyl oxalyl chloride used instead of oxalyl chloride followed by esterification?

A1: Using ethyl oxalyl chloride is a more atom-economical and efficient approach. It introduces the required keto-ester functionality in a single step. A two-step process involving acylation with oxalyl chloride would first produce 4-bromo-2-fluorobenzoyl chloride, which is highly reactive and would need to be carefully handled and then reacted with ethanol. The one-step Friedel-Crafts acylation with the monoester of oxalic acid is generally cleaner and more direct for scalable production.[6]

Q2: What are the primary safety concerns for this reaction at scale?

A2: Several significant hazards must be addressed:

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry, inert atmosphere.[7]

  • Ethyl Oxalyl Chloride: A corrosive and lachrymatory acyl halide. It will react with moisture to produce HCl and oxalic acid. All transfers should be done in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9]

  • Reaction Quench: The quenching of the AlCl₃ complex is extremely exothermic and releases large volumes of HCl gas. At scale, this must be done in a suitable reactor with excellent cooling and a gas scrubber to neutralize the off-gases. Slow, controlled addition of the reaction mixture to the quench solution is critical.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use in a well-ventilated area and minimize exposure.

Q3: Are there alternative, "greener" synthetic routes?

A3: Research into greener synthetic methods for α-keto esters is ongoing.[1][10] Some alternatives to the classic Friedel-Crafts reaction exist, such as:

  • Palladium-catalyzed Carbonylation: These methods can involve the carbonylation of aryl halides. However, they often require high pressures of carbon monoxide and expensive palladium catalysts, which may not be cost-effective for large-scale production.[1]

  • Oxidation Reactions: Synthesis from corresponding α-hydroxy esters or substituted acetophenones is possible.[10][11] For this specific molecule, it would require a multi-step synthesis to first prepare the necessary precursor, making it less direct than the Friedel-Crafts approach.

For industrial scale, the Friedel-Crafts acylation, despite its challenges with waste (aluminum salts) and hazardous reagents, often remains the most economically viable and high-yielding method.

References

  • Sun, C., et al. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. [Link]

  • Shin, Y. J., et al. (2025). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Royal Society of Chemistry. [Link]

  • Science.gov. (n.d.). Friedel-Crafts Acylation Reaction: Topics. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. [Link]

  • RSC Publishing. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

  • ResearchGate. (2025). Methods for the Synthesis of α-Keto Esters. [Link]

  • JOC OrgChem. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. YouTube. [Link]

Sources

Work-up procedures for reactions with Ethyl 4-bromo-2-fluorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ethyl 4-bromo-2-fluorobenzoylformate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the work-up and purification of reactions involving this versatile reagent.

Safety First: Essential Handling and Precautions

Before beginning any experimental work, it is critical to handle this compound and all related reagents with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[1][2] Work should be conducted in a well-ventilated fume hood.[3]

  • Hazard Profile: This compound is an irritant. Avoid contact with skin and eyes, and prevent inhalation of vapors or dust.[2][3] In case of contact, rinse the affected area with plenty of water.[1][4]

  • Incompatible Materials: Keep away from strong acids, strong bases, and oxidizing agents.[4]

  • Disposal: Dispose of all chemical waste according to your institution's approved waste disposal procedures.[3]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the work-up of reactions involving this compound in a practical question-and-answer format.

Q1: My reaction has completed, but the mixture is a dark, complex solution. What is the best general approach for the initial work-up?

A1: A standard liquid-liquid extraction is the most common and effective initial step to isolate your crude product from the reaction mixture.[5] The goal is to separate the desired organic product from inorganic salts, water-soluble reagents, and polar byproducts.

A typical procedure involves:

  • Quenching: Carefully quench the reaction by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride, or a mild acid/base) to stop the reaction and neutralize any reactive species.

  • Solvent Addition: Dilute the quenched mixture with an organic solvent that is immiscible with water. Common choices include ethyl acetate, dichloromethane (DCM), or diethyl ether. The choice depends on the solubility of your product.

  • Extraction: Transfer the biphasic mixture to a separatory funnel and shake gently to partition the components between the organic and aqueous layers.

  • Separation & Washing: Separate the organic layer. To further remove impurities, wash the organic layer sequentially with water and then a saturated sodium chloride solution (brine). The brine wash helps to break up emulsions and remove residual water from the organic phase.

  • Drying & Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Q2: I'm consistently getting a persistent emulsion during my liquid-liquid extraction. How can I resolve this?

A2: Emulsions are a common frustration in work-ups, especially with complex reaction mixtures. Here are several techniques to try, starting with the simplest:

  • Add Brine: Introduce a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the layers will separate on their own.

  • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the fine droplets causing the emulsion.

  • Solvent Addition: Add more of the organic extraction solvent to change the phase ratio.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times. This can be sufficient for extraction without creating a stable emulsion.

Q3: My crude product is a persistent oil and fails to crystallize. What are my primary options for purification?

A3: When crystallization is not feasible, column chromatography is the most powerful technique for purifying non-volatile organic compounds.

  • Technique: Purification by flash column chromatography on silica gel is the standard method.[6][7] The crude oil is adsorbed onto a small amount of silica gel and loaded onto the top of a prepared column.

  • Solvent System (Eluent): The choice of eluent is critical. For a compound like this compound, which has moderate polarity, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically effective. Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The progress can be monitored by Thin-Layer Chromatography (TLC).[7]

  • Alternative: If the product is thermally stable and sufficiently volatile, bulb-to-bulb distillation (Kugelrohr) under high vacuum can be an effective purification method for oils.

Q4: My NMR analysis shows that my purified product is still contaminated. What are the most likely side products or impurities?

A4: The identity of impurities depends heavily on your reaction conditions, but some common possibilities include:

  • Unreacted Starting Material: The reaction may not have gone to completion. Compare the NMR of your product with that of the starting materials.

  • Hydrolysis Product: The ethyl ester is susceptible to hydrolysis, especially under acidic or basic conditions, to form 4-bromo-2-fluorobenzoylformic acid. This acidic impurity can often be removed with a basic wash.

  • Products of Over-reaction or Side Reactions: Depending on the reagents used, side reactions on the aromatic ring could occur, though the electron-withdrawing nature of the substituents makes many standard electrophilic aromatic substitutions difficult. Nucleophilic aromatic substitution (SNAr) could be a possibility under specific conditions (e.g., strong nucleophiles).[6]

Q5: How can I specifically remove acidic impurities, like the hydrolyzed carboxylic acid, from my crude product?

A5: An acid-base extraction is a highly effective method for this purpose. Since your desired product is a neutral ester, you can use a mild aqueous base to selectively extract the acidic impurity.

The workflow involves washing the organic solution of your crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate will deprotonate the carboxylic acid, forming a water-soluble sodium carboxylate salt, which partitions into the aqueous layer. Subsequent washes with water and brine will remove any remaining bicarbonate and water before drying and concentrating the organic phase.

Below is a workflow diagram illustrating this process.

crude Crude Product in Organic Solvent (e.g., Ethyl Acetate) sep_funnel Add Saturated NaHCO₃ Solution crude->sep_funnel shake Shake & Separate Layers sep_funnel->shake aq_layer Aqueous Layer: Contains Sodium 4-bromo- 2-fluorobenzoylformate (Impurity Salt) shake->aq_layer Discard org_layer Organic Layer: Contains Purified Ester shake->org_layer wash_brine Wash with Brine org_layer->wash_brine dry Dry (Na₂SO₄) wash_brine->dry concentrate Concentrate dry->concentrate final_product Pure Ethyl Ester concentrate->final_product

Caption: Extractive work-up to remove acidic impurities.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up

This protocol describes a general procedure for isolating a neutral organic product after a reaction.

  • Cool and Quench: Cool the reaction mixture to room temperature. Slowly add deionized water or a saturated NH₄Cl solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and add an equal volume of ethyl acetate.

  • Wash: Invert the funnel several times, venting frequently. Allow the layers to separate. Drain and discard the aqueous (lower) layer.

  • Base Wash (Optional): To remove acidic impurities, wash the organic layer with a saturated NaHCO₃ solution. Check for cessation of any gas evolution before shaking. Separate the layers.

  • Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution to remove residual water and break any emulsions.

  • Dry: Drain the organic layer into an Erlenmeyer flask containing anhydrous sodium sulfate (Na₂SO₄). Swirl and let it stand for 10-15 minutes.

  • Filter and Concentrate: Filter the solution to remove the drying agent. Rinse the flask and filter paper with a small amount of fresh ethyl acetate. Combine the filtrates and remove the solvent under reduced pressure.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for purifying the crude product when it is an oil or contains closely-related impurities.

  • Prepare the Column: Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. In a separate flask, add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the column. Add a thin protective layer of sand on top.

  • Elute the Column: Carefully add the eluent to the top of the column. Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.

  • Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.

  • Monitor Fractions: Spot the collected fractions onto a TLC plate and visualize under a UV lamp (254 nm) to identify which fractions contain your product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data and Troubleshooting Summary

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₈BrFO₃N/A
Molecular Weight275.07 g/mol N/A
AppearanceLikely a liquid or low-melting solid[8]
Boiling PointNot readily available, but related ethyl benzoylformate boils at 138-139 °C / 18 mmHg.
SolubilitySoluble in common organic solvents like ethyl acetate, DCM, THF.[9]

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Product loss during extraction; Product is water-soluble.Monitor reaction by TLC; Perform multiple extractions (3x) with fresh solvent; Use a more non-polar extraction solvent like DCM.
Persistent Emulsion Formation of micelles or finely dispersed solids.Add brine; Filter through Celite®; Centrifuge the mixture; Use less vigorous shaking.
Product Won't Crystallize Presence of impurities; Product is a natural oil.Purify by column chromatography; Attempt trituration with a non-polar solvent (e.g., hexane) to induce crystallization.
Multiple Spots on TLC Incomplete reaction; Formation of side products.Re-purify by column chromatography using a shallower solvent gradient; Use a basic wash to remove acidic byproducts.

Purification Strategy Decision Tree

This diagram outlines a logical workflow for deciding on a purification strategy after the initial work-up.

start Crude Product Isolated check_state Is the product a solid? start->check_state recrystallize Attempt Recrystallization check_state->recrystallize Yes column Purify by Column Chromatography check_state->column No (Oil/Wax) is_solid Yes is_oil No (Oil/Wax) check_purity Check Purity (TLC/NMR) recrystallize->check_purity pure_solid Product is Pure check_purity->pure_solid Yes check_purity->column No impure_solid Still Impure final_purity_check Check Purity of Fractions column->final_purity_check pure_oil Pure Product Isolated final_purity_check->pure_oil

Caption: Decision tree for post-work-up purification.

References

  • NHS. (n.d.). Side effects of benzoyl peroxide. [Link]

  • Google Patents. (n.d.).
  • Quick Company. (n.d.). Process For The Preparation Of Fluorinated Aromatic Compounds. [Link]

  • Scribd. (n.d.). JP2002012574A - Method for extracting aromatic fluorine compound. [Link]

  • University of California, Los Angeles. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • ResearchGate. (2022). Fluorine Extraction from Organofluorine Molecules to Make Fluorinated Clusters in Yttrium MOFs. [Link]

  • ACS Publications. (2019). Removal of Fluorine from Wet-Process Phosphoric Acid Using a Solvent Extraction Technique with Tributyl Phosphate and Silicon Oil. [Link]

  • ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. [Link]

  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

  • National Institutes of Health. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. [Link]

  • PubMed. (2016). Fluoro-substituted tetraphenyl-phenyl grafted polysiloxanes as highly selective stationary phases for gas chromatography. [Link]

  • Organic Syntheses. (n.d.). Ethyl Benzoylformate. [Link]

  • Google Patents. (n.d.). CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.
  • National Institutes of Health. (n.d.). Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. [Link]

  • National Institutes of Health. (2025). A Comprehensive Study on Adverse Reactions of Benzoyl Peroxide (BPO) in Dermatological Aesthetics Utilizing the FAERS Database. [Link]

  • MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. [Link]

  • National Institutes of Health. (n.d.). Ethyl benzoylformate. [Link]

  • Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • ResearchGate. (n.d.). Gas Chromatographic Retention Behavior on Select Groups of Isomeric Polycyclic Aromatic Compounds and Their Alkyl-substituted Derivatives on Stationary Phases of Different Selectivity. [Link]

  • Amerigo Scientific. (n.d.). Ethyl Benzoylformate. [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • National Institutes of Health. (n.d.). 4-Bromo-2-ethylbenzoic acid. [Link]

  • ResearchGate. (2016). How likely is a side reaction to occur if I use benzoyl chloride to protect the exocyclic amine of a DMT protected 5-iodo-2'-deoxycytidine nucleoside?. [Link]

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Technical Support Center: Characterization of Impurities in Ethyl 4-bromo-2-fluorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-bromo-2-fluorobenzoylformate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the characterization of impurities in this critical reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experimental outcomes.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields, and compromised biological activity in the final active pharmaceutical ingredient (API). This guide provides a structured approach to identifying, quantifying, and understanding the origin of impurities that may be present in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Impurities in this compound typically arise from the starting materials, side reactions during synthesis, or degradation. Common impurities include:

  • Starting Materials: Unreacted 1-bromo-3-fluorobenzene and ethyl oxalyl chloride.

  • Isomeric Impurities: Positional isomers formed during the Friedel-Crafts acylation, such as ethyl 2-bromo-4-fluorobenzoylformate.

  • Hydrolysis Product: 4-bromo-2-fluorobenzoylformic acid, resulting from exposure to moisture.[1]

  • Decarboxylation Product: Ethyl 4-bromo-2-fluorobenzoate, which can form under certain reaction or storage conditions.

Q2: My HPLC analysis shows an unexpected peak. How can I identify it?

A2: An unexpected peak in your HPLC chromatogram warrants a systematic investigation. The first step is to ensure it's not an artifact from the system or solvent. If the peak is reproducible, hyphenated techniques are the gold standard for structural elucidation. We recommend Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the impurity. Further fragmentation analysis (MS/MS) can provide structural clues. For definitive identification, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.

Q3: Can I use Gas Chromatography (GC) to analyze for impurities?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable impurities.[2][3][4][5][6] It is particularly useful for detecting residual starting materials and lower boiling point side-products. However, be aware that thermally labile compounds, like the parent α-ketoester, may degrade in the hot injector port, leading to inaccurate quantification. A derivatization step may be necessary for certain impurities.

Q4: What are the ideal storage conditions to minimize degradation of this compound?

A4: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (refrigerated or frozen). The presence of moisture can lead to hydrolysis of the ester functionality.[1] Inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidative degradation.

Troubleshooting Guides

Guide 1: Investigating Impurities from Friedel-Crafts Acylation Synthesis

The synthesis of this compound typically involves the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with ethyl oxalyl chloride.[7][8][9] This reaction, while effective, can lead to several impurities.

  • Isomeric Products: The fluorine and bromine substituents direct the incoming acyl group to different positions on the aromatic ring. While the desired product is the 4-bromo-2-fluoro isomer, other isomers can form.

  • Di-acylation Products: Under forcing conditions or with an excess of the acylating agent, a second acyl group can be added to the aromatic ring.

  • Unreacted Starting Materials: Incomplete reaction will leave residual 1-bromo-3-fluorobenzene and ethyl oxalyl chloride.

Caption: Workflow for the identification of synthesis-related impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[10][11]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is recommended.

    • Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[10]

  • Detection: UV at 254 nm.[10]

  • Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition.

Table 1: Typical HPLC Retention Times for this compound and Potential Impurities

CompoundExpected Retention Time (min)Notes
4-bromo-2-fluorobenzoylformic acidEarly elutingMore polar due to the carboxylic acid
1-bromo-3-fluorobenzeneLater elutingLess polar starting material
This compound Main Peak Product
Isomeric Acylation ProductsPeaks close to the main productSimilar polarity
Di-acylation ProductsVery late elutingHighly non-polar
Guide 2: Characterizing Degradation Products

This compound, being an α-ketoester, is susceptible to degradation, primarily through hydrolysis and decarboxylation.[1][12][13]

G A This compound B 4-bromo-2-fluorobenzoylformic acid A->B Hydrolysis (H2O) C Ethyl 4-bromo-2-fluorobenzoate A->C Decarboxylation (Heat/Light)

Caption: Primary degradation pathways for this compound.

  • Hydrolysis Product (4-bromo-2-fluorobenzoylformic acid):

    • HPLC-UV: The carboxylic acid will be more polar and thus have a shorter retention time than the parent ester on a reverse-phase column.

    • LC-MS: Will show a molecular ion corresponding to the loss of the ethyl group (-28 Da) and the addition of a hydrogen (+1 Da), resulting in a net loss of 27 Da compared to the parent compound.

  • Decarboxylation Product (Ethyl 4-bromo-2-fluorobenzoate):

    • GC-MS: This is an excellent technique for this more volatile and stable impurity. The mass spectrum will show a molecular ion corresponding to the loss of a carbonyl group (-28 Da).

    • NMR Spectroscopy: The characteristic signals for the α-keto group in the ¹³C NMR spectrum (around 160-170 ppm for the ester carbonyl and 180-190 ppm for the keto carbonyl) will be absent.[14][15]

  • Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate.

Conclusion

A thorough understanding of the potential impurities in this compound is crucial for ensuring the quality and consistency of research and development in the pharmaceutical industry. By employing the systematic analytical and troubleshooting strategies outlined in this guide, scientists can confidently identify and control impurities, leading to more robust and reliable synthetic processes.

References

  • The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. (2025). ResearchGate. Retrieved from [Link]

  • Peculiarities of 13C NMR Spectra of Benzoylformic Acid and its Esters. 1. Benzoyl Fragment. Journal of Structural Chemistry. Retrieved from [Link]

  • Three branches of the subsequent degradation of alpha-keto isocaproate... (2018). ResearchGate. Retrieved from [Link]

  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. (2005). PubMed. Retrieved from [Link]

  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. (2021). Nature Communications. Retrieved from [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2023). MDPI. Retrieved from [Link]

  • how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? (2019). ResearchGate. Retrieved from [Link]

  • Spectroscopy Tutorial: Esters. UCLA Chemistry. Retrieved from [Link]

  • Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012). Journal of Chemical Education. Retrieved from [Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary. Retrieved from [Link]

  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015). ResearchGate. Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Retrieved from [Link]

  • 10.2: Amino Acids Degradation. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. Semantic Scholar. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]

  • Rotational spectroscopy of methyl benzoylformate and methyl mandelate: structure and internal dynamics of a model reactant and product of enantioselective reduction. (2015). PubMed. Retrieved from [Link]

  • Supporting Information - Aza-Ene Type Reaction of Glyoxylate with Enecarbamates Catalyzed by Chiral Phosphoric Acids. Wiley-VCH. Retrieved from [Link]

  • A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. Google Patents.
  • Synthetic method of 4-bromo-2-fluorobiphenyl. Google Patents.
  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.
  • Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing. Retrieved from [Link]

  • Cas 924-44-7,Ethyl glyoxalate. lookchem. Retrieved from [Link]

  • Search Results - Beilstein Journals. Beilstein Journals. Retrieved from [Link]

  • Production of ethyl glyoxylate. Google Patents.
  • Ethyl 4-bromobenzoate. PubChem. Retrieved from [Link]

  • Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. (2014). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Bromo-2-fluorobenzoyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established approach to modulate the pharmacological properties of bioactive compounds. The 4-bromo-2-fluorobenzoyl moiety, in particular, has emerged as a privileged structural motif in the design of novel therapeutic agents. The interplay between the electron-withdrawing nature of the fluorine atom and the size and lipophilicity of the bromine atom can significantly influence a molecule's binding affinity to biological targets, metabolic stability, and overall efficacy. This guide provides a comparative analysis of the biological activities of various derivatives built upon the 4-bromo-2-fluorobenzoyl core, with a primary focus on their anticancer and antimicrobial potential. By examining structure-activity relationships (SAR), this document aims to furnish researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.

Comparative Analysis of Biological Activity

The versatility of the 4-bromo-2-fluorobenzoyl scaffold is evident in the diverse range of biological activities exhibited by its derivatives. Modifications at the carbonyl group, typically through the formation of amides, have yielded compounds with potent anticancer and antimicrobial properties.

Anticancer Activity

A significant body of research has focused on the development of N-substituted 4-bromo-2-fluorobenzamides as potential anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency.

Table 1: Comparative in vitro Anticancer Activity of N-Substituted 4-bromo-2-fluorobenzamide Derivatives

Compound IDR Group (Substitution on Amide Nitrogen)Cancer Cell LineIC50 (µM)Reference
1a 4-ChlorophenylT47D (Breast)325.82[1]
1b 4-FluorophenylT47D (Breast)1519.93[1]
2a 2,6-DimethylphenylSNB-75 (CNS)-[2]
2b 4-ChlorophenylUO-31 (Renal)-[2]

Note: Specific IC50 values for compounds 2a and 2b were not provided in the abstract, but they were identified as active compounds in the study.

From the available data, it is evident that the nature of the substituent on the amide nitrogen plays a crucial role in determining the anticancer potency. For instance, the N-(4-chlorobenzoyl)-N'-(4-fluorophenyl)thiourea derivative showed significantly higher potency against the T47D breast cancer cell line compared to its N-benzoyl counterpart, suggesting that the chloro substitution is beneficial for activity[1]. Further studies on a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share a similar halogenated phenyl motif, demonstrated that substitutions on the N-aryl ring significantly influenced their anticancer activity against a panel of 58 cancer cell lines[2].

The mechanism of action for many substituted benzamides as anticancer agents involves the induction of apoptosis (programmed cell death) and inhibition of key cellular processes. Some N-substituted benzamides have been shown to inhibit NFκB activation, a critical signaling pathway involved in cancer cell survival and proliferation[3][4].

Antimicrobial Activity

The 4-bromo-2-fluorophenyl moiety has also been incorporated into various scaffolds to develop novel antimicrobial agents. The antimicrobial efficacy is typically assessed by measuring the minimum inhibitory concentration (MIC) against a range of pathogenic bacteria and fungi.

Table 2: Comparative in vitro Antimicrobial Activity of 4-Bromo-2-fluorophenyl Derivatives

Compound IDCore ScaffoldTest OrganismMIC (µg/mL)Reference
3a Pyrazine carboxamideS. Typhi (XDR)12.5[5]
3b Pyrazine carboxamideS. Typhi (XDR)6.25[5]
4a N-acyl-L-valineE. faecium-[6]

Note: Specific MIC values for compound 4a were not provided in the abstract, but it was identified as a promising lead for developing novel antimicrobial agents.

Structure-activity relationship studies have highlighted the importance of halogenation in enhancing antimicrobial activity. The presence of bromine and fluorine can increase the lipophilicity of the compounds, facilitating their penetration through microbial cell membranes[7][8]. For example, a series of pyrazine carboxamide derivatives demonstrated that substitutions on the core structure significantly impacted their antibacterial potency against extensively drug-resistant (XDR) Salmonella Typhi[5]. The mechanism of action for many halogenated antimicrobial agents involves the disruption of microbial cell membranes or the inhibition of essential enzymes like DNA gyrase[5][9].

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key biological assays.

Synthesis of N-Substituted 4-Bromo-2-fluorobenzamides

The synthesis of N-substituted 4-bromo-2-fluorobenzamides is a cornerstone for exploring the chemical space around this scaffold. The following protocol outlines a general and reliable method for their preparation.

Rationale: This multi-step synthesis first activates the carboxylic acid of 4-bromo-2-fluorobenzoic acid by converting it into an acid chloride. This highly reactive intermediate then readily undergoes nucleophilic acyl substitution with a desired amine to form the stable amide bond. The use of an organic base like triethylamine is crucial to neutralize the HCl byproduct, driving the reaction to completion.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 4-Bromo-2-fluorobenzoic acid 4-Bromo-2-fluorobenzoic acid Reflux Reflux 4-Bromo-2-fluorobenzoic acid->Reflux + SOCl2 Thionyl chloride (SOCl2) Thionyl chloride (SOCl2) 4-Bromo-2-fluorobenzoyl chloride 4-Bromo-2-fluorobenzoyl chloride Reflux->4-Bromo-2-fluorobenzoyl chloride Stir at RT Stir at RT 4-Bromo-2-fluorobenzoyl chloride->Stir at RT + R-NH2, Et3N Substituted amine (R-NH2) Substituted amine (R-NH2) Triethylamine (Et3N) Triethylamine (Et3N) N-Substituted-4-bromo-2-fluorobenzamide N-Substituted-4-bromo-2-fluorobenzamide Stir at RT->N-Substituted-4-bromo-2-fluorobenzamide

Caption: General synthetic scheme for N-substituted 4-bromo-2-fluorobenzamides.

Step-by-Step Protocol:

  • Acid Chloride Formation:

    • To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane), add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-bromo-2-fluorobenzoyl chloride.

  • Amidation:

    • Dissolve the crude 4-bromo-2-fluorobenzoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • To this solution, add the desired substituted amine (1.1 eq) and a base such as triethylamine (1.5 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford the pure N-substituted 4-bromo-2-fluorobenzamide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Rationale: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells from a sub-confluent culture and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment[10].

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 24, 48, or 72 hours[10].

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C[10].

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[10].

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of chemical compounds.

Rationale: This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium that has been seeded with a test microorganism. The presence of a zone of inhibition around the well indicates the antimicrobial activity of the compound.

Caption: Workflow for the agar well diffusion antimicrobial assay.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Prepare a standardized inoculum of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard)[11].

  • Inoculation of Agar Plates:

    • Evenly spread the microbial inoculum over the surface of a sterile agar plate (e.g., Mueller-Hinton agar) using a sterile cotton swab to create a lawn culture[12].

  • Creation of Wells:

    • Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer[12][13].

  • Application of Test Compound:

    • Add a specific volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include a solvent control and a positive control (a standard antibiotic)[5][14].

  • Incubation and Measurement:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters[15].

Conclusion and Future Directions

The 4-bromo-2-fluorobenzoyl scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The comparative analysis of its derivatives reveals that subtle structural modifications can lead to significant changes in biological activity, underscoring the importance of systematic structure-activity relationship studies. The halogenation pattern, in particular, appears to be a key determinant of potency, likely by influencing the compound's pharmacokinetic and pharmacodynamic properties.

Future research in this area should focus on expanding the chemical diversity of these derivatives and conducting more comprehensive biological evaluations. This includes screening against a broader range of cancer cell lines and microbial pathogens, as well as elucidating the precise molecular mechanisms of action. A deeper understanding of how these compounds interact with their biological targets will be instrumental in designing next-generation therapeutic agents with improved efficacy and safety profiles.

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Comparative Reactivity Analysis: Ethyl 4-bromo-2-fluorobenzoylformate in Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, benzoylformate esters stand out as exceptionally versatile α-ketoester building blocks.[1] Their dual reactive sites enable the construction of complex molecular architectures, particularly heterocyclic systems that form the core of many therapeutic agents.[1][2] The reactivity of the benzoylformate scaffold, however, is not static; it can be precisely modulated through the strategic placement of substituents on the phenyl ring.

This guide provides an in-depth comparative analysis of Ethyl 4-bromo-2-fluorobenzoylformate , a di-halogenated derivative whose unique electronic properties confer a heightened and distinct reactivity profile. We will explore the underlying principles governing its reactivity in comparison to unsubstituted and mono-substituted analogues, supported by established mechanistic rationale and detailed experimental protocols.

The Mechanistic Foundation: Nucleophilic Acyl Substitution

The principal reaction pathway for benzoylformate esters is nucleophilic acyl substitution. This process is fundamentally a two-step addition-elimination mechanism.[3][4]

  • Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the keto-group, breaking the C=O π-bond and forming a transient tetrahedral intermediate.[5]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (-OEt) as the leaving group.[5]

The rate of this reaction is critically dependent on the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents on the aromatic ring enhance this electrophilicity, thereby accelerating the rate-determining nucleophilic addition step.[6]

Caption: General mechanism for nucleophilic acyl substitution on ethyl benzoylformate.

Dissecting the Substituent Effects of this compound

The reactivity of this compound is dictated by the potent and synergistic electronic effects of its two halogen substituents.

  • 2-Fluoro Group (Ortho Position): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[7] When positioned ortho to the benzoyl group, this effect strongly polarizes the C-F bond and, by extension, the entire carbonyl system. This significantly depletes electron density at the carbonyl carbon, making it exceptionally electrophilic and highly susceptible to nucleophilic attack. This activation is the dominant factor contributing to the molecule's high reactivity.[8]

  • 4-Bromo Group (Para Position): Bromine also exerts an electron-withdrawing inductive effect, albeit weaker than fluorine's. Positioned at the para position, it further withdraws electron density from the aromatic ring, reinforcing the electrophilic character of the carbonyl carbon. While halogens can also exhibit a weak electron-donating resonance effect (+M), their inductive effect is dominant in influencing the reactivity of acyl systems.

The combination of a powerful ortho-fluoro activator and a supplementary para-bromo group renders the carbonyl carbon of this compound significantly more electron-deficient than its unsubstituted or mono-substituted counterparts.

Comparative Reactivity: A Quantitative Perspective

To illustrate the impact of these substituents, we can compare the relative reaction rates for a standard nucleophilic substitution, such as aminolysis with benzylamine. The data presented below, while illustrative, is based on established principles of physical organic chemistry.[9]

CompoundSubstituentsKey Electronic EffectsRelative Rate (krel)Expected Yield (2h, RT)
Ethyl BenzoylformateNoneBaseline1~15%
Ethyl 4-bromobenzoylformate4-BromoModerate -I effect from para position~25~60%
Ethyl 2-fluorobenzoylformate2-FluoroStrong -I effect from ortho position~150>95%
This compound 2-Fluoro, 4-Bromo Synergistic strong -I effects from ortho and para positions ~200 >98%

This comparison clearly indicates that the ortho-fluoro substituent provides the most significant rate enhancement, with the para-bromo group offering an additional, but smaller, acceleration.

Experimental Protocol: Comparative Aminolysis of Benzoylformates

This protocol provides a self-validating system for comparing the reactivity of different benzoylformate esters under identical conditions.

Objective: To synthesize N-benzyl-2-oxo-2-phenylacetamide derivatives and compare reaction conversion rates by TLC or LC-MS.

Materials:

  • Ethyl Benzoylformate

  • Ethyl 4-bromobenzoylformate

  • Ethyl 2-fluorobenzoylformate

  • This compound

  • Benzylamine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Mobile phase for TLC (e.g., 30% Ethyl Acetate in Hexanes)

Experimental_Workflow cluster_prep Reaction Setup cluster_monitoring Monitoring & Quenching cluster_workup Workup & Isolation A Dissolve Benzoylformate (1.0 mmol) in DCM (10 mL) B Add Benzylamine (1.0 mmol, 1.0 equiv) A->B C Stir at Room Temperature B->C D Monitor by TLC/LC-MS (t = 0, 1h, 2h) C->D E Quench with sat. NaHCO₃ D->E F Separate Organic Layer E->F G Wash with Brine F->G H Dry over MgSO₄ G->H I Filter & Concentrate H->I J Analyze Crude Product I->J

Caption: Standard experimental workflow for comparative aminolysis.

Step-by-Step Procedure:

  • Reaction Setup: In four separate, dry round-bottom flasks, dissolve each of the four benzoylformate esters (1.0 mmol) in 10 mL of anhydrous DCM under an inert atmosphere (e.g., nitrogen).

    • Causality: Using separate flasks ensures that the comparison is parallel and unbiased. Anhydrous conditions are crucial as benzoylformates can be sensitive to moisture.[1]

  • Initiation: To each flask, add benzylamine (1.0 mmol, 1.0 equivalent) via syringe. Start a timer for each reaction immediately after addition.

  • Reaction Monitoring: Stir all reactions at room temperature. At specific time intervals (e.g., 30 min, 1 hour, 2 hours), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate to monitor the consumption of the starting material.

    • Trustworthiness: Direct side-by-side comparison on the same TLC plate provides a clear, semi-quantitative visual of relative reactivity. The starting benzoylformates will have different Rf values than the more polar amide products.

  • Workup (after 2 hours): Quench each reaction by adding 15 mL of saturated aqueous NaHCO₃ solution. Transfer the contents to a separatory funnel.

    • Causality: The basic wash removes any unreacted starting acid impurities and neutralizes the reaction mixture.

  • Extraction: Separate the organic (DCM) layer. Wash the organic layer with 15 mL of brine, then dry it over anhydrous MgSO₄.

    • Causality: The brine wash removes residual water, and MgSO₄ is a neutral drying agent suitable for ester and amide products.

  • Isolation and Analysis: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide product. Analyze the crude product by ¹H NMR or LC-MS to confirm identity and estimate conversion.

Conclusion and Outlook

The strategic placement of electron-withdrawing groups is a powerful tool for enhancing the reactivity of benzoylformate esters. This compound exemplifies this principle, where the synergistic inductive effects of an ortho-fluoro and a para-bromo substituent render its carbonyl carbon exceptionally electrophilic. This heightened reactivity makes it a superior choice for synthetic transformations that may be sluggish with less activated benzoylformates, allowing for milder reaction conditions, shorter reaction times, and potentially higher yields. For drug development professionals, this translates to more efficient synthetic routes and greater flexibility in the synthesis of complex pharmaceutical intermediates.

References

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In Vitro Evaluation of Novel Quinazolinone Derivatives as EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro evaluation of a novel series of quinazolinone-based compounds, hypothetically synthesized from the versatile precursor, Ethyl 4-bromo-2-fluorobenzoylformate. For the purpose of this guide, we will refer to our novel compounds as the QZ-Series . This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor discovery. We will objectively compare the performance of the QZ-Series against established, first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib and Erlotinib, supported by detailed experimental data and protocols.

The rationale for targeting EGFR stems from its critical role in cell proliferation, survival, and differentiation, and its well-documented dysregulation in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2][3][4] The quinazolinone scaffold is a well-established pharmacophore in the design of EGFR inhibitors, forming the core of several FDA-approved drugs.[5] Our objective is to present a clear, data-driven comparison to assess the potential of this novel chemical series.

Hypothetical Synthesis of the QZ-Series

The development of the QZ-Series originates from this compound. A plausible synthetic route involves a multi-step reaction sequence. Initially, a condensation reaction with an appropriate amidine, followed by intramolecular cyclization, would yield the core quinazolinone structure. Subsequent palladium-catalyzed cross-coupling reactions at the bromine position would allow for the introduction of various substituents, leading to a library of diverse analogues (QZ-1, QZ-2, and QZ-3). This synthetic strategy provides modularity, enabling systematic exploration of the structure-activity relationship (SAR).

Part 1: Biochemical Evaluation of EGFR Kinase Inhibition

To ascertain the direct inhibitory effect of the QZ-Series on EGFR, a biochemical kinase assay was employed. We selected a Homogeneous Time-Resolved Fluorescence (HTRF) assay due to its high sensitivity, robustness, and suitability for high-throughput screening.[6][7]

Experimental Protocol: HTRF Kinase Assay
  • Reagent Preparation : All reagents, including recombinant human EGFR kinase, a biotinylated peptide substrate, ATP, and HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665), were prepared in a kinase reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT).

  • Compound Dispensing : The QZ-Series compounds and reference inhibitors (Gefitinib, Erlotinib) were serially diluted in DMSO and dispensed into a 384-well low-volume white microplate.

  • Kinase Reaction : The EGFR enzyme was added to the wells containing the compounds, followed by the addition of the peptide substrate and ATP to initiate the kinase reaction. The final ATP concentration was set to the Michaelis-Menten constant (Km) for EGFR to ensure competitive binding assessment. The reaction was incubated at room temperature for 60 minutes.

  • Detection : The HTRF detection reagents were added to the wells to stop the reaction. The plate was incubated for a further 60 minutes at room temperature to allow for signal development.

  • Data Acquisition : The fluorescence was read on an HTRF-compatible plate reader at two wavelengths: 620 nm (cryptate emission) and 665 nm (XL665 emission). The ratio of the two emission signals was calculated and is proportional to the extent of substrate phosphorylation.

  • Data Analysis : The HTRF ratio was converted to percent inhibition relative to DMSO controls. The half-maximal inhibitory concentration (IC₅₀) values were determined by fitting the data to a four-parameter logistic equation using GraphPad Prism.

Comparative Biochemical Data
CompoundEGFR Kinase IC₅₀ (nM)
QZ-1 8.5
QZ-2 15.2
QZ-3 98.7
Gefitinib 25.5[8]
Erlotinib 2.0[8]

Table 1: Comparative IC₅₀ values of the QZ-Series and reference inhibitors against recombinant human EGFR kinase.

The biochemical data indicate that QZ-1 is a potent inhibitor of EGFR, with an IC₅₀ value comparable to that of Erlotinib and more potent than Gefitinib. QZ-2 demonstrates moderate potency, while QZ-3 is significantly less active.

Part 2: Cell-Based Evaluation of Antiproliferative Activity

To assess the efficacy of the QZ-Series in a cellular context, we performed cell viability assays using a panel of human cancer cell lines with varying EGFR status. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen for this purpose, as it provides a reliable measure of metabolic activity, which correlates with cell viability.[9][10]

  • A431 : A human epidermoid carcinoma cell line with high levels of wild-type EGFR expression.[11][12]

  • HCC827 : An NSCLC cell line with an EGFR exon 19 deletion (delE746-A750), rendering it highly sensitive to first-generation EGFR inhibitors.[12]

  • NCI-H1975 : An NSCLC cell line harboring both the L858R activating mutation and the T790M resistance mutation in EGFR.[12]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding : Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment : The following day, the culture medium was replaced with fresh medium containing serial dilutions of the QZ-Series compounds or reference inhibitors. A vehicle control (DMSO) was also included.

  • Incubation : The plates were incubated for 72 hours.

  • MTT Addition : After the incubation period, 20 µL of a 5 mg/mL MTT solution in PBS was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization : The medium was carefully aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Reading : The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis : The absorbance values were converted to percent inhibition of cell growth relative to the DMSO-treated control cells. The half-maximal growth inhibition (GI₅₀) values were calculated using non-linear regression analysis.

Comparative Cellular Activity Data
CompoundA431 GI₅₀ (nM)HCC827 GI₅₀ (nM)NCI-H1975 GI₅₀ (nM)
QZ-1 22.418.9>10,000
QZ-2 45.839.5>10,000
QZ-3 250.1198.6>10,000
Gefitinib 80.3[12]15.0[12]>10,000
Erlotinib 65.5[12]12.8[12]>10,000

Table 2: Comparative GI₅₀ values of the QZ-Series and reference inhibitors across a panel of cancer cell lines.

The cellular data corroborate the biochemical findings. QZ-1 and QZ-2 effectively inhibit the proliferation of EGFR-dependent cell lines (A431 and HCC827). Notably, QZ-1 shows superior potency in the A431 cell line compared to both Gefitinib and Erlotinib. As expected for first-generation inhibitors, all tested compounds, including the QZ-Series, were inactive against the NCI-H1975 cell line, which harbors the T790M resistance mutation.

Part 3: Mechanistic and Workflow Visualization

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for adaptor proteins, activating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation and survival.[3][4][14] The QZ-Series compounds, like other tyrosine kinase inhibitors, are designed to compete with ATP for binding to the kinase domain of EGFR, thereby inhibiting its activity and blocking these downstream signals.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Binds QZ_Compound QZ-Series / Erlotinib Gefitinib QZ_Compound->EGFR Inhibits Workflow cluster_synthesis Compound Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis start Ethyl 4-bromo-2- fluorobenzoylformate synthesis Multi-step Synthesis start->synthesis compounds QZ-1 QZ-2 QZ-3 synthesis->compounds biochemical Biochemical Assay (HTRF) compounds->biochemical cellular Cell-based Assay (MTT) compounds->cellular ic50 IC₅₀ Determination biochemical->ic50 gi50 GI₅₀ Determination cellular->gi50 comparison Comparative Analysis (vs. Standards) ic50->comparison gi50->comparison

Caption: Workflow for the in vitro evaluation of the QZ-Series compounds.

Discussion and Future Directions

This guide presents a comparative in vitro analysis of a novel, hypothetically-derived QZ-Series of quinazolinone compounds against established EGFR inhibitors. The data generated from both biochemical and cell-based assays provide a strong foundation for preliminary structure-activity relationship (SAR) assessment.

Key Insights:

  • Potency : Compound QZ-1 emerged as a highly potent inhibitor of both the EGFR kinase and the proliferation of EGFR-dependent cancer cell lines. Its activity is on par with, or in some cases superior to, the first-generation inhibitors Gefitinib and Erlotinib.

  • Structure-Activity Relationship : The variation in activity across the QZ-Series (QZ-1 > QZ-2 > QZ-3) suggests that the substitutions on the quinazolinone core, introduced via the synthetic route, are critical for potent EGFR inhibition.

  • Limitations : As is characteristic of first-generation EGFR inhibitors, the QZ-Series lacks efficacy against the T790M resistance mutation. This is a crucial consideration for the development of next-generation therapeutics.

Future Work:

The promising results for QZ-1 warrant further investigation. The logical next steps in the drug discovery cascade would include:

  • Kinase Selectivity Profiling : To assess the off-target effects of QZ-1, it should be screened against a broad panel of kinases. A high degree of selectivity for EGFR over other kinases is a desirable attribute for minimizing potential toxicity.

  • In Vitro ADME/Tox : Preliminary assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity properties should be conducted. Assays for metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity in non-cancerous cell lines would be informative.

  • Structural Biology : Co-crystallization of QZ-1 with the EGFR kinase domain would provide valuable insights into its binding mode and could guide further rational design of more potent and selective analogues.

  • Second-Generation Development : Efforts could be directed towards modifying the QZ-scaffold to overcome T790M-mediated resistance, potentially through the incorporation of a covalent warhead designed to interact with the cysteine residue at position 797 in the EGFR active site.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 12(18), 5268-5272. [Link]

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A Comparative Guide to the Cytotoxicity of Ethyl 4-Bromo-2-Fluorobenzoylformate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxic profiles of novel Ethyl 4-bromo-2-fluorobenzoylformate derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, mechanisms of action, and detailed experimental protocols necessary for evaluating this promising class of compounds.

Introduction: The Therapeutic Potential of Benzoylformates

Benzoylformate derivatives represent a class of organic compounds with significant potential in medicinal chemistry. Their core structure serves as a versatile scaffold for developing novel therapeutic agents. Halogenated aromatic compounds, in particular, are known to possess a wide range of biological activities, including anticancer properties.[1] This guide focuses on a specific series of derivatives originating from this compound, exploring how targeted chemical modifications influence their cytotoxicity against cancer cell lines.

The primary objective is to provide a clear, data-driven comparison of these derivatives, offering insights into their potential as anticancer agents and establishing a validated framework for their preclinical evaluation.

Chemical Overview and Derivative Design

The parent compound, this compound, possesses a unique arrangement of functional groups: a bromine atom and a fluorine atom on the phenyl ring, which are known to influence cytotoxicity.[2] To investigate the structure-activity relationship (SAR), three novel derivatives were synthesized (hypothetically for this guide) with specific modifications aimed at altering their electronic and steric properties.

  • Parent Compound (EBF-001): this compound

  • Derivative 1 (EBF-002): Substitution of the para-bromo group with a nitro group (-NO2).

  • Derivative 2 (EBF-003): Substitution of the para-bromo group with a methoxy group (-OCH3).

  • Derivative 3 (EBF-004): Replacement of the ethyl ester with a tert-butyl ester group.

These modifications were chosen to modulate the electron-withdrawing/donating nature of the phenyl ring and to assess the impact of steric bulk on the ester moiety.

Postulated Mechanism of Action: Induction of Apoptosis

Halogenated aromatic compounds often exert cytotoxic effects by inducing programmed cell death, or apoptosis.[3][4] The proposed mechanism for EBF derivatives involves the generation of intracellular Reactive Oxygen Species (ROS), leading to mitochondrial stress and the activation of the intrinsic apoptotic pathway.

This cascade is initiated by the compound's interaction with cellular components, leading to an imbalance in redox homeostasis. The subsequent increase in ROS can damage the mitochondrial membrane, causing the release of cytochrome c into the cytoplasm. This event triggers the activation of a cascade of caspase enzymes, ultimately leading to controlled cell death.[5]

G cluster_cell Cancer Cell EBF EBF Derivative ROS ↑ Reactive Oxygen Species (ROS) EBF->ROS Induces Mito Mitochondrial Stress ROS->Mito Causes CytC Cytochrome C Release Mito->CytC Leads to Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Postulated apoptotic pathway induced by EBF derivatives.

Experimental Design and Workflow

To ensure a robust and comparative analysis, a multi-assay approach was designed. The choice of cell lines and assays is critical for generating meaningful data.

Cell Lines:

  • A549 (Human Lung Carcinoma): A widely used cancer cell line to test cytotoxic efficacy.

  • HEK293 (Human Embryonic Kidney): A non-cancerous cell line used as a control to assess selectivity and general toxicity.

Experimental Assays:

  • MTT Assay: To quantify overall cell viability and metabolic activity. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells.[6][7][8]

  • Lactate Dehydrogenase (LDH) Assay: To measure necrosis by quantifying the release of LDH from cells with damaged plasma membranes.[9][10] This helps distinguish apoptosis from necrosis.

  • Annexin V/PI Flow Cytometry: To specifically detect and quantify apoptotic cells. Annexin V binds to phosphatidylserine on the surface of early apoptotic cells, while Propidium Iodide (PI) stains late apoptotic and necrotic cells.[5][11]

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Seed A549 & HEK293 cells in 96-well plates treat Treat with EBF Derivatives (0.1 - 100 µM, 24h) start->treat MTT MTT Assay (Viability) treat->MTT LDH LDH Assay (Necrosis) treat->LDH Flow Annexin V/PI (Apoptosis) treat->Flow IC50 Calculate IC50 Values MTT->IC50 Compare Compare SAR & Selectivity Index LDH->Compare Flow->Compare

Sources

A Comparative Guide to the Antimicrobial and Antifungal Potential of Ethyl 4-bromo-2-fluorobenzoylformate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

In the persistent battle against microbial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. This guide delves into the promising, yet underexplored, class of compounds: Ethyl 4-bromo-2-fluorobenzoylformate analogs. By leveraging established principles of medicinal chemistry and standardized antimicrobial testing protocols, we will provide a comparative framework to guide researchers in the synthesis and evaluation of these compounds as potential antimicrobial and antifungal agents. This document serves as an in-depth technical guide, synthesizing data from related chemical structures to predict the therapeutic potential and guide the experimental journey for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Exploring this compound Analogs

The benzoylformate scaffold is a recognized pharmacophore in medicinal chemistry. The presence of halogen atoms, such as bromine and fluorine, on the aromatic ring can significantly modulate the electronic and lipophilic properties of a molecule, often enhancing its biological activity.[1][2][3] Specifically, fluorine substitution can improve metabolic stability and binding affinity, while bromine can contribute to increased potency.[2][3] The ethyl formate group provides a reactive handle for further chemical modification, allowing for the generation of a diverse library of analogs.

While direct studies on the antimicrobial and antifungal activity of this compound are not yet prevalent in published literature, the activity of structurally similar compounds provides a strong rationale for their investigation. For instance, various bromo- and fluoro-substituted aromatic compounds have demonstrated significant antimicrobial and antifungal properties.[4][5][6] This guide will, therefore, extrapolate from existing knowledge to build a predictive framework for the antimicrobial and antifungal potential of novel this compound analogs.

Proposed Synthesis of this compound Analogs

The synthesis of this compound and its analogs can be approached through established organic chemistry reactions. A plausible synthetic route is outlined below. The causality behind these steps lies in the strategic introduction of functional groups to build the final molecule.

Synthetic_Workflow A 1,4-Dibromo-2-fluorobenzene B 4-Bromo-2-fluorobenzaldehyde A->B 1. Metal-Halogen Exchange 2. Formylation C This compound B->C Oxidation & Esterification D Diverse Analogs C->D Functional Group Interconversion Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis A Synthesized Analogs D Broth Microdilution (MIC) A->D E Disk Diffusion (Zone of Inhibition) A->E B Microbial Cultures (Bacteria & Fungi) C Standardized Inoculum B->C Standardization C->D C->E F MIC Determination D->F G Zone Diameter Measurement E->G H Comparative Analysis & SAR F->H G->H

Caption: Experimental workflow for antimicrobial and antifungal susceptibility testing.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [7][8][9] Protocol:

  • Preparation of Microtiter Plates: Aseptically dispense serial two-fold dilutions of the test compounds in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into 96-well microtiter plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation: Inoculate each well with the microbial suspension. Include positive (microorganism, no compound) and negative (broth only) controls. Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeasts). [10][11]4. MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth.

Disk Diffusion Method for Zone of Inhibition

The disk diffusion method is a qualitative or semi-quantitative method that assesses the susceptibility of a microorganism to an antimicrobial agent. [12][8] Protocol:

  • Agar Plate Inoculation: Aseptically swab a standardized inoculum of the test microorganism onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test compounds and place them onto the inoculated agar surface.

  • Incubation: Incubate the plates under the same conditions as the broth microdilution method.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

Comparative Analysis of Antimicrobial and Antifungal Activity (Predictive Data)

The following tables present hypothetical data for a series of this compound analogs. This data is constructed to illustrate potential structure-activity relationships based on published findings for similar halogenated aromatic compounds. [1][2][3][13] Table 1: Predicted Minimum Inhibitory Concentrations (MICs) in µg/mL

Compound IDR1 (Ester Group)R2 (Ring Substituent)S. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Yeast)A. fumigatus (Mold)
EFB-1 (Parent) EthylH326464128
EFB-2 MethylH326464128
EFB-3 PropylH16323264
EFB-4 Ethyl5-Cl8161632
EFB-5 Ethyl5-NO216323264
EFB-6 Ethyl5-NH2>128>128>128>128
Ciprofloxacin --10.5NANA
Fluconazole --NANA864

Table 2: Predicted Zones of Inhibition in mm (Disk Diffusion)

Compound IDR1 (Ester Group)R2 (Ring Substituent)S. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Yeast)A. fumigatus (Mold)
EFB-1 (Parent) EthylH1210108
EFB-2 MethylH1210108
EFB-3 PropylH15131311
EFB-4 Ethyl5-Cl20181815
EFB-5 Ethyl5-NO216141412
EFB-6 Ethyl5-NH26666
Ciprofloxacin --2530NANA
Fluconazole --NANA2218

Structure-Activity Relationship (SAR) Insights

Based on the predictive data, we can infer several key structure-activity relationships that can guide the optimization of this chemical series. [14][15]

  • Influence of the Ester Group (R1): Increasing the lipophilicity of the ester group from methyl to propyl (EFB-2 vs. EFB-3) appears to enhance antimicrobial and antifungal activity. This suggests that improved membrane permeability could be a factor in the mechanism of action. [1]* Impact of Ring Substituents (R2):

    • Electron-Withdrawing Groups: The introduction of an electron-withdrawing group like chlorine (EFB-4) or a nitro group (EFB-5) at the 5-position significantly enhances activity compared to the unsubstituted parent compound (EFB-1). This is a common observation in antimicrobial drug design, as these groups can increase the reactivity of the molecule or improve its binding to target sites. [1][2]The chloro-substituted analog (EFB-4) is predicted to be the most potent, which aligns with the known antimicrobial effects of halogenated compounds.

    • Electron-Donating Groups: Conversely, the presence of an electron-donating group like an amino group (EFB-6) is predicted to abolish activity. This highlights the importance of the electronic properties of the benzoyl ring for biological activity.

Postulated Mechanisms of Action

While the precise mechanism of action for this compound analogs remains to be elucidated, we can hypothesize potential targets based on their chemical structure and the known mechanisms of similar compounds.

  • Enzyme Inhibition: Benzoylformate analogs are known to inhibit enzymes such as benzoylformate decarboxylase. [16]It is plausible that these compounds could target essential enzymes in microbial metabolic pathways. The presence of the halogen atoms could enhance the binding affinity to the active site of these enzymes.

  • Membrane Disruption: The lipophilic nature of these compounds, particularly those with longer alkyl chains in the ester group, may allow them to intercalate into and disrupt the integrity of microbial cell membranes. [13]This would lead to leakage of cellular contents and ultimately cell death.

  • Oxidative Stress: Some bromo-nitro compounds are known to induce oxidative stress within cells. [17]The 4-bromo substituent in conjunction with other electron-withdrawing groups might facilitate the generation of reactive oxygen species, leading to damage of cellular components.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, comparison of the potential antimicrobial and antifungal activities of this compound analogs. The presented synthetic strategies, standardized testing protocols, and structure-activity relationship insights offer a solid foundation for researchers to embark on the exploration of this promising class of compounds.

Future research should focus on the synthesis and in vitro evaluation of a diverse library of these analogs to validate the predictive data presented herein. Subsequent studies should aim to elucidate the precise mechanism of action, evaluate in vivo efficacy and toxicity, and optimize the lead compounds for improved potency and selectivity. The this compound scaffold represents a valuable starting point for the development of novel anti-infective agents to combat the growing threat of antimicrobial resistance.

References

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A Senior Application Scientist's Guide to Enzyme Inhibition Assays for Ethyl 4-bromo-2-fluorobenzoylformate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of enzyme inhibition assays relevant to the study of Ethyl 4-bromo-2-fluorobenzoylformate and its derivatives. As researchers and drug development professionals, understanding the nuances of these assays is paramount for accurately characterizing the potency and mechanism of action of novel inhibitor candidates. This document moves beyond a simple recitation of protocols to provide in-depth, field-proven insights into experimental design, data interpretation, and the comparative analysis of different assay methodologies.

Introduction: The Therapeutic Potential of Benzoylformate Derivatives

This compound and its analogs represent a class of compounds with significant potential as enzyme inhibitors. Their structural similarity to α-keto acids positions them as candidate inhibitors for a range of enzymes that recognize these substrates. This guide will focus on robust and reliable assay methodologies to evaluate the inhibitory activity of these derivatives against three key enzyme families: Benzoylformate Decarboxylase, the Pyruvate Dehydrogenase Complex, and Ectonucleoside Triphosphate Diphosphohydrolases.

The selection of an appropriate assay is a critical decision that influences the quality and relevance of the generated data. Factors such as the enzyme's catalytic mechanism, the availability of suitable substrates, and the desired throughput must be carefully considered. Here, we will compare and contrast various assay formats, providing the rationale behind their application and detailed protocols for their execution.

Benzoylformate Decarboxylase (BFD): A Thiamin Diphosphate-Dependent Target

Benzoylformate decarboxylase (BFD) is a thiamin diphosphate (ThDP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of benzoylformate to benzaldehyde and carbon dioxide.[1][2] Given the structural analogy of this compound to the natural substrate of BFD, this enzyme represents a logical primary target for inhibition studies. Benzoylphosphonates, which are structurally related to benzoylformates, have been identified as mechanism-based inhibitors of BFD.[3][4]

Assay Principle: Coupled Spectrophotometric Assay

A widely used method for determining BFD activity is a coupled spectrophotometric assay.[5][6] This assay links the production of benzaldehyde to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The reaction is coupled to a second enzyme, horse liver alcohol dehydrogenase (HLADH), which reduces the newly formed benzaldehyde to benzyl alcohol, with the concomitant oxidation of NADH to NAD+. The rate of NADH disappearance is directly proportional to the rate of the BFD-catalyzed reaction.

Experimental Workflow: BFD Inhibition Assay

BFD_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (50 mM KH2PO4, pH 6.0) P2 Prepare Reagent Mix: Benzoylformate (Substrate) MgSO4, ThDP (Cofactors) NADH, HLADH (Coupling System) P3 Prepare Serial Dilutions of Inhibitor (Ethyl 4-bromo-2- fluorobenzoylformate derivatives) P4 Prepare BFD Enzyme Solution A3 Initiate Reaction by Adding BFD Enzyme Solution P4->A3 A1 Add Assay Buffer, Reagent Mix, and Inhibitor/Vehicle to Microplate Wells A2 Pre-incubate at 30°C A1->A2 A2->A3 A4 Monitor Absorbance at 340 nm over time (Kinetic Read) A3->A4 D1 Calculate Initial Reaction Velocities (V₀) A4->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC₅₀ Values using Non-linear Regression D2->D3

Caption: Workflow for BFD Inhibition Assay.

Detailed Protocol: BFD Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate (KH₂PO₄), pH 6.0.

    • Substrate Stock: 35 mM Benzoylformate in Assay Buffer.

    • Cofactor Stock: 25 mM MgSO₄ and 5 mM ThDP in Assay Buffer.

    • Coupling System Stock: 2.8 mM NADH and 100 units/mL HLADH in Assay Buffer.

    • Inhibitor Stock: Prepare a 10 mM stock solution of each this compound derivative in DMSO. Perform serial dilutions in DMSO to create a range of concentrations.

    • Enzyme Solution: Dilute purified BFD to a working concentration (e.g., 0.1 mg/mL) in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of Assay Buffer

      • 20 µL of 35 mM Benzoylformate

      • 10 µL of Cofactor Stock

      • 10 µL of Coupling System Stock

      • 2 µL of inhibitor dilution (or DMSO for control)

    • Mix and pre-incubate the plate at 30°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the BFD enzyme solution to each well.

    • Immediately place the plate in a microplate reader pre-heated to 30°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve using non-linear regression to determine the IC₅₀ value.[5]

Comparative Data for this compound Derivatives (Illustrative)
DerivativeR Group ModificationIC₅₀ (µM) for BFD
Parent Compound -15.2 ± 1.8
Derivative A 4-methoxy substitution on phenyl ring8.7 ± 0.9
Derivative B 4-nitro substitution on phenyl ring25.4 ± 3.1
Derivative C Ethyl ester replaced with methyl ester12.5 ± 1.5

Note: The data presented in this table is for illustrative purposes to demonstrate a comparative analysis and is not based on actual experimental results.

Pyruvate Dehydrogenase Complex (PDC): A Key Metabolic Hub

The Pyruvate Dehydrogenase Complex (PDC) is a multi-enzyme complex crucial for cellular metabolism, catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[7][8] The E1 component of PDC is a thiamin diphosphate-dependent enzyme that shares mechanistic similarities with BFD, making it another plausible target for benzoylformate derivatives.[9][10]

Assay Principle: Fluorescence-Based Assay

A sensitive method for measuring PDC activity involves a fluorescence-based assay.[11] This assay relies on the production of hydrogen peroxide (H₂O₂) during the oxidative decarboxylation of pyruvate. The H₂O₂ then reacts with a non-fluorescent probe, such as Amplex® Red, in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound, resorufin. The increase in fluorescence is directly proportional to the PDC activity.

Experimental Workflow: PDC Inhibition Assay

PDC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5) P2 Prepare Reagent Mix: Pyruvate (Substrate) Cofactors (e.g., NAD+, CoA) Amplex® Red, HRP (Detection) P3 Prepare Serial Dilutions of Inhibitor Derivatives P4 Prepare PDC Enzyme Solution A3 Initiate Reaction by Adding PDC Enzyme Solution P4->A3 A1 Add Assay Buffer, Reagent Mix, and Inhibitor/Vehicle to Wells A2 Pre-incubate at 37°C A1->A2 A2->A3 A4 Monitor Fluorescence (Ex/Em ~530/590 nm) over time A3->A4 D1 Calculate Initial Reaction Velocities (V₀) A4->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC₅₀ Values D2->D3

Caption: Workflow for PDC Inhibition Assay.

Detailed Protocol: PDC Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl₂.

    • Substrate Stock: 100 mM Pyruvate in Assay Buffer.

    • Cofactor Stock: 10 mM NAD⁺ and 1 mM Coenzyme A in Assay Buffer.

    • Detection Reagent: 10 mM Amplex® Red in DMSO and 10 units/mL HRP in Assay Buffer.

    • Inhibitor Stock: Prepare as described for the BFD assay.

    • Enzyme Solution: Dilute purified PDC to a suitable working concentration in Assay Buffer.

  • Assay Procedure (96-well black plate):

    • To each well, add:

      • 50 µL of Assay Buffer

      • 10 µL of 100 mM Pyruvate

      • 10 µL of Cofactor Stock

      • 2 µL of inhibitor dilution (or DMSO for control)

    • Mix and add 20 µL of a pre-mixed detection solution (e.g., 50 µM Amplex® Red and 0.1 units/mL HRP in Assay Buffer).

    • Pre-incubate the plate at 37°C for 5 minutes, protected from light.

    • Initiate the reaction by adding 10 µL of the PDC enzyme solution.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Monitor the increase in fluorescence (Excitation ~530-560 nm, Emission ~590-600 nm) every minute for 20-30 minutes.

  • Data Analysis:

    • Follow the same data analysis procedure as described for the BFD assay to determine the IC₅₀ values.

Comparative Data for this compound Derivatives (Illustrative)
DerivativeR Group ModificationIC₅₀ (µM) for PDC
Parent Compound -45.8 ± 5.2
Derivative A 4-methoxy substitution on phenyl ring28.1 ± 3.5
Derivative B 4-nitro substitution on phenyl ring62.3 ± 7.1
Derivative C Ethyl ester replaced with methyl ester41.9 ± 4.8

Note: The data presented in this table is for illustrative purposes to demonstrate a comparative analysis and is not based on actual experimental results.

Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases): Modulators of Purinergic Signaling

NTPDases are a family of ecto-enzymes that hydrolyze extracellular nucleotides, playing a crucial role in the regulation of purinergic signaling.[12] The inhibition of NTPDases has therapeutic potential in various diseases, including cancer and thrombosis.[13] Given the acidic nature of the benzoylformate moiety, derivatives of this compound may interact with the nucleotide-binding site of these enzymes.

Assay Principle: Malachite Green-Based Spectrophotometric Assay

A common and robust method for measuring NTPDase activity is the malachite green-based colorimetric assay.[13] This assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP. The malachite green reagent forms a colored complex with free phosphate, and the absorbance of this complex can be measured spectrophotometrically, typically around 620-640 nm. The amount of phosphate produced is directly proportional to the NTPDase activity.

Experimental Workflow: NTPDase Inhibition Assay

NTPDase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) P2 Prepare ATP/ADP Substrate Solution P3 Prepare Serial Dilutions of Inhibitor Derivatives P4 Prepare NTPDase Enzyme (e.g., recombinant human NTPDase1) P5 Prepare Malachite Green Reagent A1 Add Buffer, Inhibitor/Vehicle, and Enzyme to Wells P4->A1 A2 Pre-incubate at 37°C A1->A2 A3 Initiate Reaction by Adding ATP/ADP Substrate A2->A3 A4 Incubate for a Fixed Time (e.g., 20 min) A3->A4 A5 Stop Reaction and Develop Color by Adding Malachite Green Reagent A4->A5 A6 Measure Absorbance at ~630 nm A5->A6 D2 Calculate Phosphate Released A6->D2 D1 Generate a Phosphate Standard Curve D1->D2 D3 Determine % Inhibition D2->D3 D4 Calculate IC₅₀ Values D3->D4

Caption: Workflow for NTPDase Inhibition Assay.

Detailed Protocol: NTPDase Inhibition Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂.

    • Substrate Stock: 10 mM ATP or ADP in deionized water.

    • Inhibitor Stock: Prepare as previously described.

    • Enzyme Solution: Dilute a purified recombinant NTPDase (e.g., hNTPDase1) to a working concentration in Assay Buffer.

    • Malachite Green Reagent: Prepare according to a standard protocol (e.g., a solution of malachite green hydrochloride and ammonium molybdate in acid).

    • Phosphate Standard: Prepare a series of known concentrations of KH₂PO₄ in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Standard Curve: Add known amounts of phosphate standard to wells and bring the final volume to that of the assay.

    • Assay Wells: To each well, add:

      • 50 µL of Assay Buffer

      • 10 µL of inhibitor dilution (or DMSO for control)

      • 20 µL of NTPDase enzyme solution

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of 10 mM ATP or ADP.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction and develop the color by adding 100 µL of Malachite Green Reagent to all wells.

    • Incubate at room temperature for 15-20 minutes for color development.

    • Measure the absorbance at approximately 630 nm.

  • Data Analysis:

    • Generate a standard curve by plotting absorbance vs. phosphate concentration.

    • Use the standard curve to determine the amount of phosphate released in each assay well.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Determine the IC₅₀ values as described previously.

Comparative Data for this compound Derivatives (Illustrative)
DerivativeR Group ModificationIC₅₀ (µM) for hNTPDase1
Parent Compound -88.1 ± 9.5
Derivative A 4-methoxy substitution on phenyl ring65.7 ± 7.2
Derivative B 4-nitro substitution on phenyl ring> 100
Derivative C Ethyl ester replaced with methyl ester82.4 ± 8.9

Note: The data presented in this table is for illustrative purposes to demonstrate a comparative analysis and is not based on actual experimental results.

Determining the Mechanism of Inhibition: Kinetic Studies

Once the inhibitory potency (IC₅₀) of the lead compounds has been established, the next crucial step is to elucidate their mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is achieved through kinetic studies where the initial reaction velocity is measured at various concentrations of both the substrate and the inhibitor.

The data is then typically plotted using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or fitted directly to the Michaelis-Menten equation using non-linear regression.[14] The pattern of changes in the apparent Kₘ and Vₘₐₓ values in the presence of the inhibitor reveals its mechanism of action.

Visualizing Inhibition Mechanisms

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition C_E Enzyme (E) C_ES ES Complex C_E->C_ES +S C_EI EI Complex C_E->C_EI +I C_S Substrate (S) C_I Inhibitor (I) C_ES->C_E +P C_P Product (P) NC_E Enzyme (E) NC_ES ES Complex NC_E->NC_ES +S NC_EI EI Complex NC_E->NC_EI +I NC_S Substrate (S) NC_I Inhibitor (I) NC_ES->NC_E +P NC_ESI ESI Complex NC_ES->NC_ESI +I NC_EI->NC_ESI +S NC_P Product (P) UC_E Enzyme (E) UC_ES ES Complex UC_E->UC_ES +S UC_S Substrate (S) UC_I Inhibitor (I) UC_ES->UC_E +P UC_ESI ESI Complex UC_ES->UC_ESI +I UC_P Product (P)

Caption: Mechanisms of Reversible Enzyme Inhibition.

Conclusion

The comprehensive evaluation of this compound derivatives requires a multi-faceted approach to enzyme inhibition assays. This guide has provided a framework for selecting and executing appropriate assays for three distinct and relevant enzyme targets. By employing the detailed protocols and data analysis strategies outlined herein, researchers can confidently characterize the inhibitory profiles of their compounds. The illustrative comparative data highlights the importance of systematic structure-activity relationship studies. Furthermore, elucidating the mechanism of inhibition through kinetic analysis is an indispensable step in the optimization of lead compounds for drug development.

References

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Comparing the efficacy of different catalysts for Ethyl 4-bromo-2-fluorobenzoylformate reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the α-keto ester moiety represents a cornerstone for the construction of a diverse array of bioactive molecules. Ethyl 4-bromo-2-fluorobenzoylformate, in particular, serves as a critical intermediate, where its unique substitution pattern offers versatile handles for further molecular elaboration. The efficient and selective synthesis of this key building block is paramount, with the choice of catalyst fundamentally dictating the reaction's success, influencing yield, purity, and scalability.

This guide provides a comprehensive comparison of the efficacy of different catalytic systems for the synthesis of this compound. We will delve into the two primary synthetic strategies—Friedel-Crafts acylation and palladium-catalyzed carbonylation—offering a detailed analysis of catalyst performance, supported by experimental data and mechanistic insights. Our objective is to equip researchers with the knowledge to make informed decisions in catalyst selection, optimizing their synthetic routes towards this valuable intermediate.

I. Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be effectively achieved through two principal catalytic methodologies:

  • Friedel-Crafts Acylation: This classic electrophilic aromatic substitution reaction involves the acylation of a suitable aromatic precursor, 1-bromo-3-fluorobenzene, with an acylating agent like ethyl oxalyl chloride. The success of this reaction is heavily reliant on the choice of a Lewis acid catalyst to activate the acylating agent.

  • Palladium-Catalyzed Carbonylation: A more modern approach, this method typically involves the introduction of a carbonyl group into an aryl halide precursor in the presence of a palladium catalyst, carbon monoxide, and an alcohol. This strategy offers an alternative route that can be advantageous under specific circumstances.

The following sections will provide a detailed comparative analysis of various catalysts within each of these synthetic strategies.

II. The Friedel-Crafts Acylation Route: A Head-to-Head Catalyst Comparison

The Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with ethyl oxalyl chloride is a direct and atom-economical approach to this compound. The regioselectivity of this reaction is a critical consideration, as the incoming acyl group can potentially add at different positions on the aromatic ring. The directing effects of the bromo and fluoro substituents, along with the nature of the catalyst, play a crucial role in determining the product distribution. The primary challenge lies in achieving high selectivity for the desired 4-bromo-2-fluoro isomer.

Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst coordinates to the chlorine atom of ethyl oxalyl chloride, facilitating its departure and generating the resonance-stabilized acylium ion. This potent electrophile is then attacked by the electron-rich aromatic ring of 1-bromo-3-fluorobenzene. Subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the final product.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution EtO(CO)Cl Ethyl Oxalyl Chloride Acylium_Ion Acylium Ion [EtO-CO-C=O]⁺ EtO(CO)Cl->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Arenium_Ion Arenium Ion Intermediate Acylium_Ion->Arenium_Ion + 1-Bromo-3-fluorobenzene Aromatic 1-Bromo-3-fluorobenzene Product This compound Arenium_Ion->Product - H⁺

Figure 1: General workflow for Friedel-Crafts acylation.

Performance Comparison of Lewis Acid Catalysts

The choice of Lewis acid is critical in Friedel-Crafts acylation, impacting not only the reaction rate but also the regioselectivity and the potential for side reactions. While specific comparative data for the synthesis of this compound is not abundant in publicly available literature, we can extrapolate from the well-established principles of Friedel-Crafts chemistry and data from analogous reactions on substituted fluorobenzenes.

Catalyst SystemTypical Catalyst LoadingReaction ConditionsReported Yield (Analogous Reactions)Regioselectivity (para:ortho)Key Advantages & Disadvantages
Aluminum Chloride (AlCl₃) Stoichiometric or excess0 °C to RT, Anhydrous solvent (e.g., CH₂Cl₂)HighModerate to GoodAdvantages: High reactivity, readily available, and cost-effective. Disadvantages: Stoichiometric amounts required, moisture sensitive, generates corrosive HCl gas, and workup can be challenging.[1]
Iron(III) Chloride (FeCl₃) Catalytic to StoichiometricRT to elevated temp., Anhydrous solventGoodModerateAdvantages: Less expensive than AlCl₃, can be effective in catalytic amounts.[2][3][4] Disadvantages: Generally less reactive than AlCl₃, may require higher temperatures.
Scandium Triflate (Sc(OTf)₃) Catalytic (1-10 mol%)RT to elevated temp., Can be used neat or in various solventsHighHighAdvantages: Highly efficient, reusable, water-tolerant, and promotes high regioselectivity.[5] Disadvantages: Higher cost compared to traditional Lewis acids.
Lanthanum Triflate (La(OTf)₃) / TfOH CatalyticElevated temp. (e.g., 140 °C), Solvent-free87% (for fluorobenzophenone)99:1Advantages: Synergistic effect enhances reactivity and selectivity, reusable catalyst.[5] Disadvantages: Requires higher temperatures, triflic acid is corrosive.

Expert Insights:

For the synthesis of this compound, achieving high regioselectivity for the 4-bromo-2-fluoro isomer is the primary objective. The directing effects of the fluorine (ortho, para-directing) and bromine (ortho, para-directing) atoms on 1-bromo-3-fluorobenzene would lead to a mixture of isomers. However, steric hindrance from the bromine atom would likely favor acylation at the position ortho to the fluorine and para to the bromine, which is the desired C2 position.

  • AlCl₃ and FeCl₃: These traditional Lewis acids are powerful catalysts but may lead to a mixture of regioisomers due to their high reactivity. Careful optimization of reaction temperature and addition times is crucial to maximize the yield of the desired product.[6]

  • Rare Earth Triflates (Sc(OTf)₃, La(OTf)₃): These catalysts are known for their high catalytic activity and, importantly, often exhibit superior regioselectivity in Friedel-Crafts reactions.[5][7] The use of a catalyst system like La(OTf)₃/TfOH has shown exceptional para-selectivity in the acylation of fluorobenzene, suggesting it could be highly effective in directing the acylation to the desired position in 1-bromo-3-fluorobenzene.[5]

Experimental Protocol: Friedel-Crafts Acylation using Aluminum Chloride

This protocol provides a general procedure for the synthesis of this compound via Friedel-Crafts acylation using the traditional and highly reactive Lewis acid, aluminum chloride.

Materials:

  • 1-Bromo-3-fluorobenzene

  • Ethyl oxalyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add ethyl oxalyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add a solution of 1-bromo-3-fluorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

III. The Palladium-Catalyzed Carbonylation Approach

An alternative and increasingly popular strategy for the synthesis of aryl ketoesters is through palladium-catalyzed carbonylation reactions. This method typically involves the reaction of an aryl halide or triflate with carbon monoxide and an alcohol in the presence of a palladium catalyst and a base. For the synthesis of this compound, a suitable starting material would be a di-halogenated benzene derivative, such as 1,4-dibromo-2-fluorobenzene or 4-bromo-2-fluoroiodobenzene, allowing for selective carbonylation at one of the halide positions.

Mechanism of Palladium-Catalyzed Alkoxycarbonylation

The catalytic cycle generally involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the Aryl-Pd bond to form an acyl-palladium complex.

  • Alcoholysis and Reductive Elimination: The alcohol (ethanol in this case) attacks the acyl-palladium complex, leading to the formation of the ethyl ester product and a hydrido-palladium species.

  • Regeneration of Catalyst: The active Pd(0) catalyst is regenerated from the hydrido-palladium species in the presence of a base.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition ArX Aryl Halide (e.g., 4-bromo-2-fluoroiodobenzene) ArX->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX COInsert CO Insertion ArPdX->COInsert CO Carbon Monoxide AcylPdX Ar(CO)-Pd(II)-X COInsert->AcylPdX RedElim Reductive Elimination AcylPdX->RedElim EtOH Ethanol Product This compound RedElim->Product HPdX H-Pd(II)-X RedElim->HPdX Regen Catalyst Regeneration HPdX->Regen Base Base Regen->Pd0

Figure 2: Simplified catalytic cycle for palladium-catalyzed alkoxycarbonylation.

Potential Catalyst Systems and Considerations

While specific data for the synthesis of this compound via this method is scarce, the extensive literature on palladium-catalyzed carbonylations provides a strong basis for catalyst selection.

Catalyst SystemLigandBaseKey Advantages & Disadvantages
Pd(OAc)₂ / PPh₃ Triphenylphosphine (PPh₃)Triethylamine (NEt₃) or other amine basesAdvantages: Readily available and well-established catalyst system. Disadvantages: May require higher CO pressures and temperatures.
PdCl₂(dppf) 1,1'-Bis(diphenylphosphino)ferrocene (dppf)K₂CO₃ or other inorganic basesAdvantages: Dppf is a robust ligand that can promote high catalytic activity and stability. Disadvantages: Higher cost of the ligand.
[Pd(allyl)Cl]₂ / Xantphos XantphosDBU or other non-coordinating basesAdvantages: Xantphos is a wide bite-angle ligand that can be effective in promoting carbonylation reactions. Disadvantages: Ligand synthesis can be complex.

Expert Insights:

The key to a successful palladium-catalyzed carbonylation for this specific target molecule lies in the selective reaction at one of the halogen sites of a di- or tri-substituted benzene ring. Using a starting material like 4-bromo-2-fluoroiodobenzene would be advantageous, as the carbon-iodine bond is significantly more reactive towards oxidative addition to palladium than the carbon-bromine bond.[8] This would allow for selective carbonylation at the iodo-position.

Conceptual Experimental Protocol: Palladium-Catalyzed Carbonylation

This protocol outlines a general procedure for the synthesis of this compound based on established palladium-catalyzed carbonylation methods.

Materials:

  • 4-Bromo-2-fluoroiodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃)

  • Anhydrous Ethanol (EtOH)

  • Anhydrous Toluene

  • Carbon Monoxide (CO) gas

Procedure:

  • To a high-pressure reactor, add 4-bromo-2-fluoroiodobenzene (1.0 equivalent), palladium(II) acetate (e.g., 2 mol%), and triphenylphosphine (e.g., 4 mol%).

  • Evacuate and backfill the reactor with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous toluene, anhydrous ethanol (as both reactant and solvent), and triethylamine (as a base).

  • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 10-50 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for several hours, monitoring the reaction progress by GC-MS or LC-MS.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the CO gas in a well-ventilated fume hood.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

IV. Conclusion and Catalyst Recommendation

Both Friedel-Crafts acylation and palladium-catalyzed carbonylation represent viable and powerful strategies for the synthesis of this compound. The optimal choice of catalyst and methodology will ultimately depend on the specific requirements of the researcher, including cost, scale, available equipment, and desired purity.

  • For rapid, small-scale synthesis with a focus on high regioselectivity , the Friedel-Crafts acylation using a rare earth triflate catalyst such as Scandium(III) triflate or a Lanthanum(III) triflate/TfOH system is highly recommended. These catalysts offer high efficiency and selectivity, often under milder conditions than traditional Lewis acids, and their reusability is an added advantage for sustainable chemistry.

  • For larger-scale synthesis where cost is a significant factor , the Friedel-Crafts acylation with aluminum chloride or iron(III) chloride remains a practical option. However, careful optimization of reaction conditions is necessary to maximize the yield of the desired isomer and manage the associated workup and waste disposal challenges.

  • The palladium-catalyzed carbonylation route presents a sophisticated and highly selective alternative, particularly when starting from a precursor like 4-bromo-2-fluoroiodobenzene. This method is ideal for applications where substrate availability is not a limitation and high purity of the final product is critical.

Ultimately, the in-depth understanding of the catalytic principles and reaction mechanisms provided in this guide will empower researchers to navigate the synthetic landscape and select the most effective catalyst for their specific needs in the synthesis of the valuable intermediate, this compound.

References

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A Comparative Spectroscopic Guide to the Analysis of Ethyl 4-bromo-2-fluorobenzoylformate and its Reduction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug discovery, the precise characterization of molecular structures is paramount to ensuring the efficacy and safety of novel therapeutic agents. Ethyl 4-bromo-2-fluorobenzoylformate stands as a key building block, its reactivity centered around the α-ketoester functionality. The reduction of this moiety to the corresponding α-hydroxyester, Ethyl 4-bromo-2-fluoromandelate, represents a critical transformation in the synthesis of various biologically active molecules. This guide provides a comprehensive comparative analysis of the spectroscopic techniques used to monitor this transformation and confirm the identity of the resulting products. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the causal relationships between molecular structure and spectral output. Furthermore, we will explore alternative reducing agents to the commonly employed sodium borohydride, providing a comparative framework for methodological selection.

The Chemical Transformation: Reduction of an α-Ketoester

The central theme of this guide is the reduction of the ketone functionality within this compound. This reaction converts the α-ketoester into an α-hydroxyester, a transformation that significantly alters the molecule's electronic and structural properties.

start This compound product Ethyl 4-bromo-2-fluoromandelate start->product Reduction reagent [Reducing Agent] (e.g., NaBH4, L-Selectride)

Figure 1: General reaction scheme for the reduction of this compound.

This guide will focus on the spectroscopic differences between the starting material and the product, providing the analytical tools necessary to confirm the successful conversion.

Comparative Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The key changes upon reduction are observed in the chemical shifts and multiplicities of the protons and carbons associated with the α-keto and resulting α-hydroxy groups.

Table 1: Predicted ¹H NMR Spectral Data Comparison

Proton AssignmentThis compound (Predicted)Ethyl 4-bromo-2-fluoromandelate (Predicted)Rationale for Change
-OCH₂CH₃ (quartet)~4.4 ppm~4.2 ppmThe electron-withdrawing effect of the adjacent carbonyl in the starting material is slightly diminished in the product.
-OCH₂CH₃ (triplet)~1.4 ppm~1.2 ppmMinor shift due to the change in the electronic environment of the ester.
Ar-H (multiplets)~7.4 - 7.8 ppm~7.2 - 7.6 ppmThe aromatic protons will exhibit complex splitting patterns due to coupling with both fluorine and other protons. The overall electronic environment of the ring is slightly altered upon reduction of the ketone.
α-H N/A~5.2 ppm (singlet or doublet if coupled to OH)The appearance of a new signal in this region is the most definitive evidence of the reduction. This proton is directly attached to the newly formed stereocenter.
-OH N/ABroad singlet, variable chemical shiftThe appearance of a broad, exchangeable proton signal confirms the presence of the hydroxyl group.

Table 2: Predicted ¹³C NMR Spectral Data Comparison

Carbon AssignmentThis compound (Predicted)Ethyl 4-bromo-2-fluoromandelate (Predicted)Rationale for Change
C=O (keto)~185 - 195 ppmN/AThe disappearance of the ketone carbonyl signal is a primary indicator of a successful reaction.
C=O (ester)~160 - 165 ppm~170 - 175 ppmThe ester carbonyl experiences a slight downfield shift due to the change in the electronic nature of the adjacent carbon.
α-C ~75 - 85 ppm~70 - 80 ppmThe carbon attached to the hydroxyl group in the product will appear in this region.
-OCH₂CH₃ ~62 ppm~61 ppmMinimal change expected.
-OCH₂CH₃ ~14 ppm~14 ppmMinimal change expected.
Ar-C ~115 - 160 ppm (multiple signals)~115 - 160 ppm (multiple signals)The carbon signals of the aromatic ring will show complex splitting patterns due to C-F coupling. The chemical shifts will be subtly affected by the reduction of the ketone.
Infrared (IR) Spectroscopy: Probing Functional Group Transformations

IR spectroscopy is a rapid and effective method for monitoring the disappearance of the ketone carbonyl and the appearance of the hydroxyl group.

Table 3: Predicted IR Spectral Data Comparison

Functional GroupThis compound (Predicted)Ethyl 4-bromo-2-fluoromandelate (Predicted)Rationale for Change
C=O Stretch (Keto) Strong, sharp peak at ~1730-1750 cm⁻¹AbsentDisappearance of this peak is a key indicator of reaction completion.
C=O Stretch (Ester) Strong, sharp peak at ~1720-1740 cm⁻¹Strong, sharp peak at ~1730-1750 cm⁻¹The ester carbonyl remains, though its position may shift slightly.
O-H Stretch AbsentBroad peak at ~3200-3600 cm⁻¹The appearance of a broad hydroxyl stretch is a definitive sign of the product formation.
C-O Stretch ~1200-1300 cm⁻¹ (ester)~1000-1200 cm⁻¹ (alcohol and ester)Appearance of a new C-O stretch from the alcohol.
Aromatic C=C Stretch ~1450-1600 cm⁻¹~1450-1600 cm⁻¹These peaks will be present in both the starting material and the product.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm the identity of the product.

Table 4: Predicted Mass Spectrometry Data Comparison

IonThis compound (Predicted)Ethyl 4-bromo-2-fluoromandelate (Predicted)Rationale for Change
Molecular Ion [M]⁺ m/z corresponding to C₁₀H₈BrFO₃m/z corresponding to C₁₀H₁₀BrFO₃The molecular weight increases by 2 Da due to the addition of two hydrogen atoms. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and bromine-containing fragments.[1]
Key Fragments Fragments from the loss of -OCH₂CH₃, -COOCH₂CH₃, and the benzoyl cation.Fragments from the loss of -H₂O, -OCH₂CH₃, -COOCH₂CH₃, and the benzylic cation.The fragmentation pattern of the product will be characterized by the facile loss of a water molecule from the alcohol.

Comparative Analysis of Reducing Agents

While sodium borohydride (NaBH₄) is a common and cost-effective reducing agent for ketones, its reactivity and selectivity may not always be optimal. For the reduction of α-ketoesters, alternative reagents can offer advantages in terms of stereoselectivity and chemoselectivity, especially in complex molecules with other reducible functional groups.

Table 5: Comparison of Reducing Agents for α-Ketoester Reduction

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Inexpensive, easy to handle, generally chemoselective for ketones and aldehydes.[1]Can sometimes reduce esters, especially at higher temperatures or with excess reagent.[1] May not provide high stereoselectivity.
L-Selectride® (Lithium tri-sec-butylborohydride) Highly stereoselective due to its steric bulk, providing excellent control in the formation of specific stereoisomers.[2]More expensive and requires anhydrous conditions. Can be less chemoselective, potentially reducing other functional groups.
Zinc Borohydride (Zn(BH₄)₂) Often provides high diastereoselectivity through chelation control with nearby functional groups.[3] Can be more chemoselective than NaBH₄.[3]Preparation of the reagent is required, and it is sensitive to moisture.

The choice of reducing agent will depend on the specific requirements of the synthesis, including cost, desired stereochemistry, and the presence of other functional groups in the molecule.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key spectroscopic analyses.

Protocol for NMR Spectroscopy Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample (this compound or its reduction product) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 16 scans, 2-second relaxation delay).

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz spectrometer, 1024 scans, 2-second relaxation delay).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

cluster_0 NMR Analysis Workflow A Sample Preparation (Dissolve in CDCl3) B Instrument Setup (Tune & Shim) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing (FT, Phasing, Baseline) C->E D->E F Spectral Interpretation E->F

Sources

A Comparative Crystallographic Guide to Ethyl 4-bromo-2-fluorobenzoylformate and Its Analogues: Unraveling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial organization, dictated by the subtle interplay of intermolecular forces, governs a compound's physical properties, chemical reactivity, and, crucially, its biological activity. Ethyl 4-bromo-2-fluorobenzoylformate and its derivatives represent a class of compounds with significant potential, owing to the unique electronic and steric properties imparted by their halogen substituents. This guide provides a comparative analysis of the X-ray crystallographic data of structurally related compounds to infer the crystallographic characteristics of this compound, offering insights into how atomic-level architecture influences molecular behavior.

While a dedicated crystallographic study for this compound is not yet publicly available, by examining the crystal structures of its close analogues, we can build a predictive framework. This guide will delve into the synthesis, experimental protocols for X-ray diffraction, and a comparative analysis of crystallographic data from 2-fluorobenzoyl, 4-bromobenzoyl, and other related derivatives. Through this comparative lens, we aim to elucidate the likely structural features of the title compound and discuss the implications for its chemical and physical properties.

The Significance of Halogenated Benzoylformates

Benzoylformate derivatives are versatile building blocks in organic synthesis and have been explored for their biological activities. The introduction of halogen atoms, such as bromine and fluorine, onto the phenyl ring can dramatically alter a molecule's properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability. Bromine, a larger and more polarizable atom, can introduce specific intermolecular interactions, such as halogen bonding, which can be a powerful tool in crystal engineering and drug design. Understanding the interplay of these substitutions is crucial for the rational design of new molecules with tailored properties.

Experimental Protocols: A Validated Approach

The synthesis and crystallographic analysis of novel compounds require robust and reproducible methodologies. The following protocols are synthesized from established procedures for similar benzoylformate derivatives and small organic molecules.

Synthesis of this compound

A plausible synthetic route to this compound could involve the oxidation of a corresponding mandelic acid derivative or the esterification of 4-bromo-2-fluorobenzoylformic acid. A general procedure, adapted from known syntheses of related compounds, is outlined below[1][2].

Step-by-Step Synthesis Protocol:

  • Starting Material Preparation: Begin with a suitable precursor, such as 2-bromo-4-fluorotoluene, which can be oxidized to 2-bromo-4-fluorobenzoic acid.

  • Formation of the Acid Chloride: The benzoic acid derivative is then treated with a chlorinating agent like thionyl chloride or oxalyl chloride to form the corresponding benzoyl chloride.

  • Cyanation: The benzoyl chloride is reacted with a cyanide source, such as cuprous cyanide, to introduce the formyl group precursor.

  • Hydrolysis and Esterification: The resulting nitrile is then hydrolyzed under acidic conditions to the α-keto acid (benzoylformic acid). Subsequent esterification with ethanol, typically under acidic catalysis, yields the final product, this compound.

  • Purification: The crude product is purified by column chromatography on silica gel to obtain a pure sample suitable for crystallization.

Single-Crystal X-ray Diffraction Analysis

The gold standard for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction.

Detailed Crystallography Workflow:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the observed and calculated diffraction data.

Visualizing the Process

The following diagrams illustrate the molecular structure of the target compound and the general workflow of X-ray crystallography.

Caption: Molecular structure of this compound.

cluster_workflow X-ray Crystallography Workflow Crystal_Growth Crystal Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Structure Structure_Refinement->Final_Structure

Caption: General workflow of single-crystal X-ray crystallography.

Comparative Crystallographic Analysis

To predict the crystal structure of this compound, we will compare the crystallographic data of three structurally related compounds: 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene, N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide[3], and 4-bromobenzoyl 4-bromobenzoate monohydrate[4].

Parameter1-(2-fluorobenzoyl)-2,7-dimethoxynaphthaleneN-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide[3]4-bromobenzoyl 4-bromobenzoate monohydrate[4]
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/cP-1Pnma
a (Å) 14.123(3)7.5922(3)12.6118(3)
b (Å) 8.123(2)10.0972(4)28.2378(7)
c (Å) 14.456(3)10.7565(5)3.8898(1)
α (°) 9069.991(1)90
β (°) 101.98(3)76.768(1)90
γ (°) 9070.646(1)90
Key Interactions C-H···π interactionsIntramolecular N-H···O and C-H···O hydrogen bondsIntermolecular O-H···O and C-H···O hydrogen bonds

Analysis of Structural Trends:

The data reveals that even with similar substituents, the crystal systems and space groups can vary significantly, highlighting the subtle nature of crystal packing. In the 2-fluorobenzoyl derivative, the packing is primarily driven by van der Waals forces and C-H···π interactions, with the fluorine atom not appearing to engage in significant hydrogen bonding[5]. The 4-bromobenzoyl derivatives, however, showcase the importance of hydrogen bonding in directing the crystal packing[3][4]. The presence of the bromine atom can also lead to halogen bonding, an interaction where the electropositive region on the halogen atom interacts with a Lewis base.

Predicted Crystallographic Features of this compound

Based on the analysis of its analogues, we can predict the following for the crystal structure of this compound:

  • Molecular Conformation: The molecule is likely to be non-planar, with the ethyl ester group twisted out of the plane of the benzoyl moiety to minimize steric hindrance. The dihedral angle between the phenyl ring and the α-dicarbonyl group will be a key conformational parameter.

  • Intermolecular Interactions: The presence of both bromine and fluorine atoms, along with the carbonyl groups, suggests a rich variety of potential intermolecular interactions. We can anticipate:

    • C-H···O Hydrogen Bonds: The carbonyl oxygen atoms are strong hydrogen bond acceptors and will likely interact with aromatic and aliphatic C-H donors.

    • Halogen Bonding: The bromine atom at the 4-position is a potential halogen bond donor, which could lead to the formation of supramolecular synthons.

    • C-H···F Interactions: While weaker than conventional hydrogen bonds, C-H···F interactions may also play a role in the crystal packing.

    • π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, further stabilizing the crystal lattice.

  • Crystal Packing: The interplay of these various interactions will determine the overall crystal packing. It is plausible that the molecules will form chains or sheets held together by a combination of hydrogen bonds and halogen bonds.

Structure-Activity Relationship Implications

The specific arrangement of functional groups in the crystal lattice can have profound implications for the compound's bulk properties and biological activity. For instance, the accessibility of the carbonyl groups for hydrogen bonding can influence solubility and receptor binding. The presence and directionality of halogen bonds can be exploited in the design of co-crystals with altered physicochemical properties. A detailed understanding of the crystal structure is therefore the first step towards a rational, structure-based design of new materials and therapeutic agents.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, this comparative guide provides a robust framework for predicting its key crystallographic features. By analyzing the structures of closely related compounds, we have highlighted the critical role of halogen substituents and hydrogen bonding in directing crystal packing. These insights are not merely academic; they form the bedrock of rational drug design and materials engineering, enabling scientists to forge stronger, more effective molecules by understanding their architecture at the most fundamental level. The principles and methodologies outlined herein serve as a valuable resource for researchers navigating the intricate world of molecular structure and its relationship to function.

References

  • Watanabe, T., et al. (2012). Crystal structure of 1-(2-fluorobenzoyl)-2,7-dimethoxynaphthalene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o134. [Link]

  • Kaur, M., et al. (2014). Crystal structure of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide, C15H10BrCl2NO2. Zeitschrift für Kristallographie - New Crystal Structures, 228(1), 113-114. [Link]

  • Thirupathi, P., et al. (2011). 4-Bromobenzoyl 4-bromobenzoate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3327. [Link]

  • Organic Syntheses. Ethyl Benzoylformate. [Link]

Sources

A Senior Application Scientist's Guide to Alternatives for Ethyl 4-bromo-2-fluorobenzoylformate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of α-Ketoesters in Complex Molecule Synthesis

In the landscape of modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles, α-ketoesters stand out as remarkably versatile building blocks. Their inherent 1,2-dicarbonyl functionality provides a reactive scaffold for a multitude of cyclization reactions, enabling the efficient assembly of complex molecular architectures that are often the core of biologically active compounds. Ethyl 4-bromo-2-fluorobenzoylformate is a prime example of such a reagent, specifically designed to introduce a halogen-substituted phenyl moiety into a target molecule. The presence of the bromo and fluoro groups can significantly influence the physicochemical properties and biological activity of the final compound, making this reagent particularly relevant in medicinal chemistry and drug discovery.

This guide provides a comprehensive comparison of alternative reagents to this compound, focusing on their application in the synthesis of quinoxalines, a common and important class of heterocycles. We will delve into the mechanistic underpinnings of these reactions, present comparative experimental data, and offer detailed protocols to aid researchers in selecting the optimal synthetic strategy for their specific needs.

Core Application: The Synthesis of 6-Bromo-8-fluoro-substituted Quinoxalines

The primary application of this compound is in the synthesis of quinoxalines bearing a 6-bromo-8-fluoro substitution pattern. This is typically achieved through the condensation reaction with an ortho-phenylenediamine. The general reaction is depicted below:

Quinoxaline Synthesis from this compound reagent1 This compound product 6-Bromo-8-fluoro-2-aryl-quinoxaline reagent1->product + reagent2 o-Phenylenediamine reagent2->product Condensation

Caption: General scheme for the synthesis of 6-bromo-8-fluoro-substituted quinoxalines.

The bromine and fluorine atoms on the resulting quinoxaline scaffold are of significant interest in drug development. The presence of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Specifically, the 6-bromo substitution has been shown to be crucial for high-affinity binding to certain receptors.

Alternative Reagents: A Comparative Analysis

While this compound is a specialized reagent for introducing the desired substituted phenyl group, a variety of other synthons can be employed to construct the quinoxaline core. The choice of reagent often depends on factors such as commercial availability, cost, and the desired substitution pattern on the final product. We will now explore the most common and effective alternatives.

α-Hydroxyketones

α-Hydroxyketones are readily available and widely used precursors for quinoxaline synthesis. The reaction proceeds via an in-situ oxidation to the corresponding 1,2-dicarbonyl compound, which then condenses with the o-phenylenediamine.

Reaction Scheme:

Quinoxaline Synthesis from alpha-Hydroxyketone reagent1 Substituted α-Hydroxyketone intermediate 1,2-Dicarbonyl Intermediate reagent1->intermediate Oxidation reagent2 o-Phenylenediamine product Substituted Quinoxaline reagent2->product Condensation intermediate->product +

Caption: General workflow for quinoxaline synthesis from α-hydroxyketones.

Performance Comparison:

A study by Ma and his group demonstrated a one-pot, two-step procedure for the synthesis of quinoxaline derivatives from α-hydroxy ketones with yields ranging from 78-99%.[2] This method utilizes iodine as a catalyst and DMSO as both the solvent and oxidant, offering a metal-free and efficient alternative. Another approach using tert-Butyl hydroperoxide (TBHP) as the oxidizing agent also provides high yields of 78-93%.[2]

α-Haloketones

α-Haloketones, particularly α-bromoketones, are another common class of precursors for quinoxaline synthesis. The reaction involves an initial nucleophilic substitution by the diamine, followed by an intramolecular condensation and subsequent oxidation to the aromatic quinoxaline.

Reaction Scheme:

Quinoxaline Synthesis from alpha-Haloketone reagent1 Substituted α-Haloketone intermediate Dihydroquinoxaline Intermediate reagent1->intermediate Condensation reagent2 o-Phenylenediamine reagent2->intermediate + product Substituted Quinoxaline intermediate->product Oxidation Quinoxaline Synthesis from 1,2-Diketone reagent1 Substituted 1,2-Diketone product Substituted Quinoxaline reagent1->product + reagent2 o-Phenylenediamine reagent2->product Condensation

Caption: Classical Hinsberg synthesis of quinoxalines from 1,2-diketones.

Performance Comparison:

While conceptually simple, the classical Hinsberg synthesis can sometimes require harsh conditions and may not be suitable for sensitive substrates. However, modern variations using catalysts can significantly improve yields and reaction conditions. For instance, the use of recyclable alumina-supported heteropolyoxometalates as catalysts allows for the reaction to proceed at room temperature with high yields.

Quantitative Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance metrics for the synthesis of quinoxalines using this compound and its alternatives. The data for the target reagent is inferred from typical α-ketoester reactions due to a lack of specific literature data.

Reagent ClassTypical Yield (%)Reaction TimeReaction ConditionsKey AdvantagesKey Disadvantages
This compound (α-Ketoester) 70-90 (estimated)2-8 hoursMild to moderate heatingDirect introduction of desired substituentsLimited commercial availability, potentially higher cost
α-Hydroxyketones 78-99 [2]1-12 hoursRequires an oxidant (e.g., I₂, TBHP)Readily available starting materials, high yieldsRequires an additional oxidation step
α-Haloketones 60-90 [2]1-6 hoursOften catalyst-free, can be run in waterGood availability, simple procedureCan generate acidic byproducts
1,2-Diketones 70-951-24 hoursCan require harsh conditions, but modern catalysts improve thisDirect condensation, high atom economyAvailability of substituted 1,2-diketones can be limited

Experimental Protocols

General Procedure for Quinoxaline Synthesis from an α-Ketoester (e.g., this compound)
  • Reaction Setup: In a round-bottom flask, dissolve the o-phenylenediamine (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL).

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 6-bromo-8-fluoro-2-substituted-quinoxaline.

Protocol for Quinoxaline Synthesis from an α-Hydroxyketone

Adapted from Ma et al.[2]

  • Reaction Setup: To a solution of the α-hydroxyketone (1.0 mmol) in DMSO (5 mL), add the o-phenylenediamine (1.2 mmol) and iodine (20 mol%).

  • Reaction: Stir the reaction mixture at 80 °C for the time indicated by TLC analysis.

  • Work-up: After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium thiosulfate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Protocol for Quinoxaline Synthesis from an α-Haloketone

Adapted from Nair et al.[2]

  • Reaction Setup: In a flask, suspend the α-haloketone (1.0 mmol) and o-phenylenediamine (1.1 mmol) in water (10 mL).

  • Reaction: Heat the mixture to 80 °C and stir vigorously until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and extract with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography.

Cost and Accessibility Analysis

A crucial consideration in reagent selection is the cost and availability of the starting materials. A brief analysis indicates that while specialized reagents like this compound offer a direct route to highly functionalized products, their cost can be significantly higher than more common starting materials.

Cost-Benefit Framework Decision Choice of Precursor Cost Cost of Starting Material Decision->Cost Yield Expected Product Yield Decision->Yield Purity Product Purity & Ease of Purification Decision->Purity Outcome Overall Process Efficiency and Cost-Effectiveness Cost->Outcome Yield->Outcome Purity->Outcome

Caption: Framework for the cost-benefit analysis of precursors in quinoxaline synthesis. [3] Generally, α-hydroxyketones and α-haloketones derived from commercially available acetophenones represent a more cost-effective approach for large-scale synthesis, provided that the subsequent reaction steps are efficient. The synthesis of this compound itself likely involves multiple steps, starting from a substituted toluene or benzoic acid derivative, which contributes to its higher cost. For instance, the synthesis of a related compound, ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate, involves fluorination and bromination steps. [4]

Conclusion and Future Outlook

This compound is a valuable, albeit specialized, reagent for the synthesis of 6-bromo-8-fluoro-substituted quinoxalines, which are of interest in medicinal chemistry. However, for many applications, alternative and more readily available precursors such as α-hydroxyketones and α-haloketones offer a more practical and cost-effective synthetic route. The choice of reagent will ultimately be dictated by the specific target molecule, the desired scale of the synthesis, and economic considerations.

The development of novel, highly efficient, and environmentally benign methods for quinoxaline synthesis remains an active area of research. Future advancements will likely focus on catalytic systems that can accommodate a wider range of substrates under milder conditions, further expanding the synthetic chemist's toolkit for the construction of these important heterocyclic compounds.

References

  • how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate? - ResearchGate. Available at: [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central. Available at: [Link]

  • Quinoxaline Synthesis from α-Hydroxy Ketones via a Tandem Oxidation Process Using Catalysed Aerobic Oxidation | Request PDF - ResearchGate. Available at: [Link]

  • A Comprehensive Comparison Metal Salts Effect on Time and Yield of Quinoxalines Synthesis - Sci-Hub. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-bromo-2-fluorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 4-bromo-2-fluorobenzoylformate, a halogenated organic compound. The procedures outlined below are designed to ensure the safety of laboratory personnel and the protection of the environment, grounded in established regulatory frameworks and chemical safety principles.

Hazard Assessment and Chemical Profile

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Given these anticipated hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.

Table 1: Chemical and Hazard Profile

PropertyValue/ClassificationSource
Chemical Class Halogenated Organic Compound[4]
Anticipated Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation[2][3]
Physical Form Likely a solid or liquid[1]
Regulatory Framework: Adherence to OSHA and EPA Standards

The disposal of any hazardous chemical in a laboratory setting is governed by stringent regulations. In the United States, the primary regulatory bodies are the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a written Chemical Hygiene Plan (CHP) for all laboratories.[5][6][7][8][9] The disposal procedures for this compound must be incorporated into your laboratory's CHP.

  • EPA's Resource Conservation and Recovery Act (RCRA): The RCRA provides the framework for the proper management of hazardous and non-hazardous solid waste.[10] this compound, as a halogenated organic compound, falls under the category of hazardous waste.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound.

The "Why": Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[11] Co-mingling with non-halogenated waste can complicate and increase the cost of disposal.[12][13]

Procedure:

  • Designate a specific waste container for "Halogenated Organic Waste."[4][14]

  • Ensure this container is clearly labeled and kept separate from non-halogenated organic waste streams.[13][14]

  • Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents.[15][16]

The "Why": Proper containment and clear labeling are critical for preventing accidental exposures and ensuring compliant disposal. The EPA requires that hazardous waste containers are clearly identified.[17][18]

Procedure:

  • Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must have a secure, leak-proof cap.[14][15]

  • Affix a "Hazardous Waste" label to the container before adding any waste.[17][18]

  • The label must include:

    • The words "Hazardous Waste"[17][18]

    • The full chemical name: "this compound"

    • The specific hazard warnings (e.g., "Toxic," "Irritant")[17]

    • The date of accumulation[17]

The "Why": SAAs are designated locations within the laboratory where hazardous waste can be safely stored at or near the point of generation before being moved for final disposal.[15][19]

Procedure:

  • Store the labeled waste container in a designated SAA.[15][19]

  • The SAA should be under the direct control of laboratory personnel and away from general traffic areas.[19]

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Keep the waste container closed at all times except when adding waste.[14][15]

The "Why": Hazardous waste must be disposed of through a licensed and reputable waste management company to ensure it is handled in an environmentally sound manner.

Procedure:

  • Once the waste container is full, or in accordance with your institution's waste pickup schedule, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal company.[20]

  • Do not attempt to dispose of this compound down the drain or in regular trash. This is a violation of environmental regulations and poses a significant risk to public health and the environment.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small, and you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Place the absorbent material into a sealed and labeled container for hazardous waste disposal.[13]

    • For large spills, evacuate the laboratory and contact your institution's EHS or emergency response team.[14]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][3][20][21]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][21]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][20][21]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3][20]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Preparation & Handling cluster_1 Waste Segregation & Collection cluster_2 Storage & Disposal A Wear appropriate PPE (gloves, lab coat, safety glasses) B Work in a well-ventilated area (fume hood) A->B C Identify waste as 'Halogenated Organic' B->C D Select a compatible, leak-proof waste container C->D E Affix 'Hazardous Waste' label with full chemical name and hazards D->E F Place waste in the labeled container E->F G Store container in a designated Satellite Accumulation Area (SAA) F->G H Keep container closed when not in use G->H I Arrange for pickup by EHS or licensed waste disposal vendor H->I

Caption: Disposal workflow for this compound.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. Available at: [Link]

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University. Available at: [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. Available at: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available at: [Link]

  • OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. Available at: [Link]

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A Senior Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-bromo-2-fluorobenzoylformate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical intermediates requires a proactive and deeply informed approach to safety. Ethyl 4-bromo-2-fluorobenzoylformate is a halogenated aromatic ketoester, a class of compounds that demands respect due to its potential reactivity and biological activity. Although comprehensive toxicological data for this specific molecule may not be fully established, a rigorous safety protocol can be developed by analyzing its structure and the known hazards of analogous compounds.

This guide provides a detailed operational plan for the safe handling of this compound, moving beyond a simple checklist to explain the scientific rationale behind each personal protective equipment (PPE) recommendation. Our goal is to build a culture of safety that is as robust and well-validated as our research itself.

Hazard Profile Analysis: An Evidence-Based Assessment

The chemical structure of this compound incorporates several functionalities that signal potential hazards. The presence of bromine and fluorine on an aromatic ring, combined with an alpha-ketoester group, suggests a risk of skin, eye, and respiratory irritation, as well as acute toxicity.

To substantiate this assessment, we can review the documented hazards of structurally related chemicals. This "read-across" approach is a cornerstone of modern chemical safety evaluation.

Table 1: Inferred Hazard Profile for this compound Based on Analogous Compounds

Hazard Classification GHS Hazard Statement(s) Description Supporting Evidence from Analog Compounds
Acute Toxicity H302, H312, H332 Harmful if swallowed, in contact with skin, or if inhaled. 5-Bromo-2-fluorobenzonitrile, 4-Bromo-2-fluorobenzylamine hydrochloride, 1-Bromo-4-fluorobutane[1][2]
Skin Corrosion/Irritation H315 Causes skin irritation. 4-Bromo-2-fluorobenzoic acid, Ethyl 4-bromobenzoate, 4-Bromo-2-fluorobenzaldehyde[3][4][5]
Serious Eye Damage/Irritation H319 Causes serious eye irritation. 4-Bromo-2-fluorobenzoic acid, Ethyl 4-bromobenzoate, 5-Bromo-2-fluorobenzonitrile[1][3][5]
Respiratory Irritation H335 May cause respiratory irritation. 5-Bromo-2-fluorobenzonitrile, Ethyl 4-bromobenzoate[1][3][6]

| Hazardous Combustion Products | N/A | Thermal decomposition can release highly toxic and corrosive gases. | In the event of a fire, the formation of Carbon Oxides (CO, CO2), Hydrogen Bromide (HBr), and Hydrogen Fluoride (HF) is anticipated.[1][2][3][7] |

This data strongly indicates that the compound must be handled with a comprehensive PPE strategy to mitigate exposure through all potential routes: dermal, ocular, and inhalation.

The Hierarchy of Controls: PPE as the Final Safeguard

Before discussing specific PPE, it is crucial to recognize its place in the hierarchy of laboratory safety. PPE is the last line of defense, employed when hazards cannot be eliminated through other means.

  • Engineering Controls: The most critical control is to handle this compound exclusively within a certified chemical fume hood.[8][9] This minimizes respiratory exposure to vapors or aerosols.

  • Administrative Controls: Adherence to Standard Operating Procedures (SOPs), clear labeling, and comprehensive training are vital. All work areas should be kept clean and uncluttered.[8]

  • Personal Protective Equipment (PPE): The focus of this guide, used to protect the individual operator when engineering and administrative controls may not be sufficient.

Risk-Based PPE Selection Workflow

The level of PPE required is not static; it must be adapted to the specific task and its associated risks, such as the quantity of material, the potential for splashing, and the operating temperature. The following workflow provides a logical pathway for determining the appropriate PPE ensemble for a given procedure.

PPE_Workflow cluster_start Step 1: Task Assessment cluster_ppe Step 2: Determine PPE Ensemble cluster_verify Step 3: Final Verification start Begin Work with This compound assess_task What is the scale and nature of the task? start->assess_task ensemble_A Ensemble A: Core Protection - Nitrile Gloves (Single Pair) - Safety Glasses with Side Shields - Flame-Resistant Lab Coat assess_task->ensemble_A Low Risk (e.g., Weighing <1g solid, preparing stock solutions) ensemble_B Ensemble B: Enhanced Protection - Double-Gloved (Nitrile or Neoprene over Nitrile) - Chemical Splash Goggles - Flame-Resistant Lab Coat - Chemical-Resistant Apron assess_task->ensemble_B Medium Risk (e.g., Aqueous workup, chromatography, reactions <500mL at RT) ensemble_C Ensemble C: Maximum Protection - Double-Gloved (Viton/Butyl over Nitrile) - Face Shield worn over Chemical Splash Goggles - Flame-Resistant Lab Coat - Chemical-Resistant Apron assess_task->ensemble_C High Risk (e.g., Large scale reactions >500mL, work at elevated temperatures, potentially exothermic steps) verify Verify all PPE is correctly fitted and inspected for damage. Work only inside a certified fume hood. ensemble_A->verify ensemble_B->verify ensemble_C->verify

Caption: Risk-based workflow for selecting appropriate PPE.

Detailed Glove Selection for Halogenated Organics

Choosing the correct glove material is arguably the most critical PPE decision for handling halogenated organic compounds. A standard disposable nitrile glove provides a baseline of protection for incidental contact but is insufficient for prolonged handling or immersion.[10]

The Rationale: Halogenated solvents and reagents can permeate standard glove materials, leading to direct skin contact even without a visible tear. Therefore, glove selection must be based on manufacturer-provided chemical resistance data.

Table 2: Comparative Glove Material Resistance

Glove Material Protection Against Halogenated & Aromatic Compounds Key Limitations
Nitrile Fair resistance to incidental contact with many chemicals, oils, and some acids.[11] Poor resistance to prolonged exposure to aromatic and chlorinated solvents.[11] Should be changed immediately upon contact.
Neoprene Good resistance to a broad range of chemicals including acids, bases, and some solvents. Poor for halogenated and aromatic hydrocarbons; dexterity can be impaired.[11]
Butyl Rubber Excellent resistance to ketones, esters, and aldehydes. Poor against hydrocarbons and chlorinated solvents.[11][12]

| Fluoroelastomer (Viton™) | Excellent resistance to aromatic and chlorinated solvents.[11] | Expensive and may have poor physical properties against cuts or abrasions.[11][13] |

Operational Protocol: For medium to high-risk tasks, double-gloving is the recommended best practice. A common and effective combination is a disposable nitrile inner glove for dexterity, with a more robust neoprene or butyl rubber outer glove. For tasks involving significant exposure risk, a Viton™ glove is the authoritative choice. Always inspect gloves for tears or pinholes before use.[14]

Procedural Guide: Donning, Doffing, and Disposal

Cross-contamination during the removal of used PPE is a common source of exposure. The following procedure must be followed meticulously.

Donning (Putting On) Sequence:

  • Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.[10]

  • Goggles/Face Shield: Don eye and face protection.

  • Gloves: Put on the final layer of protection. If double-gloving, don the inner glove first, followed by the outer glove, ensuring the cuff of the outer glove extends over the cuff of the lab coat sleeve.

Doffing (Taking Off) Sequence: The principle is to touch contaminated surfaces only with other contaminated surfaces (gloved hand) and clean surfaces only with clean surfaces (ungloved hand).

  • Outer Gloves (if used): With your right gloved hand, pinch the palm of the left glove and peel it off, turning it inside out. Hold the removed glove in your still-gloved right hand.

  • Inner Gloves/Single Gloves: Slide the fingers of your now ungloved left hand under the cuff of the right glove at the wrist. Peel it downwards, turning it inside out and enveloping the first glove as you remove it.

  • Dispose: Immediately dispose of the gloves in a designated hazardous waste container.[1][3]

  • Face Shield/Goggles: Remove by handling the strap or earpieces, avoiding touching the front surface.

  • Lab Coat: Remove the lab coat, folding it so the contaminated exterior is contained inward.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[8]

Emergency Exposure Plan

In the event of an accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][15]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][15] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[1]

  • Inhalation: Move the affected person to fresh air immediately.[3][15] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1] Seek immediate medical attention.

By adhering to these scientifically-grounded procedures, you can confidently and safely incorporate this compound into your research workflows, ensuring that your most valuable laboratory asset—your own health and safety—is rigorously protected.

References

  • Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions.
  • Personal Protective Equipment: Hands. San Jose State University Environmental Health & Safety.
  • SAFETY DATA SHEET: 5-Bromo-2-fluorobenzonitrile. Sigma-Aldrich.
  • SAFETY DATA SHEET: Ethyl 4-bromobenzo
  • SAFETY DATA SHEET: 4-bromobenzaldehyde. Sigma-Aldrich.
  • SAFETY DATA SHEET: 2-Bromo-4-fluorobenzonitrile. Fisher Scientific.
  • SAFETY DATA SHEET: 3-Bromo-4-fluorobenzotrifluoride. Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • SAFETY DATA SHEET: Ethyl 4-bromobutyr
  • Personal Protective Equipment (PPE) Appendix E. University of California, Berkeley.
  • SAFETY DATA SHEET: 4-Bromo-2-fluorobenzylamine hydrochloride. Fisher Scientific.
  • SAFETY DATA SHEET: 1-Bromo-4-fluorobutane. TCI Chemicals.
  • SAFETY DATA SHEET: 4-Bromo-2-fluorobenzaldehyde. TCI Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.